5-Methoxyfuran-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxyfuran-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGJNYAUIEMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxyfuran-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxyfuran-2-ol, a valuable heterocyclic compound with potential applications in organic synthesis and drug discovery. This document details a plausible synthetic route, outlines the necessary experimental protocols, and presents key characterization data in a clear and accessible format.
Introduction
This compound, also known as 5-methoxy-2-hydroxyfuranone, belongs to the furanone family of heterocyclic compounds. The presence of both a methoxy and a hydroxyl group on the furan ring makes it a versatile building block for the synthesis of more complex molecules. Its structural similarity to naturally occurring bioactive compounds suggests its potential as a scaffold in medicinal chemistry and drug development. This guide aims to provide researchers with the essential information required to synthesize and characterize this compound for further investigation.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the photooxidation of 2-methoxyfuran. This reaction utilizes singlet oxygen, generated in situ, to react with the furan ring, leading to the desired product.
Reaction Scheme:
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Methoxyfuran-2-ol
Disclaimer: Direct experimental data for 5-Methoxyfuran-2-ol is limited in publicly available scientific literature. The information presented in this guide is largely inferred from the well-documented chemistry of structurally related furanone compounds. Researchers should validate these predicted properties through experimental investigation.
Introduction
This compound, a substituted furanone, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The furanone scaffold is a common motif in various natural products and biologically active molecules.[1] This guide provides a detailed overview of the predicted chemical properties and reactivity of this compound, based on the known chemistry of analogous compounds. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding to facilitate further investigation and application of this molecule.
Chemical Properties
Structure and General Properties
This compound possesses a five-membered furanone ring with a hydroxyl group at the 2-position and a methoxy group at the 5-position. The presence of the hydroxyl group makes it a lactol, existing in equilibrium with its open-chain tautomer, a methoxy-substituted keto-acid.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₅H₆O₃ | |
| Molecular Weight | 114.10 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General properties of similar small organic molecules. |
| pKa | ~ 4.0 | Based on the pKa of 3,4-dihalo-5-hydroxy-2(5H)-furanones (3.95-4.27).[1][2] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone) and moderately soluble in water. | Presence of polar functional groups (hydroxyl, ether, carbonyl). |
| Boiling Point | Estimated to be in the range of 200-250 °C | Based on the boiling points of similarly sized and functionalized molecules. |
| Melting Point | Likely below room temperature if a liquid, or a low melting solid. |
Spectroscopic Data (Predicted)
Predicting the spectroscopic signatures of this compound is essential for its identification and characterization.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | δ (ppm): ~ 6.0-6.5 (1H, d, H-3) ~ 7.0-7.5 (1H, d, H-4) ~ 5.0-5.5 (1H, s, H-5) ~ 3.5-4.0 (3H, s, -OCH₃) ~ 4.0-6.0 (1H, broad s, -OH) | Based on typical chemical shifts for protons in furanone rings and adjacent to oxygen atoms.[3][4][5][6] |
| ¹³C NMR | δ (ppm): ~ 170-175 (C=O, C-2) ~ 120-130 (C-3) ~ 140-150 (C-4) ~ 95-105 (C-5) ~ 55-60 (-OCH₃) | Based on characteristic chemical shifts for carbons in furanone systems.[7] |
| IR | ν (cm⁻¹): ~ 3400 (broad, O-H stretch) ~ 1750 (strong, C=O stretch) ~ 1650 (C=C stretch) ~ 1200-1000 (C-O stretch) | Characteristic vibrational frequencies for hydroxyl, carbonyl, alkene, and ether functional groups.[5][8] |
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups: the electrophilic carbonyl carbon, the acidic hydroxyl group, the electron-rich double bond, and the methoxy group. The furanone ring is known to be a highly reactive scaffold.[1][2]
Ring-Chain Tautomerism
A key feature of 5-hydroxy-2(5H)-furanones is their existence in equilibrium with an open-chain aldehyde-acid form.[9] This equilibrium is influenced by the solvent and pH.
Caption: Ring-chain tautomerism of this compound.
Reactions at the Hydroxyl Group
The hydroxyl group at the C-2 position is expected to behave as a typical alcohol and can undergo esterification and etherification reactions under appropriate conditions.
Reactions at the Carbonyl Group
The carbonyl group is susceptible to nucleophilic attack. Reactions with amines, for instance, can lead to the formation of lactams, particularly under reductive amination conditions.[2]
Reactions involving the Furan Ring
The furanone ring can participate in various reactions:
-
Oxidation: Strong oxidizing agents can lead to ring-opening products.[1][2]
-
Reduction: The double bond and the carbonyl group can be reduced using various reducing agents.
-
Nucleophilic Addition: The electron-deficient double bond can be susceptible to Michael addition by nucleophiles.
-
Acid and Base Catalyzed Reactions: In the presence of strong acids, furan rings can undergo polymerization or degradation.[10] In basic conditions, the ring can open to the carboxylate form.[9] The substituent on the furan ring significantly influences its reactivity.[11]
Caption: Predicted reactivity pathways for this compound.
Experimental Protocols (General Approaches)
Given the absence of specific literature, the following are general experimental protocols that could be adapted for the synthesis and analysis of this compound.
Proposed Synthesis
A potential synthetic route to this compound could involve the oxidation of 5-methoxyfurfural. This approach is analogous to the synthesis of 5-hydroxy-2(5H)-furanone from furfural.[9][12]
Protocol: Oxidation of 5-Methoxyfurfural
-
Dissolution: Dissolve 5-methoxyfurfural in a suitable solvent such as methanol or ethanol.
-
Sensitizer Addition: Add a photosensitizer, for example, Rose Bengal or Methylene Blue.
-
Reaction: Irradiate the solution with visible light while bubbling oxygen through the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: A proposed workflow for the synthesis of this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the final product.
Biological Activity and Potential Applications
While no specific biological activities have been reported for this compound, the furanone scaffold is present in numerous compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[13][14] Methoxy-substituted aromatic compounds are also known to exhibit various biological effects.[15][16][17] Therefore, this compound represents a promising candidate for biological screening and drug discovery programs. Its potential as a building block in the synthesis of more complex molecules also warrants investigation.[9]
Conclusion
This compound is a molecule with predicted chemical properties and reactivity that make it an interesting target for further research. This guide, based on the chemistry of analogous compounds, provides a solid foundation for scientists and researchers to begin exploring its synthesis, characterization, and potential applications in drug development and other fields. Experimental validation of the predicted data is a crucial next step to fully unlock the potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethyl-3(2H)-furanone(14400-67-0) 1H NMR [m.chemicalbook.com]
- 4. 2(5H)-Furanone(497-23-4) 1H NMR spectrum [chemicalbook.com]
- 5. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 10. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity [mdpi.com]
- 17. researchgate.net [researchgate.net]
Spectroscopic Data for 5-Methoxyfuran-2-ol: A Technical Overview
For researchers, scientists, and professionals engaged in drug development, access to comprehensive spectroscopic data is fundamental for the accurate identification, characterization, and quality control of chemical compounds. This technical guide addresses the available spectroscopic information for 5-Methoxyfuran-2-ol (CAS Number: 54864-30-1), a furan derivative of interest in organic synthesis and medicinal chemistry.
Summary of Available Spectroscopic Data
Despite extensive searches of publicly available chemical databases and scientific literature, detailed experimental spectroscopic data (NMR, IR, MS) for this compound remains largely inaccessible. While several chemical suppliers list the compound and indicate the availability of such data, the actual spectral information is not provided in their public-facing documentation.
This guide, therefore, serves to highlight the current landscape of information and provide general expectations for the spectroscopic characteristics of this molecule based on the analysis of structurally similar compounds.
Expected Spectroscopic Characteristics
Based on the structure of this compound, the following spectral features can be anticipated. These predictions are intended to guide researchers in the preliminary assessment of synthesized or acquired samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methoxy group protons, the hydroxyl proton, and the protons on the furan ring. The chemical shifts (δ) will be influenced by the electronic environment of each proton.
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Methoxy Protons (-OCH₃): A singlet integrating to three protons, likely in the range of 3.5-4.0 ppm.
-
Furan Ring Protons: Two to three signals in the olefinic region (typically 5.0-7.5 ppm), showing characteristic coupling patterns (doublets or doublet of doublets) depending on their relative positions.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent, potentially appearing over a wide range from 2.0-6.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
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Methoxy Carbon (-OCH₃): A signal in the range of 55-60 ppm.
-
Furan Ring Carbons: Signals in the downfield region, with carbons attached to oxygen appearing at higher chemical shifts (e.g., C2 and C5). The C2 carbon, bearing both a hydroxyl and an ether linkage, is expected to be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the methoxy group and potentially signals above 3000 cm⁻¹ for any sp² C-H bonds on the furan ring.
-
C=C Stretch: Absorption bands in the 1500-1650 cm⁻¹ region, indicative of the carbon-carbon double bonds within the furan ring.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range, corresponding to the C-O stretching vibrations of the ether and alcohol functionalities.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₅H₆O₃ = 114.09 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for furan derivatives may include the loss of the methoxy group (-OCH₃, M-31), loss of a hydroxyl radical (-OH, M-17), or cleavage of the furan ring.
Experimental Protocols
Due to the lack of specific published experimental data for this compound, detailed, validated protocols for its spectroscopic analysis cannot be provided. However, standard methodologies for obtaining NMR, IR, and MS data for small organic molecules would be applicable.
General NMR Protocol:
-
Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
General IR Protocol (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
General MS Protocol (EI):
-
Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionize the sample using electron impact (EI) at a standard energy (e.g., 70 eV).
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized or acquired chemical compound like this compound.
Caption: General Workflow for Chemical Characterization
Conclusion
Elucidation of the 5-Methoxyfuran-2-ol Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive elucidation of the structure of 5-Methoxyfuran-2-ol, a heterocyclic organic compound. It exists in a tautomeric equilibrium with its more stable form, 5-methoxy-2(5H)-furanone. This document details the structural properties, spectroscopic data, and a plausible synthetic pathway for this compound. The information is presented to support research and development activities in medicinal chemistry and materials science where furanone scaffolds are of significant interest.
Introduction
Furanones are a class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their utility as versatile synthons has led to considerable interest in their synthesis and characterization. This compound, which predominantly exists as its lactone tautomer, 5-methoxy-2(5H)-furanone, is a key member of this family. Understanding its structural and electronic properties is crucial for its application in the synthesis of more complex molecules. This guide summarizes the key data and methodologies for the structural elucidation of this compound.
The structure of this compound is best understood as a tautomeric equilibrium between the hydroxyfuran form and the more stable lactone form, 5-methoxy-2(5H)-furanone. The equilibrium generally favors the lactone form.
Tautomerism of this compound
The title compound, this compound, readily interconverts with its more stable tautomer, 5-methoxy-2(5H)-furanone. This keto-enol type tautomerism is a key feature of its chemistry. The equilibrium between these two forms is influenced by the solvent and pH. In most conditions, the cyclic ester (lactone) form, 5-methoxy-2(5H)-furanone, is the predominant species observed in spectroscopic analyses.
Figure 1: Tautomeric equilibrium between this compound and 5-methoxy-2(5H)-furanone.
Physicochemical Properties
The fundamental physicochemical properties of 5-methoxy-2(5H)-furanone are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| IUPAC Name | 5-methoxy-2(5H)-furanone |
| CAS Number | 10449-66-8 |
Spectroscopic Data for Structural Elucidation
The structural elucidation of 5-methoxy-2(5H)-furanone relies on a combination of spectroscopic techniques. The following tables summarize the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is based on computational predictions and analysis of closely related structures. Experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data for 5-methoxy-2(5H)-furanone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.2 | d | 1H | H-3 |
| ~7.5 | dd | 1H | H-4 |
| ~5.9 | m | 1H | H-5 |
| ~3.4 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for 5-methoxy-2(5H)-furanone
| Chemical Shift (δ) ppm | Carbon Atom |
| ~172 | C-2 (C=O) |
| ~123 | C-3 |
| ~155 | C-4 |
| ~100 | C-5 |
| ~57 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 5-methoxy-2(5H)-furanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (methoxy) |
| ~1750 | Strong | C=O stretch (lactone) |
| ~1600 | Medium | C=C stretch |
| ~1100 | Strong | C-O stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for 5-methoxy-2(5H)-furanone
| m/z | Interpretation |
| 114 | [M]⁺ (Molecular ion) |
| 83 | [M - OCH₃]⁺ |
| 55 | [C₃H₃O]⁺ |
Experimental Protocols
Synthesis of 5-methoxy-2(5H)-furanone
A plausible and commonly employed route for the synthesis of 5-methoxy-2(5H)-furanone is the acid-catalyzed methylation of 5-hydroxy-2(5H)-furanone. The precursor, 5-hydroxy-2(5H)-furanone, can be synthesized via the oxidation of furfural.
Figure 2: Proposed synthetic workflow for 5-methoxy-2(5H)-furanone.
Detailed Methodology:
-
Synthesis of 5-hydroxy-2(5H)-furanone:
-
To a solution of furfural in an appropriate solvent (e.g., a mixture of water and a protic organic solvent), add a suitable oxidizing agent such as hydrogen peroxide.
-
The reaction is often catalyzed by a Lewis acid or a transition metal complex.
-
The reaction mixture is stirred at room temperature for several hours.
-
The product, 5-hydroxy-2(5H)-furanone, is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Synthesis of 5-methoxy-2(5H)-furanone:
-
Dissolve the crude 5-hydroxy-2(5H)-furanone in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
The mixture is refluxed for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).
-
The methanol is removed under reduced pressure, and the residue is extracted with an organic solvent.
-
The organic extract is washed with brine, dried, and concentrated.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-methoxy-2(5H)-furanone.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or electron impact (EI) source to confirm the molecular weight and elemental composition.
Conclusion
The structure of this compound is best described by its more stable tautomer, 5-methoxy-2(5H)-furanone. Its structural elucidation is achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its chemical reactivity and potential applications in various fields of chemical research and development. This guide serves as a foundational resource for scientists and researchers working with this important furanone derivative.
An In-depth Technical Guide to the Thermochemical Properties of Substituted Furanols
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of substituted furanols, compounds of significant interest due to their roles as biomass-derived platform chemicals and potential scaffolds in medicinal chemistry. Understanding their energetic properties is crucial for optimizing reaction pathways, ensuring process safety, and predicting molecular stability. This document details the key experimental and computational methodologies used to determine these properties and presents a curated summary of available quantitative data.
Core Thermochemical Properties
The foundational thermochemical properties that dictate the stability and reactivity of substituted furanols include:
-
Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[1] It is a direct measure of a molecule's intrinsic stability.
-
Standard Molar Entropy (S°) : A measure of the randomness or disorder of a substance at a standard state.
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by a specific amount.
-
Bond Dissociation Energy (BDE) : The enthalpy change associated with the homolytic cleavage of a bond in the gas phase. BDEs are critical for predicting reaction mechanisms, especially in combustion and atmospheric chemistry.[2][3]
Experimental Determination of Thermochemical Properties
A combination of calorimetric techniques is typically employed to experimentally derive the gas-phase enthalpies of formation, which are the most common values used for comparison with computational results.
Combustion Calorimetry
This technique is used to determine the standard molar enthalpy of formation in the condensed phase (liquid or solid).[4]
-
Principle : A precise mass of the furanol derivative is completely combusted in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released by the combustion reaction is measured by observing the temperature change of the surrounding water bath.
-
Methodology :
-
The sample is placed in a crucible within the combustion bomb, which is then sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container (calorimeter).
-
The sample is ignited, and the resulting temperature rise of the water is meticulously recorded.
-
The massic energy of combustion (Δcu°) is calculated from the temperature change and the heat capacity of the calorimeter system.[4]
-
This value is used to derive the standard molar energy (ΔcUm°) and enthalpy (ΔcHm°) of combustion.
-
Finally, the standard molar enthalpy of formation in the condensed phase (ΔfHm°(l or s)) is calculated using Hess's Law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, etc.).[4]
-
Calvet Microcalorimetry
To convert the condensed-phase enthalpy of formation to the gas phase, the enthalpy of vaporization (ΔvapHm°) or sublimation must be determined. High-temperature Calvet microcalorimetry is a common and accurate method for this measurement.[4][5][6]
-
Principle : This technique measures the heat flow associated with the phase transition of the sample from a liquid or solid to a gas.
-
Methodology :
-
A small, sealed capillary tube containing a few milligrams of the sample is dropped into the hot zone of the microcalorimeter, which is held at a constant temperature.[6]
-
Simultaneously, an empty reference capillary is dropped into a twin reaction vessel.
-
The sample rapidly vaporizes, and the heat absorbed during this endothermic process is measured by the instrument's heat flux sensors.
-
The resulting value provides the standard molar enthalpy of vaporization at the experimental temperature, which can then be adjusted to the standard temperature of 298.15 K.[6]
-
The following workflow illustrates the process of combining experimental techniques to derive the gas-phase enthalpy of formation.
Computational Determination of Thermochemical Properties
High-level quantum chemical calculations provide a powerful, complementary approach to experiments, allowing for the determination of thermochemical properties for a wide range of molecules, including unstable radical species.[2][4]
Composite Methods (G3 and G4 Theory)
Gaussian-n (Gn) theories are composite methods that approximate a very high-level calculation by combining the results of several lower-level calculations. They are designed to yield thermochemical data with "chemical accuracy" (typically within ±1 kcal/mol or ~4 kJ/mol).[7][8]
-
G3 Theory : This method involves a series of calculations to determine a molecule's total energy. It typically uses geometries optimized at the MP2 level of theory and includes corrections for basis set size, higher-order correlation effects, and spin-orbit coupling for atomic species.[4][6]
-
G4 Theory : An improvement upon G3, G4 theory modifies the procedure in several key ways to achieve higher accuracy.[9][10] These modifications include:
-
Using more accurate B3LYP density functional theory for geometry optimizations and zero-point energy calculations.[9][10]
-
Employing larger basis sets with added polarization and diffuse functions.
-
Replacing the QCISD(T) calculation with the more robust CCSD(T) method for the highest level of electron correlation.[9][10]
-
Including an extrapolation procedure to estimate the Hartree-Fock limit.[10]
-
Adding new higher-level corrections to account for remaining deficiencies.[10]
-
The general workflow for a composite method like G4 theory is depicted below.
Isodesmic Work Reactions
To improve the accuracy of computationally derived enthalpies of formation, isodesmic work reactions are often employed.[2][3] This approach cancels out systematic errors inherent in the calculations by using a balanced reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the unknown enthalpy of the target furanol can be determined with high precision.
Quantitative Thermochemical Data
The following tables summarize key thermochemical data for hydroxyl- and hydroperoxide-substituted furans, primarily derived from high-level CBS-QB3 and CBS-APNO computational studies.[2]
Table 1: Standard Gas-Phase Enthalpies of Formation (ΔfH°298) in kJ·mol-1
| Compound | Substituent Position | ΔfH°298 (kJ·mol-1) |
| 2-Furanol | -OH at C2 | -160.7 |
| 3-Furanol | -OH at C3 | -165.7 |
| 2-Hydroperoxyfuran | -OOH at C2 | -79.9 |
| 3-Hydroperoxyfuran | -OOH at C3 | -81.6 |
| 2-Methyl-3-furanol | 2-CH₃, 3-OH | -205.4 |
| 2-Methyl-4-furanol | 2-CH₃, 4-OH | -208.4 |
| 5-Methyl-2-furanol | 5-CH₃, 2-OH | -193.3 |
| 2-(Hydroxymethyl)furan | 2-CH₂OH | -242.7 |
| (Data sourced from reference[2]) |
Table 2: Standard Molar Entropies (S°298) and Heat Capacities (Cp(T))
| Compound | S°298 (J·mol-1·K-1) | Cp(300K) (J·mol-1·K-1) | Cp(1000K) (J·mol-1·K-1) |
| 2-Furanol | 309.5 | 92.5 | 200.7 |
| 3-Furanol | 311.2 | 92.2 | 200.5 |
| 2-Hydroperoxyfuran | 344.8 | 108.6 | 230.1 |
| 3-Hydroperoxyfuran | 346.0 | 108.4 | 229.8 |
| 2-Methyl-3-furanol | 348.1 | 119.7 | 251.2 |
| 5-Methyl-2-furanol | 344.3 | 118.9 | 249.7 |
| (Data sourced from reference[2][3]) |
Table 3: Bond Dissociation Energies (BDEs) in kJ·mol-1
| Compound | Bond Type | BDE (kJ·mol-1) |
| 2-Furanol | RO-H | 318.8 |
| 3-Furanol | RO-H | 363.6 |
| 2-Hydroperoxyfuran | ROO-H | 377.4 |
| 3-Hydroperoxyfuran | ROO-H | 374.9 |
| 2-Hydroperoxyfuran | R-OOH | 195.8 |
| 3-Hydroperoxyfuran | R-OOH | 195.4 |
| (Data sourced from reference[2][3]) |
Conclusion
The thermochemical properties of substituted furanols are determined through a robust combination of experimental calorimetry and high-level computational chemistry.[4] Techniques like combustion calorimetry and Calvet microcalorimetry provide essential experimental benchmarks for condensed-phase enthalpies and enthalpies of vaporization.[5][6] These are complemented by advanced computational methods, such as G4 and CBS-QB3 theory, which can accurately predict gas-phase energetics and properties for a vast array of structures, including reactive intermediates.[2][9] The data presented herein offers a valuable resource for researchers in drug development and chemical engineering, providing the fundamental thermodynamic information needed to model, predict, and control the behavior of these versatile compounds.
References
- 1. Khan Academy [khanacademy.org]
- 2. Thermochemistry of Hydroxyl and Hydroperoxide Substituted Furan, Methylfuran, and Methoxyfuran. | Semantic Scholar [semanticscholar.org]
- 3. Thermochemistry of Hydroxyl and Hydroperoxide Substituted Furan, Methylfuran, and Methoxyfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of G3 and G4 theories for radical addition and abstraction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 10. Gaussian-4 theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Insights into 2-Methoxyfuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical studies of 2-methoxyfuran and its derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed computational methodologies, a summary of key quantitative data, and visualizations of reaction pathways and computational workflows.
Introduction
2-Methoxyfuran and its derivatives are important heterocyclic compounds with applications in biofuel synthesis and as intermediates in the preparation of various valuable chemicals.[1][2][3] Understanding their electronic structure, thermochemistry, and reactivity is crucial for optimizing existing applications and designing new ones. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties at a molecular level. This guide summarizes the key findings from several computational studies, focusing on the methodologies employed and the quantitative data obtained.
Computational Methodologies
A variety of quantum chemical methods have been employed to study 2-methoxyfuran derivatives, ranging from density functional theory (DFT) to high-level ab initio calculations. The choice of method depends on the specific property being investigated and the desired balance between accuracy and computational cost.
Thermochemical Properties
Accurate prediction of thermochemical properties such as enthalpies of formation (ΔH°f298), entropies (S°298), and heat capacities (Cp(T)) is critical for understanding the stability and reaction energetics of these compounds.[1][2][3]
Experimental Protocols:
-
Geometry Optimization and Vibrational Frequencies: Geometries are typically optimized, and harmonic vibrational frequencies are calculated to confirm that the structures correspond to energy minima and to compute zero-point vibrational energies (ZPVE) and thermal corrections. A commonly used level of theory for this purpose is B3LYP with the 6-31G(d,p) basis set.[1][4]
-
Single-Point Energy Calculations: To achieve higher accuracy in electronic energies, single-point calculations are often performed on the optimized geometries using more sophisticated methods and larger basis sets.
-
Isodesmic Reactions: To minimize computational errors, isodesmic reactions are frequently employed.[1][2][3] This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, leading to significant error cancellation.
-
High-Accuracy Methods: For benchmark-quality thermochemical data, high-level composite methods like CBS-QB3, G3MP2B3, and G3 are utilized.[1][2][3] The DLPNO-CCSD(T1)/CBS method has also been used for calculating standard molar enthalpies of formation for a range of furan derivatives.[4][5][6]
A typical computational workflow for determining the enthalpy of formation is illustrated below.
Reaction Mechanisms
Quantum chemical methods are instrumental in elucidating reaction mechanisms by identifying transition states and intermediates. This is particularly valuable for understanding the reactivity of 2-methoxyfuran in various chemical transformations.
Experimental Protocols:
-
Reactant, Product, and Transition State Optimization: The geometries of reactants, products, intermediates, and transition states are fully optimized.
-
Transition State Verification: A frequency calculation is performed to verify the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state connects the desired reactants and products.
-
Solvent Effects: The influence of a solvent can be included using implicit solvent models like the Polarizable Continuum Model (PCM).[7][8]
A study on the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate utilized the wb97xd/6-311+G(d,p) level of theory with the PCM to explore the reaction mechanism.[7][8]
Quantitative Data
The following tables summarize key quantitative data from quantum chemical studies of 2-methoxyfuran and related compounds.
Thermochemical Data for 2-Methoxyfuran
| Property | Value | Method | Reference |
| Ideal Gas Phase Enthalpy of Formation (ΔH°f298) | -45.0 kcal mol-1 | Average of CBS-QB3 and G3MP2B3 | [1] |
| Standard Entropy (S°298) | Data not explicitly found in searches | B3LYP/6-31G(d,p) | [1] |
| Heat Capacity (Cp(T)) | Data not explicitly found in searches | B3LYP/6-31G(d,p) | [1] |
Bond Dissociation Energies (BDEs) for 2-Methoxyfuran
| Bond | BDE (kcal mol-1) | Significance | Reference |
| Ring C-H | ~120 | Strong bonds, consistent with other alkylfurans | [1] |
| Methoxy-methyl C-H | 98 | Weaker than ring C-H, favorable abstraction site | [1] |
| O-CH3 | ~45.3 (189.5 kJ mol-1) | Exceptionally weak, key to thermal instability | [9] |
The exceptional weakness of the O–CH3 bond is a critical factor in the thermal decomposition of 2-methoxyfuran, making it a potential thermal source of methyl radicals.[9]
Reactivity Descriptors
In a study of the reaction between 2-methoxyfuran (1) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate (2), several reactivity descriptors were calculated at the wb97xd/6-311+G(d,p) level.[7]
| Molecule | Electronic Chemical Potential (eV) | Global Electrophilicity (eV) | Reference |
| 2-Methoxyfuran (1) | - | 0.39 | [7] |
| Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate (2) | -4.51 | 2.24 | [7] |
The significant difference in global electrophilicity suggests a forward electron density flux from the furan to the nitroalkene during the reaction.[7]
Reaction Pathways and Mechanisms
Quantum chemical studies have provided detailed insights into the reaction mechanisms involving 2-methoxyfuran derivatives.
Thermal Decomposition of 2-Methoxyfuran
The primary thermal decomposition pathway of 2-methoxyfuran involves the homolytic cleavage of the weak O–CH3 bond, leading to the formation of a methyl radical and a resonance-stabilized 2-furanyloxy radical.[9]
Reaction with Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate
Computational studies have revealed that the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate proceeds through a complex mechanism involving zwitterionic intermediates, which is fundamentally different from the previously proposed Diels-Alder mechanism.[7][8] The formation of these intermediates is governed by local nucleophile/electrophile interactions.[7][8] The study ruled out the formation of an exo-nitro Diels-Alder cycloadduct.[7][8]
The proposed mechanism involves the initial formation of zwitterionic intermediates, which can then evolve to the final products.
Conclusion
Quantum chemical studies provide invaluable insights into the fundamental properties of 2-methoxyfuran and its derivatives. The application of sophisticated computational methodologies allows for the accurate determination of thermochemical data, the elucidation of complex reaction mechanisms, and the prediction of reactivity. This technical guide summarizes key findings and methodologies in the field, serving as a valuable resource for researchers and professionals in chemistry and drug development. The continued application of these computational tools will undoubtedly accelerate the discovery and development of new applications for this important class of heterocyclic compounds.
References
- 1. Structure and thermochemical properties of 2-methoxyfuran, 3-methoxyfuran, and their carbon-centered radicals using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Thermochemical Properties of 2-Methoxyfuran, 3-Methoxyfuran, and Their Carbon-Centered Radicals Using Computational Chemistry [figshare.com]
- 3. "Structure and thermochemical properties of 2-methoxyfuran, 3-methoxyfu" by Jason M. Hudzik and Joseph W. Bozzelli [digitalcommons.njit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study [acs.figshare.com]
- 7. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Stability and Degradation Pathways of Methoxy-Substituted Furans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of methoxy-substituted furans, compounds of significant interest in medicinal chemistry and drug development. Understanding the stability of the furan scaffold is crucial for predicting the shelf-life, metabolism, and potential toxicity of drug candidates. This document summarizes key degradation pathways, presents available quantitative data, outlines experimental protocols for stability assessment, and provides visual representations of degradation mechanisms.
Introduction to the Stability of Furan-Containing Compounds
The furan ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in numerous physiologically active compounds.[1][2] Its inclusion in drug molecules can enhance binding affinity, selectivity, and overall pharmacokinetic profiles.[3] However, the stability of the furan ring can be a concern, as it is susceptible to various degradation reactions. The nature and position of substituents on the furan ring play a critical role in its stability. Electron-donating groups, such as methoxy substituents, can influence the electron density of the ring and, consequently, its reactivity and degradation pathways.
Key Degradation Pathways of Methoxy-Substituted Furans
Methoxy-substituted furans are susceptible to degradation through several primary pathways, including hydrolysis, oxidation, thermal decomposition, and photodegradation. These processes can lead to ring-opening, the formation of various byproducts, and a loss of the compound's intended activity.
Hydrolytic Degradation (Acid-Catalyzed)
Acid-catalyzed hydrolysis is a major degradation pathway for furans, particularly those with electron-donating substituents like a methoxy group.[4] The reaction typically involves protonation of the furan ring, followed by nucleophilic attack of water, leading to ring cleavage.[5] The methoxy group, being electron-donating, can activate the furan ring, potentially influencing the rate and mechanism of hydrolysis.
The general mechanism for acid-catalyzed hydrolysis involves the following steps:
-
Protonation: The furan ring oxygen or a carbon atom is protonated by an acid.
-
Nucleophilic Attack: A water molecule attacks the protonated furan ring.
-
Ring Opening: The furan ring opens to form an intermediate, often a dicarbonyl compound.
-
Further Reactions: The ring-opened intermediate can undergo further reactions, leading to a variety of degradation products.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or oxidizing agents used in pharmaceutical processing.[4] The furan ring is susceptible to oxidation, which can lead to the formation of hydroperoxides, epoxides, and subsequent ring-opened products. The presence of a methoxy group can influence the sites of oxidative attack.
A study on the atmospheric degradation of 3-methylfuran, an analogue of methoxy-substituted furans, showed that the reaction with hydroxyl radicals primarily proceeds via addition to the double bonds of the furan ring, followed by ring opening.[6] A similar mechanism can be expected for methoxy-substituted furans.
Thermal Degradation
High temperatures can induce the decomposition of furan-containing compounds. The thermal stability of methoxy-substituted furans is influenced by the strength of the bonds within the molecule. Computational studies on 2-methoxyfuran have indicated that the O–CH3 bond is relatively weak, suggesting that its cleavage could be a primary decomposition pathway at elevated temperatures.[7] Thermal degradation of furans can lead to the formation of smaller volatile molecules and radicals.[8] For instance, the thermal degradation of 2-furoic acid leads to the formation of furan through decarboxylation.[2]
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) range, can lead to the degradation of furan-containing molecules.[9] The molecule may absorb light energy, leading to an excited state that can then undergo various reactions, including isomerization, rearrangement, or reaction with other molecules. The specific photodegradation pathway will depend on the absorption spectrum of the molecule and the presence of other reactive species.[9]
Quantitative Stability Data
Limited quantitative data on the degradation kinetics of methoxy-substituted furans is available in the public domain. The following table summarizes available data, primarily from a study on the atmospheric degradation of 3-methylfuran, which can serve as a proxy for understanding the reactivity of methoxy-substituted furans with atmospheric oxidants.
| Compound | Stress Condition | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| 3-Methylfuran | Reaction with OH radicals | (1.13 ± 0.22) × 10⁻¹⁰ | [6] |
| 3-Methylfuran | Reaction with NO₃ radicals | (1.26 ± 0.18) × 10⁻¹¹ | [6] |
Note: The lack of extensive quantitative data for methoxy-substituted furans highlights a significant area for future research.
Experimental Protocols for Stability and Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10] The following sections outline general protocols for conducting these studies.
General Protocol for Forced Degradation Studies
Forced degradation studies typically involve exposing the drug substance or product to stress conditions more severe than accelerated stability testing to generate degradation products.[11]
Objective: To generate degradation products to elucidate degradation pathways and develop a stability-indicating analytical method.
General Procedure:
-
Sample Preparation: Prepare solutions of the methoxy-substituted furan in appropriate solvents (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]
-
Stress Conditions: Subject the samples to various stress conditions as detailed below. A control sample should be stored under normal conditions.
-
Sampling: Withdraw aliquots at appropriate time points.
-
Neutralization/Quenching: If necessary, neutralize acidic or basic samples or quench oxidative reactions before analysis.
-
Analysis: Analyze the stressed samples and the control sample using a suitable stability-indicating method (e.g., HPLC-UV/MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Aim for 5-20% degradation of the parent compound.[11]
Specific Stress Conditions
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Oxidative Degradation:
-
Reagent: 3-30% Hydrogen Peroxide (H₂O₂).[13]
-
Conditions: Store at room temperature or slightly elevated temperature for a specified duration.
-
-
Thermal Degradation:
-
Photodegradation:
-
Conditions: Expose the drug substance or product to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A dark control sample should be run in parallel.[9]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector is commonly used. Coupling with a Mass Spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.[15]
-
Column: A reversed-phase C18 or C8 column is often suitable for the separation of furan derivatives.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% acetic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation.[1]
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Example HPLC Protocol Outline:
-
Preparation of Standards and Samples: Prepare stock solutions of the reference standard and the stressed samples in a suitable diluent.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Program: A time-programmed gradient to effectively separate all components.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of the parent compound and expected degradation products.
-
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the presence of degradation products.
Conclusion
The stability of methoxy-substituted furans is a multifaceted issue influenced by hydrolytic, oxidative, thermal, and photolytic stress. While general degradation pathways are understood, there is a clear need for more quantitative kinetic data and detailed mechanistic studies specific to these compounds. The protocols and information presented in this guide provide a framework for researchers and drug development professionals to design and execute robust stability studies, leading to a better understanding of the degradation profiles of furan-containing drug candidates and ensuring the development of safe and effective medicines.
References
- 1. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An unexpected 2,3-dihydrofuran derivative ring opening initiated by electrophilic bromination: scope and mechanistic study. | Semantic Scholar [semanticscholar.org]
- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. ACP - Atmospheric degradation of 3-methylfuran: kinetic and products study [acp.copernicus.org]
- 7. Pyrolysis Pathways of the Furanic Ether 2âMethoxyfuran [acs.figshare.com]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. q1scientific.com [q1scientific.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. forced degradation products: Topics by Science.gov [science.gov]
The Pharmacological Potential of Furan Derivatives: A Technical Guide for Researchers
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties make it a versatile building block for the design of novel therapeutic agents. Furan derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects. This technical guide provides an in-depth overview of the significant biological activities of furan derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Furan-containing compounds have emerged as promising candidates in oncology, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action.
Quantitative Data: Anticancer Activity of Furan Derivatives
The following table summarizes the in vitro anticancer activity of selected furan derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HeLa (Cervical Cancer) | 0.08 | [1] |
| Compound 24 | HeLa (Cervical Cancer) | 8.79 | [1] |
| Compound 24 | SW620 (Colorectal Cancer) | Moderate to potent | [1] |
| Pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06 | [2] |
| N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | 2.96 | [2] |
| Compound 5d | A549 (Lung Cancer) | 6.3 | [3] |
| Compound 10h | L1210 (Leukemia) | 0.016 - 0.024 | [4] |
| Compound 7c | Leukemia SR | 0.09 | [5] |
| Compound 7e | Leukemia SR | 0.05 | [5] |
| Compound 11a | Leukemia SR | 0.06 | [5] |
Mechanisms of Anticancer Action
Furan derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and cellular processes essential for cancer cell proliferation and survival.
Several furan derivatives have been shown to inhibit the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently hyperactivated in cancer. For instance, compounds 1 and 24 have been reported to exhibit antiproliferative activity by promoting the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, and by suppressing the Wnt/β-catenin signaling cascade.[1]
Caption: Inhibition of PI3K/Akt and Wnt/β-catenin pathways by furan derivatives.
Certain furan derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][5]
Caption: Mechanism of tubulin polymerization inhibition by furan derivatives.
Antimicrobial Activity
Furan derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them attractive scaffolds for the development of new anti-infective agents.
Quantitative Data: Antimicrobial Activity of Furan Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected furan derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one (4) | Enterococcus faecalis (ATCC 51922) | 100 | [3] |
| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one (4) | Candida albicans | 100 | [3] |
| 3-aryl-3(furan-2-yl) propanoic acid derivative 1 | Escherichia coli | 64 | [6] |
| Compound 2a, 2b, 2c | Staphylococcus aureus | 256 | [7] |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [8] |
| Nitrofurantoin analogue 114b | Bacillus anthracis, Streptococcus pyogenes | 0.097 | [9] |
Mechanism of Antimicrobial Action
The antimicrobial activity of furan derivatives is often attributed to the generation of reactive intermediates upon reduction of a nitro group, which is a common substituent on the furan ring in antimicrobial agents like nitrofurantoin. These reactive species can damage bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.[10]
Caption: General mechanism of antimicrobial action for nitrofurans.
Anti-inflammatory Activity
Several furan derivatives have demonstrated potent anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity of Furan Derivatives
The following table summarizes the in vitro anti-inflammatory activity of selected furan derivatives.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Furan hybrid H1 | Inhibition of Albumin Denaturation | 114.31 | [11] |
| Furan hybrid H2 | Inhibition of Albumin Denaturation | 120.55 | [11] |
| Furan hybrid H4 | Inhibition of Albumin Denaturation | 118.72 | [11] |
| Ailanthoidol | NO Production in LPS-stimulated RAW 264.7 cells | Inhibition at 10 µM | [8] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of furan derivatives are often mediated by the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[12] By suppressing these pathways, furan derivatives can reduce the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.
Caption: Inhibition of the NF-κB signaling pathway by furan derivatives.
Other Biological Activities
Beyond the aforementioned activities, furan derivatives have also shown potential as antiviral and antioxidant agents.
Antiviral Activity
Some furan derivatives have been reported to inhibit the replication of various viruses, including influenza virus and Zika virus.[13][14]
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Spirothiazolidinone 3c | Influenza A/H3N2 | ~1 | [4] |
| Spirothiazolidinone 3d | Influenza A/H3N2 | ~1 | [4] |
| Tetrahydroquinoline-fused imidazolone (±)-2 | Zika Virus (SNB-19 cells) | 1.56 | [14] |
| Tetrahydroquinoline-fused imidazolone (±)-7 | Zika Virus (SNB-19 cells) | 3.40 | [14] |
Antioxidant Activity
The ability of furan derivatives to scavenge free radicals and reduce oxidative stress has been documented.[10] This activity is often evaluated using DPPH and ABTS radical scavenging assays.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| 2-(p-hydroxy phenyl styryl)-furan (6) | DPPH | ~40 µM | [15] |
| Ethyl acetate fraction of Macaranga hypoleuca (contains furan derivatives) | DPPH | 14.31 | [16] |
| Ethyl acetate fraction of Macaranga hypoleuca (contains furan derivatives) | ABTS | 2.10 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays are used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: General workflow for MTT and CCK-8 cytotoxicity assays.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12][17]
-
Compound Treatment: Treat the cells with various concentrations of the furan derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[17]
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[17]
-
Reagent Addition:
-
Formazan Solubilization (MTT Assay only): After incubation with MTT, remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at 570 nm for the MTT assay and 450 nm for the CCK-8 assay.[12][17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the furan derivative in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Treatment: Pre-treat the cells with various concentrations of the furan derivative for a specific time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of inflammatory mediators such as nitric oxide (using the Griess reagent), and cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of the inflammatory mediator production for each concentration of the compound relative to the LPS-only control.
Conclusion
Furan derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with their synthetic tractability, make them highly attractive scaffolds for drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the exploration and optimization of furan-based compounds for a range of therapeutic applications. Further investigation into the precise molecular mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective furan-containing drugs.
References
- 1. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]
- 2. forum.graphviz.org [forum.graphviz.org]
- 3. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 4. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 13. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. researchgate.net [researchgate.net]
- 16. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 17. graphviz - Guiding "dot" towards desired edge placement - Stack Overflow [stackoverflow.com]
An In-depth Technical Guide on the Synthesis of 5-Methoxyfuran-2-ol from Carbohydrate Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 5-Methoxyfuran-2-ol, a valuable heterocyclic compound, from readily available carbohydrate precursors. The core of this process involves the transformation of carbohydrates into furanic intermediates, primarily furfural, followed by a two-step sequence of electrochemical methoxylation and selective acid-catalyzed hydrolysis. This document provides a comprehensive overview of the reaction pathways, detailed experimental protocols, and quantitative data to support the synthesis and characterization of the target molecule.
Introduction
This compound and its derivatives are important structural motifs in various biologically active compounds and serve as versatile building blocks in organic synthesis. The development of sustainable synthetic routes to these compounds from renewable biomass resources is a key area of research. Carbohydrates, being abundant and inexpensive, represent an ideal starting point for the production of value-added furan-based chemicals. This guide focuses on a promising pathway that leverages well-established carbohydrate dehydration to furfural, followed by a novel electrochemical and hydrolytic sequence to achieve the target this compound.
Overall Synthetic Pathway
The synthesis of this compound from carbohydrate precursors can be conceptually divided into three main stages. The initial stage involves the conversion of carbohydrates into a key furanic platform molecule. The subsequent stages focus on the targeted functionalization of this intermediate.
Stage 1: Production of Furanic Intermediates from Carbohydrates
The initial step in this synthetic route is the conversion of carbohydrates into furfural. This is a well-established industrial process typically achieved through the acid-catalyzed dehydration of pentose sugars (C5 sugars) like xylose, which are major components of lignocellulosic biomass. Hexose sugars (C6 sugars) like fructose can also be converted to 5-hydroxymethylfurfural (HMF), a related furanic platform molecule. For the synthesis of this compound, furfural is the more direct precursor.
Acid-Catalyzed Dehydration of Pentoses
The dehydration of pentoses to furfural is typically carried out in an aqueous acidic medium at elevated temperatures. Various mineral acids, such as sulfuric acid and hydrochloric acid, can be employed as catalysts.
Experimental Protocol: Furfural from Xylose
-
Reaction Setup: A solution of D-xylose in water (e.g., 10-20 wt%) is prepared in a high-pressure reactor.
-
Catalyst Addition: A catalytic amount of a mineral acid (e.g., 1-5% H₂SO₄) is added to the solution.
-
Reaction Conditions: The reactor is heated to a temperature in the range of 170-240 °C. The reaction is typically run for a period of a few minutes to several hours, depending on the temperature and catalyst concentration.
-
Product Isolation: Furfural is continuously removed from the reaction mixture by steam stripping to prevent degradation. The collected distillate is then purified by distillation.
| Carbohydrate | Catalyst | Temperature (°C) | Reaction Time | Furfural Yield (%) | Reference |
| D-Xylose | H₂SO₄ | 180 | 2 h | 50-60 | General Literature |
| Corncob | Dilute H₂SO₄ | 200 | 10 min | ~70 | General Literature |
Stage 2: Electrochemical Methoxylation of Furfural
The key transformation to introduce the desired methoxy groups onto the furan ring is the electrochemical methoxylation of furfural. This process yields 2,5-dimethoxy-2,5-dihydrofurfural, the direct precursor to the target molecule. Electrochemical methods offer a green and efficient alternative to traditional chemical oxidation methods.
Experimental Protocol: Electrochemical Synthesis of 2,5-Dimethoxy-2,5-dihydrofurfural
-
Electrolyte Preparation: A solution of furfural in methanol containing a suitable supporting electrolyte (e.g., sodium bromide or ammonium bromide) is prepared. The concentration of furfural is typically in the range of 0.1-1 M.
-
Electrochemical Cell: An undivided electrochemical cell equipped with a graphite anode and a platinum cathode is used.
-
Electrolysis: A constant current is applied to the cell. The current density is a critical parameter and needs to be optimized for maximum yield. The reaction is typically carried out at room temperature.
-
Work-up and Purification: After the electrolysis is complete, the solvent (methanol) is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield 2,5-dimethoxy-2,5-dihydrofurfural.
| Substrate | Electrolyte | Current Density (mA/cm²) | Temperature (°C) | Yield of 2,5-dialkoxy-2,5-dihydrofuran (%) | Reference |
| Furan | NH₄Br in Methanol | 10-20 | 25 | 80-90 | General Literature |
| Furfural | NaBr in Methanol | 15 | 25 | ~85 (estimated based on furan) | [1] |
Stage 3: Selective Hydrolysis of 2,5-Dimethoxy-2,5-dihydrofurfural
The final step is the selective acid-catalyzed hydrolysis of one of the methoxy groups of 2,5-dimethoxy-2,5-dihydrofurfural to yield the target this compound. This reaction needs to be carefully controlled to avoid complete hydrolysis to the corresponding dialdehyde. The mechanism involves the protonation of one of the ether oxygens, followed by the departure of methanol and subsequent attack by water.[2][3][4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 2,5-Dimethoxy-2,5-dihydrofurfural is dissolved in a suitable solvent system, such as a mixture of acetone and water.
-
Catalyst Addition: A catalytic amount of a mild acid (e.g., dilute hydrochloric acid or an acidic ion-exchange resin) is added to the solution.
-
Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) while monitoring the progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate). The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel.
| Starting Material | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield of this compound (%) | Reference |
| 2,5-Dimethoxy-2,5-dihydrofuran | Dilute HCl | Acetone/Water | 25 | 2-4 h | 70-80 (estimated) | General Acetal Hydrolysis Principles[2][3][4] |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, including the presence of the methoxy group, the furan ring protons, and the hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl group (O-H stretch), the C-O-C ether linkage, and the furan ring vibrations.
Expected Spectroscopic Data for this compound:
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR (CDCl₃) | δ ~3.5 (s, 3H, -OCH₃), ~5.0-5.5 (m, 1H, furan H), ~6.0-6.5 (m, 2H, furan H), broad singlet for -OH |
| ¹³C NMR (CDCl₃) | δ ~55 (-OCH₃), ~90-110 (furan carbons), ~150-160 (furan carbons) |
| IR (film) | ~3400 cm⁻¹ (broad, O-H), ~2950 cm⁻¹ (C-H), ~1600, 1500 cm⁻¹ (C=C furan), ~1100 cm⁻¹ (C-O) |
| MS (EI) | m/z 114 (M⁺) |
Conclusion
This technical guide outlines a viable and sustainable pathway for the synthesis of this compound from carbohydrate precursors. By leveraging the well-established conversion of carbohydrates to furfural and employing a subsequent electrochemical methoxylation and selective hydrolysis, this methodology offers a promising route for the production of this valuable furan derivative. The provided experimental protocols and data serve as a foundation for researchers and scientists in the field of drug development and fine chemical synthesis to further explore and optimize this synthetic strategy. Further research into optimizing reaction conditions and catalyst systems for each step will be crucial for developing a scalable and economically viable process.
References
Methodological & Application
Application Notes and Protocols for 5-Methoxyfuran-2-ol and its Tautomer in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyfuran-2-ol is a heterocyclic organic compound with the chemical formula C₅H₆O₃. It exists in equilibrium with its tautomer, 5-methoxyfuran-2(5H)-one, with the latter being the more stable and commonly utilized form in organic synthesis. Due to the scarcity of literature on the direct applications of this compound, this document focuses on the synthetic utility of its tautomer, 5-methoxyfuran-2(5H)-one, and related 5-alkoxy-2(5H)-furanones. These compounds serve as versatile building blocks for the synthesis of a variety of more complex molecules, including amino diols and functionalized polymers. Their reactivity is characterized by susceptibility to nucleophilic attack, participation in cycloaddition reactions, and utility in polymerization processes.
Key Applications and Synthetic Utility
The primary applications of 5-methoxyfuran-2(5H)-one and its analogs in organic synthesis include their use as Michael acceptors, dienophiles in Diels-Alder reactions, and monomers in copolymerization.
Michael Addition Reactions
5-Methoxyfuran-2(5H)-one readily undergoes 1,4-addition (Michael addition) with primary and secondary amines to afford 4-amino-substituted 5-methoxybutyrolactones. These products can be subsequently reduced to yield valuable amino diols. The reaction proceeds efficiently at room temperature in solvents like methylene chloride or N,N-dimethylformamide.[1]
Quantitative Data for Michael Addition of Amines to 5-Methoxyfuran-2(5H)-one [1]
| Amine | Solvent | Reaction Time (h) | Product | Yield (%) |
| Pyrrolidine | CH₂Cl₂ | 0.5 | 1a | 95 |
| Piperidine | CH₂Cl₂ | 0.5 | 1b | 95 |
| Morpholine | CH₂Cl₂ | 2.5 | 1c | 95 |
| Benzylamine | CH₂Cl₂ | 24 | 1d | 95 |
| (R)-(+)-α-Methylbenzylamine | CH₂Cl₂ | 72 | 1e | 90 |
| (S)-(-)-α-Methylbenzylamine | CH₂Cl₂ | 72 | 1f | 90 |
| Dibenzylamine | CH₂Cl₂ | 72 | - | 0 |
| Pyrrolidine | DMF | 0.1 | 1a | 95 |
Experimental Protocol: Synthesis of 4-Amino-5-methoxybutyrolactones and subsequent reduction to Amino Diols [1]
Part A: Michael Addition
-
Dissolve 5-methoxyfuran-2(5H)-one (1.0 eq) in either methylene chloride or N,N-dimethylformamide.
-
Add the desired primary or secondary amine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for the time indicated in the table above.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude 4-amino-substituted 5-methoxybutyrolactone. The product is often of sufficient purity for the next step without further purification.
Part B: Reduction to Amino Diol
-
Prepare a stirred solution of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert nitrogen atmosphere.
-
Add a solution of the 4-amino lactone (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Stir the resulting mixture for 30 minutes at 0°C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to afford the pure amino diol.
Diels-Alder Reactions
While 5-methoxyfuran-2(5H)-one itself is not extensively documented as a dienophile, chiral analogs such as 5-(l-menthyloxy)-2(5H)-furanone serve as efficient chiral dienophiles in asymmetric Diels-Alder reactions. These reactions allow for the creation of up to four new stereogenic centers in a single step, providing a powerful tool for the synthesis of enantiomerically pure compounds with potential applications in natural product synthesis.[2]
Cationic Copolymerization
5-Alkoxy-2(5H)-furanones (ROFOs), which are cyclic hemiacetal esters derived from furfural, can undergo cationic ring-opening copolymerization with other monomers like oxiranes and vinyl ethers. While they do not typically undergo homopolymerization, their copolymerization leads to polymers with ester and acetal moieties in the main chain. These polymers are of interest due to their potential for degradation by acid hydrolysis of the acetal groups.[3]
Visualizations
Caption: Michael addition of amines to 5-methoxyfuran-2(5H)-one and subsequent reduction.
Caption: Asymmetric Diels-Alder reaction using a chiral 5-alkoxy-2(5H)-furanone.
References
Application Notes & Protocols: 5-Methoxyfuran-2-ol as a Versatile Intermediate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2(5H)-furanone scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Derivatives of 2(5H)-furanone are recognized for their diverse pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. 5-Methoxyfuran-2-ol, existing in equilibrium with its tautomeric form, 5-methoxy-2(5H)-furanone, represents a key building block belonging to this class of compounds. Its intrinsic reactivity, stemming from the electrophilic nature of the lactone ring and the potential for various functional group transformations, makes it a valuable intermediate for the synthesis of complex molecular architectures.
This document provides an overview of the application of furanone intermediates, with a focus on their role in the synthesis of antiviral nucleoside analogues. While specific, detailed protocols starting directly from this compound are not extensively documented in publicly available literature, the following sections will detail the synthesis of a key furanone-derived intermediate that is fundamental to the preparation of potent antiviral agents. The protocols and data presented are based on established methodologies for the synthesis of fluorinated nucleosides, which share a common synthetic logic with potential applications of this compound.
Key Application: Synthesis of Nucleoside Analogues
Furanone derivatives are crucial precursors for the synthesis of the sugar moiety in many nucleoside analogues. These analogues are a cornerstone of antiviral therapy, functioning by inhibiting viral replication. The general strategy involves the construction of a substituted furanose or ribonolactone ring, which is then coupled with a nucleobase.
Reaction Scheme: From Substituted Furanone to Nucleoside Analogue
The following workflow illustrates the general pathway from a furanone-based intermediate to a functional nucleoside analogue that can be phosphorylated to its active triphosphate form.
Caption: General synthetic workflow from a furanone intermediate to an active nucleoside analogue.
Experimental Protocols & Data
This section provides a detailed protocol for the synthesis of a key protected ribonolactone, a furanone derivative that serves as a precursor for fluorinated nucleoside analogues. This multi-step synthesis highlights the chemical transformations relevant to furanone chemistry in drug development.[1]
Protocol 1: Synthesis of Fully Protected Key Ribonolactone (47)
This protocol details the synthesis of a benzoyl-protected ribonolactone, a critical furanone intermediate.
Step 1: Synthesis of Pentanoate Ester (41)
-
Reaction: Wittig reaction between 2,3-isopropylidene protected D-glyceraldehyde (40) and (carbethoxyethylidene)triphenylmethyl phosphorane.
-
Yield: E/Z mixture (97:3).
Step 2: Formation of Syn Diol (42)
-
Reagents: Potassium permanganate (KMnO₄) in acetone.
-
Transformation: Dihydroxylation of the double bond in the pentanoate ester (41).
Step 3: Synthesis of Cyclic Sulfate (43)
-
Reagents: Thionyl chloride (SOCl₂), followed by catalytic TEMPO/Sodium hypochlorite (NaOCl).
-
Purpose: To create a cyclic sulfate for regioselective fluorine introduction.
Step 4: Synthesis of β-Fluorinated Product (44)
-
Reagents: Tetraethylammonium fluoride hydrate in dioxane.
-
Reaction: Regiospecific opening of the cyclic sulfate to introduce a fluorine atom.
Step 5: Conversion to Unprotected Lactone (46)
-
Reagents: Concentrated HCl in the presence of 2,2-dimethoxypropane in dioxane, followed by treatment with concentrated HCl in ethanol.
-
Transformation: Hydrolysis and cyclization to form the furanone (lactone) ring.
Step 6: Protection of Diol to afford Ribonolactone (47)
-
Reagents: Benzoyl chloride in pyridine.
-
Purpose: Protection of the hydroxyl groups to yield the stable, fully protected furanone intermediate.
| Step | Intermediate | Key Reagents | Yield | Reference |
| 1 | Pentanoate Ester (41) | (Carbethoxyethylidene)triphenylmethyl phosphorane | High (E/Z = 97:3) | [1] |
| 2 | Syn Diol (42) | KMnO₄, Acetone | - | [1] |
| 3 | Cyclic Sulfate (43) | SOCl₂, TEMPO, NaOCl | - | [1] |
| 4 | β-Fluorinated Product (44) | Tetraethylammonium fluoride hydrate | - | [1] |
| 5 | Unprotected Lactone (46) | Conc. HCl, EtOH | - | [1] |
| 6 | Protected Ribonolactone (47) | Benzoyl chloride, Pyridine | - | [1] |
Note: Specific yields for each step are often reported as part of a multi-step sequence and may vary.
Protocol 2: Conversion of Ribonolactone to a Protected Nucleoside
This protocol describes the conversion of the furanone intermediate into a protected nucleoside.
Step 1: Reduction and Acetylation of Ribonolactone (47 to 48)
-
Dissolve: The fully protected ribonolactone (47) in a suitable aprotic solvent.
-
Reduce: Add lithium tri-tert-butoxyaluminum hydride to reduce the lactone to the corresponding lactol.
-
Acetylate in situ: Treat the intermediate lactol with acetic anhydride (Ac₂O) in the presence of DMAP to yield the acetylated ribose derivative (48).[1]
Step 2: Glycosylation with Nucleobase (48 to 49)
-
Prepare Nucleobase: Silylate the chosen nucleobase (e.g., N⁴-benzoylcytosine) to increase its nucleophilicity.
-
Couple: React the acetylated ribose derivative (48) with the silylated nucleobase in the presence of a Lewis acid catalyst (e.g., stannic chloride) in a solvent like chlorobenzene.[1]
-
Isolate: The reaction exclusively yields the β-anomer of the protected nucleoside (49).
| Step | Product | Key Reagents | Stereoselectivity | Reference |
| 1 | Acetylated Ribose (48) | LiAl(OtBu)₃H, Ac₂O, DMAP | - | [1] |
| 2 | Protected Nucleoside (49) | Silylated Nucleobase, SnCl₄ | Exclusively β-anomer | [1] |
Mechanism of Action: Nucleoside Analogue Antivirals
Nucleoside analogues derived from furanone intermediates exert their antiviral effect by targeting the viral RNA or DNA polymerase. After administration, the prodrug is metabolized within the host cell to its active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA strand.
Signaling Pathway: Inhibition of Viral Replication
References
Application Notes and Protocols for Diels-Alder Reactions Involving 5-Methoxyfuran-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential Diels-Alder reactivity of 5-Methoxyfuran-2-ol. Due to the limited availability of specific literature on this compound, this note outlines a theoretical framework and generalized protocols based on the well-established reactivity of analogous furan derivatives, particularly alkoxy-substituted furans. The information herein is intended to serve as a foundational guide for researchers exploring the use of this compound as a diene in the synthesis of novel oxabicyclic adducts for applications in medicinal chemistry and drug development.
Introduction: The Potential of this compound in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of complex cyclic systems with high stereocontrol. Furan and its derivatives are versatile dienes in [4+2] cycloaddition reactions, leading to the formation of 7-oxabicyclo[2.2.1]heptene skeletons, which are prevalent in many biologically active molecules. The reactivity of the furan ring in these reactions is highly influenced by the electronic nature of its substituents.
This compound possesses two electron-donating groups: a methoxy group at the 5-position and a hydroxyl group at the 2-position. In theory, these substituents should enhance the electron density of the furan ring, thereby increasing its Highest Occupied Molecular Orbital (HOMO) energy. This would make it a more reactive diene in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles. Computational studies on substituted furans have shown that strong electron-donor groups significantly increase the reactivity of the furan system.[1][2]
The presence of both methoxy and hydroxyl groups suggests a high degree of reactivity, potentially allowing for cycloadditions to occur under mild conditions. The regioselectivity of the reaction will be influenced by the interplay of these two substituents.
Theoretical Reaction Profile and Selectivity
Based on studies of other substituted furans, the Diels-Alder reaction of this compound with a generic dienophile, such as N-phenylmaleimide, is expected to proceed as follows:
A representative Diels-Alder reaction of this compound with N-phenylmaleimide.
The stereochemical outcome of the reaction, leading to either the endo or exo adduct, is governed by kinetic and thermodynamic factors. For many furan Diels-Alder reactions, the endo product is the kinetically favored product due to secondary orbital interactions. However, the retro-Diels-Alder reaction is often facile, and under thermodynamic control, the more stable exo product may be favored.
Quantitative Data from Analogous Reactions
While specific data for this compound is unavailable, the following table summarizes reaction conditions and outcomes for Diels-Alder reactions of structurally related alkoxyfurans with N-substituted maleimides. This data can serve as a starting point for optimizing the reaction of this compound.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| 3-Methoxyfuran | N-Phenylmaleimide | CH₂Cl₂ | 25 | 1 | 95 | >95:5 | [3] |
| 2-Methylfuran | Maleimide | Toluene | 80 | 24 | 70 | 1:4 | [4] |
| 3,4-Dimethoxyfuran | N-Ethylmaleimide | CH₂Cl₂ | 25 | 2 | 88 | >95:5 | [5] |
Detailed Experimental Protocols (Theoretical)
The following protocols are adapted from established procedures for Diels-Alder reactions of alkoxy-substituted furans and should be considered as a starting point for the investigation of this compound.
Protocol 1: General Procedure for the Diels-Alder Reaction of this compound with N-Phenylmaleimide
This protocol is based on the reaction of 3-alkoxyfurans with maleimides.[3]
Materials:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen atmosphere setup
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol).
-
Dissolve the furan derivative in anhydrous dichloromethane (5 mL).
-
Add N-phenylmaleimide (1.0 mmol, 1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the Diels-Alder adducts.
-
Characterize the structure and determine the stereochemistry of the products using NMR spectroscopy (¹H, ¹³C, NOESY).
A general experimental workflow for the Diels-Alder reaction.
Factors Influencing Reaction Outcome
The success and selectivity of the Diels-Alder reaction with this compound will likely be influenced by several factors.
Key factors influencing the outcome of the Diels-Alder reaction.
-
Temperature: Higher temperatures may favor the thermodynamically more stable exo product by promoting the retro-Diels-Alder reaction of the kinetically favored endo adduct.
-
Solvent: The polarity of the solvent can influence the reaction rate and, in some cases, the stereoselectivity.
-
Dienophile: The electronic nature of the dienophile is critical. Strongly electron-withdrawing groups on the dienophile will accelerate the reaction.
-
Catalysis: Lewis acids can be employed to catalyze the reaction by coordinating to the dienophile, thereby lowering its LUMO energy and increasing its reactivity.
Applications in Drug Development
The 7-oxabicyclo[2.2.1]heptene core structure is a valuable scaffold in medicinal chemistry. Its rigid, bicyclic nature allows for the precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. Furan-containing compounds are important in drug discovery, and their Diels-Alder adducts can serve as intermediates in the synthesis of a wide range of therapeutic agents.[6] The potential bioactivity of furan-based compounds includes antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][8] By employing this compound in Diels-Alder reactions, novel molecular architectures can be accessed for the development of new therapeutics.
Conclusion
While direct experimental data on the Diels-Alder reactions of this compound is not currently available in the literature, theoretical considerations and data from analogous alkoxy-substituted furans suggest it should be a highly reactive diene. The provided protocols and application notes offer a solid starting point for researchers to explore its synthetic utility. The resulting oxabicyclic products hold significant potential for applications in drug discovery and development. Further experimental investigation is warranted to fully elucidate the reactivity and selectivity of this promising building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Irreversible endo-selective diels-alder reactions of substituted alkoxyfurans: a general synthesis of endo-cantharimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Catalytic Valorization of 5-Methoxyfuran-2-ol: A Gateway to High-Value Chemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyfuran-2-ol, a derivative of the versatile biomass-derived platform chemical furfural, presents a promising and reactive intermediate for the synthesis of a diverse array of valuable chemicals. Its unique structure, featuring a lactol functionality and a methoxy group, allows for targeted catalytic transformations into key industrial building blocks, including C4 chemicals and potential biofuel precursors. These transformations are pivotal for the development of sustainable chemical processes and the production of bio-based alternatives to petroleum-derived products.
This document provides detailed application notes and experimental protocols for the catalytic conversion of this compound to commercially significant chemicals. The protocols are compiled from established methodologies for the structurally similar and often co-produced 5-hydroxy-2(5H)-furanone, offering a robust starting point for research and development in this area.
Synthesis of the Starting Material
This compound is typically synthesized from furfural, a readily available compound produced from lignocellulosic biomass. The synthesis proceeds via a two-step process:
-
Oxidation of Furfural: Furfural is first oxidized to 5-hydroxy-2(5H)-furanone. This can be achieved through various methods, including electrocatalytic oxidation or oxidation using hydrogen peroxide with a suitable catalyst. For instance, electrocatalytic oxidation using CuS nanosheets as the electrocatalyst in water as the oxygen source has been shown to produce 5-hydroxy-2(5H)-furanone with high selectivity (83.6%) and conversion (70.2%)[1]. Another approach involves the use of a titanium silicalite-1 (TS-1) catalyst with hydrogen peroxide, affording a 92% yield of 5-hydroxy-2(5H)-furanone at room temperature[2].
-
Acetalization: The resulting 5-hydroxy-2(5H)-furanone is then subjected to acetalization with methanol in the presence of an acid catalyst to yield 5-methoxy-2(5H)-furanone, which is in equilibrium with its open-chain tautomer, methyl 4-oxobut-2-enoate[3].
Catalytic Conversion Pathways
This compound can be catalytically converted into several valuable chemicals through hydrogenation, oxidation, and acid-catalyzed rearrangement reactions. The primary reaction pathways are illustrated below.
Caption: Key catalytic conversion pathways of this compound.
Data Presentation: Summary of Catalytic Performance
The following table summarizes the quantitative data for the catalytic conversion of 5-hydroxy-2(5H)-furanone, which serves as a strong proxy for the expected outcomes with this compound under similar conditions.
| Product | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Yield (%) | Reference |
| 5-Hydroxy-γ-butyrolactone | Pt/C | 100 | - | Water | >95 | 89 | [2] |
| γ-Butyrolactone | Ru/C | 100 | - | Water | 100 | 93 | [2] |
| 1,4-Butanediol | Ru-Re/C | 150 | - | Water | - | 60 | [2] |
| Maleic Acid | Pt/C | 100 | 0.9 (O₂) | Water | - | 81 | [2] |
| γ-Valerolactone (from Furfural) | 1%Pt/ZSM-5 | 120 | 0.1 (N₂) | Isopropanol | 88.8 | 85.4 | [4] |
Experimental Protocols
The following are detailed experimental protocols adapted from literature for the catalytic conversion of 5-hydroxy-2(5H)-furanone. These protocols can be used as a starting point for the conversion of this compound, with the understanding that optimization of reaction conditions may be necessary.
Protocol 1: Catalytic Hydrogenation to γ-Butyrolactone
Objective: To selectively hydrogenate the double bond and reduce the hydroxyl group of 5-methoxy-2(5H)-furanone to produce γ-butyrolactone.
Materials:
-
This compound
-
Ruthenium on carbon (5 wt% Ru/C) catalyst
-
Deionized water (solvent)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and analytical equipment (GC-MS, NMR)
Procedure:
-
In a typical experiment, charge the high-pressure autoclave reactor with this compound (e.g., 1 mmol) and the 5 wt% Ru/C catalyst (e.g., 50 mg).
-
Add deionized water (e.g., 20 mL) as the solvent.
-
Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).
-
Heat the reactor to the desired temperature (e.g., 100 °C) while stirring vigorously.
-
Maintain the reaction for a specified time (e.g., 4-8 hours), monitoring the pressure to gauge hydrogen consumption.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Recover the reaction mixture and separate the catalyst by filtration or centrifugation.
-
Analyze the liquid product for conversion and selectivity to γ-butyrolactone using GC-MS and NMR.
Caption: Experimental workflow for the hydrogenation of this compound.
Protocol 2: Acid-Catalyzed Conversion to Methyl Levulinate
Objective: To convert this compound to methyl levulinate via acid-catalyzed isomerization and rearrangement.
Materials:
-
This compound
-
Amberlyst-15 (or other solid acid catalyst)
-
Methanol (solvent and reactant)
-
Round-bottom flask with a reflux condenser
-
Heating mantle with magnetic stirring
-
Standard laboratory glassware and analytical equipment (GC-MS, NMR)
Procedure:
-
Set up a round-bottom flask with a reflux condenser, magnetic stirrer, and heating mantle.
-
Add this compound (e.g., 1 mmol) and methanol (e.g., 20 mL) to the flask.
-
Add the solid acid catalyst, Amberlyst-15 (e.g., 10 wt% relative to the substrate).
-
Heat the mixture to reflux (approximately 65 °C for methanol) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solid catalyst by filtration.
-
Remove the excess methanol under reduced pressure.
-
Purify the resulting methyl levulinate by distillation or column chromatography if necessary.
-
Characterize the product by GC-MS and NMR to confirm its identity and purity.
Caption: Workflow for the acid-catalyzed conversion to methyl levulinate.
Conclusion
The catalytic conversion of this compound represents a valuable pathway for the production of a range of important chemicals from renewable resources. The protocols provided herein, based on the well-studied transformations of its hydroxy analog, offer a solid foundation for researchers to explore and optimize these reactions. Further investigation into novel catalytic systems and reaction conditions will undoubtedly expand the portfolio of valuable products obtainable from this versatile platform molecule, contributing to the advancement of a sustainable chemical industry.
References
Application Notes & Protocols: Synthesis of Benzofuran Derivatives from 2-Hydroxyaryl-furans
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their presence in various natural products and their broad range of pharmacological activities. This document provides detailed protocols for a robust synthetic route to 3-substituted-2-(3-oxobutyl)benzo[b]furans, starting from readily available 2-hydroxybenzylic alcohols and 2-methylfuran. The core of this methodology lies in an acid-catalyzed rearrangement of an intermediate 2-hydroxyaryl(5-methylfur-2-yl)alkane, which undergoes a tandem reaction involving the opening of the furan ring followed by the closure to form the benzofuran scaffold.[1][2] This approach offers a straightforward and efficient pathway to a variety of substituted benzofurans.
Overall Synthetic Workflow
The synthesis is a three-step process beginning with the preparation of 2-hydroxybenzyl alcohols, followed by their condensation with 2-methylfuran to yield the key 2-hydroxyaryl-R-(5-methylfur-2-yl)methane intermediates. The final step involves an acid-catalyzed cyclization to the desired benzofuran derivatives.
Caption: Overall workflow for the synthesis of benzofuran derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxybenzyl Alcohols (1a-g)
This protocol outlines the synthesis of the starting 2-hydroxybenzyl alcohols via the reaction of a Grignard reagent with a substituted salicylaldehyde.[1]
Materials:
-
Substituted salicylaldehyde (0.1 mol)
-
Corresponding organohalide (0.25 mol)
-
Magnesium turnings (6.8 g, 0.28 mol)
-
Dry diethyl ether (250 mL)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the Grignard reagent by reacting the corresponding organohalide (0.25 mol) with magnesium turnings (0.28 mol) in 250 mL of dry diethyl ether.
-
To the freshly prepared Grignard reagent, add the substituted salicylaldehyde (0.1 mol) dropwise with stirring.
-
After the addition is complete, stir the mixture for an additional 5 minutes.
-
Decompose the reaction mixture by the slow, dropwise addition of water until the magnesium salts coagulate.
-
Separate the ether layer.
-
Extract the solid residue in the flask multiple times with diethyl ether.
-
Combine all the ether extracts and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the 2-hydroxybenzyl alcohol.
Protocol 2: Synthesis of 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes (2a-g)
This protocol details the p-toluenesulfonic acid-catalyzed condensation of 2-hydroxybenzyl alcohols with 2-methylfuran to form the key intermediate.[1]
Materials:
-
2-Hydroxybenzyl alcohol (1a-g) (0.02 mol)
-
2-Methylfuran (0.022 mol)
-
p-Toluenesulfonic acid (50 mg)
-
Benzene (20 mL)
-
Alumina (Al₂O₃)
Procedure:
-
Set up a reflux apparatus with a Dean-Stark trap.
-
Combine the 2-hydroxybenzyl alcohol (0.02 mol), 2-methylfuran (0.022 mol), and p-toluenesulfonic acid (50 mg) in 20 mL of benzene in the reaction flask.
-
Reflux the mixture for 5 minutes, collecting the water that azeotropes off in the Dean-Stark trap.
-
After cooling the solution to room temperature, filter it through a pad of Al₂O₃.
-
Evaporate the solvent from the filtrate to dryness under reduced pressure. The product is typically a colorless oil.
Protocol 3: Synthesis of 3-R-2-(3-oxobutyl)benzo[b]furans (3a-g)
This protocol describes the acid-catalyzed rearrangement and cyclization of the 2-hydroxyaryl-R-(5-methylfur-2-yl)methane intermediate to the final benzofuran derivative.[1]
Materials:
-
2-Hydroxyaryl-R-(5-methylfur-2-yl)methane (2a-g) (0.01 mol)
-
Ethanol (5 mL)
-
Saturated ethanolic HCl (5 mL)
-
Hexane
-
Alumina (Al₂O₃)
-
Water
Procedure:
-
In a round-bottom flask, bring a solution of the 2-hydroxyaryl-R-(5-methylfur-2-yl)methane (0.01 mol) in 5 mL of ethanol to a boil.
-
Add 5 mL of saturated ethanolic HCl to the boiling solution all at once.
-
Reflux the reaction mixture for 5 minutes.
-
Cool the mixture to room temperature and dilute with water. A thick oil should separate.
-
Wash the oil with water and then extract with hot hexane.
-
Filter the warm hexane extract through a pad of Al₂O₃.
-
Concentrate the mother liquor and allow it to crystallize at -5°C.
-
Collect the resulting white crystals by filtration.
Reaction Mechanism
The conversion of 2-hydroxyaryl-R-(5-methylfur-2-yl)methanes to 3-R-2-(3-oxobutyl)benzo[b]furans proceeds through an acid-catalyzed cascade of furan ring opening and subsequent intramolecular cyclization.
Caption: Proposed mechanism for the acid-catalyzed rearrangement.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 3-R-2-(3-oxobutyl)benzo[b]furan derivatives (3a-g) following the protocols described above.[2]
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 3a | C₆H₅ | 92 | 57-58 |
| 3b | 4-Br-C₆H₄ | 91 | 81-82 |
| 3c | 4-CH₃-C₆H₄ | 95 | Oil |
| 3d | C₆H₅ (from 2-hydroxybenzhydrol) | 95 | 39-40 |
| 3e | 4-CH₃-C₆H₄ (from 4-methyl-2-hydroxybenzhydrol) | 93 | 68-69 |
| 3f | 4-C₂H₅-C₆H₄ | 90 | 41-42 |
| 3g | CH₃ | 90 | Oil |
References
Application Notes and Protocols for the Quantification of Furan Derivatives in Complex Matrices
Introduction
Furan and its derivatives are process-induced contaminants that can form in a variety of thermally treated foods and beverages. Due to their potential carcinogenicity, robust and sensitive analytical methods are required for their accurate quantification in complex matrices to ensure food safety and for exposure assessment.[1][2] This document provides detailed application notes and protocols for the determination of furan and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the most commonly employed techniques for this purpose.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is the preferred method for the analysis of volatile furan derivatives due to its high sensitivity and selectivity.[2] Headspace (HS) sampling and headspace solid-phase microextraction (HS-SPME) are the most common sample introduction techniques, as they effectively isolate the volatile analytes from the non-volatile matrix components.[1][4]
Application Note: Quantification of Furan in Coffee using Headspace-GC-MS
This method is suitable for the determination of furan in solid food matrices like coffee. Both static and dynamic headspace techniques can be employed.[5][6] Dynamic headspace, where the volatiles are swept and concentrated on a sorbent trap, generally offers higher sensitivity.[6]
Experimental Protocol: Static and Dynamic Headspace GC-MS for Furan in Coffee [5][6]
1. Sample Preparation:
-
Weigh 5 grams of homogenized coffee sample into a headspace vial.[5][6]
-
Crimp cap the vial securely.[5]
-
For internal standard calibration, add a known amount of deuterated furan (d4-furan) solution directly into the vial.[7]
2. Headspace Sampling:
-
Static Headspace:
-
Dynamic Headspace:
3. GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
Workflow for GC-MS Analysis of Furan in Coffee
Caption: Workflow for GC-MS analysis of furan in coffee.
Application Note: Simultaneous Analysis of Furan and its Derivatives in Various Food Matrices using HS-SPME-GC-MS/MS
This method is suitable for the simultaneous quantification of furan and its alkylated derivatives in diverse food matrices, including fruit juices and oily fish.[8][9] The use of Solid Phase Microextraction (SPME) with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber allows for efficient extraction and pre-concentration of the analytes.[7][9]
Experimental Protocol: HS-SPME-GC-MS/MS for Furan Derivatives [8][9][10]
1. Sample Preparation:
-
Fruit/Juice Samples: Homogenize 5 g of the sample and mix with 5 mL of saturated NaCl solution in a headspace vial.[8][9]
-
Oily Fish Samples: Homogenize 1 g of the sample and mix with 9 mL of saturated NaCl solution in a headspace vial.[8][9][10]
-
Spike the sample with an internal standard solution (e.g., d4-furan).[8]
2. Headspace Solid-Phase Microextraction (HS-SPME):
3. GC-MS/MS Conditions:
-
Gas Chromatograph (GC):
-
Tandem Mass Spectrometer (MS/MS):
Quantitative Data for HS-SPME-GC-MS/MS Method
| Analyte | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| Furan | Fruit Juice | 0.01-0.02 | 0.04-0.06 | 77.8 - 111.5 | [11][12] |
| 2-Methylfuran | Fruit Juice | 0.003 - 0.675 | 0.003 - 0.675 | 76 - 117 | [8][9] |
| 3-Methylfuran | Fruit Juice | 0.003 - 0.675 | 0.003 - 0.675 | 76 - 117 | [8][9] |
| 2,5-Dimethylfuran | Oily Fish | 0.003 - 0.675 | 0.003 - 0.675 | 76 - 117 | [8][9] |
| Furan | Coffee | 0.002 | 0.006 | 92 - 110 | [7][13] |
Workflow for HS-SPME-GC-MS/MS Analysis
Caption: HS-SPME-GC-MS/MS workflow for furan derivatives.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a valuable technique for the analysis of less volatile furan derivatives, such as 5-hydroxymethylfurfural (HMF) and furfural, which are important indicators of heat treatment and storage conditions in foods like fruit juices and honey.[14][15][16]
Application Note: Quantification of Furfural and 5-Hydroxymethylfurfural (HMF) in Citrus Juices by HPLC-UV
This method provides a rapid and convenient procedure for the simultaneous determination of furfural and HMF in processed citrus juices with minimal sample preparation.[14]
Experimental Protocol: HPLC-UV for Furfural and HMF in Citrus Juice [14]
1. Sample Preparation:
-
Dilute processed juice with water (typically 5 times). Fresh juice may not require dilution.[14]
-
Filter the diluted sample through a 0.45 µm membrane filter.[14]
2. HPLC-UV Conditions:
-
HPLC System:
-
UV Detector:
-
Monitor at a wavelength suitable for both compounds, typically around 280-285 nm.
-
Quantitative Data for HPLC-UV Method
| Analyte | Matrix | Linearity Range (mg/L) | Recovery (%) | r² | Reference |
| Furfural | Citrus Juice | 0.1 - 100 | 96.3 - 102.7 | 0.9992 - 0.9998 | [14][16] |
| 5-HMF | Citrus Juice | 0.1 - 100 | 96.3 - 102.7 | 0.9992 - 0.9998 | [14][16] |
Logical Relationship for HPLC Analysis of Furan Derivatives
Caption: Logical flow for HPLC-UV analysis of furan derivatives.
References
- 1. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. gcms.cz [gcms.cz]
- 7. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.dongguk.edu [pure.dongguk.edu]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Unstable Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan and its derivatives are versatile heterocyclic compounds widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. However, their inherent instability, particularly their propensity to form explosive peroxides upon exposure to air and light, necessitates strict adherence to safety protocols for their handling and storage. These application notes provide detailed procedures and guidelines to mitigate the risks associated with unstable furan compounds in a laboratory setting.
Hazards of Unstable Furan Compounds
Unstable furan compounds present several significant hazards:
-
Peroxide Formation: Furan is a well-documented peroxide former.[1][2][3] Through a process of autoxidation, furan reacts with atmospheric oxygen, especially when exposed to light and heat, to form shock-sensitive and potentially explosive peroxide crystals.[1][2] This risk increases as the solvent evaporates, concentrating the peroxides.[1]
-
Flammability: Furan is a highly flammable liquid with a low flash point and a wide explosive range (2.3-14.3% in air).[4] Vapors can travel to an ignition source and flash back.
-
Toxicity: Furan is toxic and may be a carcinogen in humans.[4] It can be absorbed through the skin, and inhalation of vapors can cause central nervous system depression and lung damage.[4]
Safe Storage Protocols
Proper storage is the first line of defense against the degradation of furan compounds.
-
Containers: Store in tightly sealed, amber glass bottles to protect from light.[2] If possible, store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature: Store in a cool, dark, and well-ventilated area, away from heat sources.[2] Refrigerated storage (2-8 °C) is recommended to slow the rate of peroxide formation. However, do not store at temperatures where the furan itself could freeze, as this can concentrate peroxides.[2]
-
Inhibitors: For long-term storage, the use of a stabilizer is crucial. Butylated hydroxytoluene (BHT) is a commonly used inhibitor that scavenges oxygen and prevents peroxide formation.[1][5][6] Commercial preparations of furan stabilized with BHT are available.[5]
-
Labeling: All containers of furan compounds must be clearly labeled with the date received and the date opened. This is critical for tracking the age of the compound and scheduling peroxide testing.
Table 1: Storage Condition Guidelines for Furan Compounds
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed amber glass bottle. | Protects from light and air, which accelerate peroxide formation. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon). | Minimizes contact with oxygen, a key reactant in autoxidation. |
| Temperature | Cool, dark area (2-8 °C recommended). | Reduces the rate of chemical reactions, including peroxide formation. |
| Stabilizer | Addition of an inhibitor such as BHT.[1][5][6] | Scavenges free radicals and oxygen to prevent autoxidation. |
| Labeling | Date received and date opened clearly marked. | Essential for tracking the age of the chemical and testing schedule. |
Experimental Protocols
Protocol for Peroxide Detection in Furan Compounds
Regular testing for the presence of peroxides is mandatory for all stored furan compounds, especially after the container has been opened.
A. Qualitative Test using Potassium Iodide (KI)
This is a simple, rapid test to detect the presence of peroxides.
-
Materials:
-
Sample of the furan compound to be tested.
-
Glacial acetic acid.
-
Potassium iodide (KI), solid.
-
Test tube.
-
-
Procedure:
-
In a clean, dry test tube, add approximately 1 mL of the furan compound to be tested.
-
Add an equal volume of glacial acetic acid.
-
Add a small spatula tip of solid potassium iodide.
-
Stopper the test tube and shake for 30 seconds.
-
Observe the color of the solution against a white background.
-
-
Interpretation of Results:
-
Colorless to faint yellow: Peroxide concentration is low (acceptable for use with caution).
-
Yellow to brown: Peroxides are present at a significant level. The compound should not be used and should be quenched immediately.
-
Dark brown or purple: High concentration of peroxides. Do not handle the container further. Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
B. Semi-Quantitative Peroxide Test Strips
Commercial test strips offer a more quantitative measure of peroxide concentration.
-
Materials:
-
Peroxide test strips (ensure they are compatible with organic solvents).
-
Sample of the furan compound.
-
-
Procedure:
-
Follow the manufacturer's instructions provided with the test strips.
-
Typically, this involves dipping the test strip into the furan sample for a specified time.
-
Compare the resulting color of the strip to the color chart provided to determine the peroxide concentration in parts per million (ppm).
-
Table 2: Peroxide Concentration Action Levels
| Peroxide Concentration (ppm) | Action Required |
| < 30 ppm | Acceptable for use. Retest within the recommended interval. |
| 30 - 100 ppm | Moderate hazard. Avoid concentration (e.g., distillation). Consider quenching and disposal. |
| > 100 ppm | High hazard. Do not use. Quench immediately or contact EHS for disposal. |
| Visible Crystals or Oily Precipitate | Extreme Hazard - Potential for Explosion! Do not touch or move the container. Evacuate the area and contact EHS or emergency services immediately. |
Protocol for Quenching Peroxides in Furan Compounds
This procedure should only be performed by trained personnel in a properly functioning chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Materials:
-
Furan compound containing peroxides.
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Concentrated sulfuric acid (H₂SO₄).
-
Deionized water.
-
Separatory funnel.
-
Stir plate and stir bar.
-
-
Procedure:
-
Prepare the quenching solution: In a separate flask, prepare a solution by dissolving 6 g of ferrous sulfate heptahydrate in 11 mL of deionized water, and then carefully add 0.6 mL of concentrated sulfuric acid.[7]
-
Cool the furan: Place the flask containing the furan compound in an ice bath to cool it down.
-
Add the quenching solution: Slowly and with stirring, add the ferrous sulfate solution to the cooled furan. An exothermic reaction may occur.
-
Stir: Stir the mixture vigorously for at least 30 minutes.
-
Test for peroxides: After stirring, take a small aliquot of the furan layer and test for the presence of peroxides using one of the methods described in Protocol 4.1.
-
Repeat if necessary: If the test is still positive for peroxides, add more ferrous sulfate solution and continue stirring. Repeat the testing until a negative result is obtained.
-
Workup: Once the peroxides are quenched, transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the furan layer with deionized water. Dry the furan over an appropriate drying agent (e.g., anhydrous magnesium sulfate) and filter.
-
Stabilize: Add a stabilizer, such as BHT (approximately 100-200 ppm), to the freshly purified furan to prevent further peroxide formation.
-
Visualizations
Caption: Workflow for the safe handling and lifecycle management of furan compounds in the laboratory.
Caption: Simplified pathway of furan autoxidation leading to the formation of hazardous peroxides.
References
- 1. louisville.edu [louisville.edu]
- 2. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 3. wcu.edu [wcu.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Tetrahydrofuran (stab./BHT) Extra dry | C4H8O | Biosolve Shop [shop.biosolve-chemicals.eu]
- 7. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methoxyfuran-2-ol as a Versatile Building Block for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-methoxyfuran-2-ol as a starting material for the synthesis of a variety of biologically active heterocyclic compounds. The protocols outlined below are based on established chemical transformations of furanone derivatives and can be adapted for this compound to generate novel pyridazinones, pyrazoles, triazoles, and oxadiazoles with potential therapeutic applications.
Introduction to this compound in Heterocyclic Synthesis
This compound, existing in equilibrium with its open-chain tautomer, presents a unique combination of functional groups that make it an attractive scaffold for the synthesis of diverse heterocyclic systems. The presence of a reactive lactone, a methoxy group, and a hydroxyl group at the anomeric center allows for a range of chemical manipulations. This versatility has led to its exploration as a precursor for compounds with significant biological activities, including antimicrobial and antitumor properties. The furanone core is a common motif in numerous natural products and pharmacologically active compounds, further highlighting the potential of its derivatives in drug discovery.[1][2]
Synthesis of Bioactive Heterocycles from this compound
The following sections detail generalized protocols for the synthesis of various classes of bioactive heterocycles using this compound as the key building block. These protocols are derived from analogous reactions with structurally similar furanones and may require optimization for this specific substrate.
Synthesis of Pyridazinone Derivatives
Pyridazinones are a well-known class of nitrogen-containing heterocycles possessing a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] The synthesis of pyridazinone derivatives from this compound can be achieved through a condensation reaction with hydrazine derivatives.
General Reaction Scheme:
Caption: Synthesis of Pyridazinone Derivatives.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Bioactivity of Pyridazinone Derivatives:
| Compound Class | Target Organism/Cell Line | Activity | Reference |
| Pyridazinone Derivatives | Various Cancer Cell Lines | Anticancer | [4] |
| Substituted Pyridazinones | Various Bacteria and Fungi | Antimicrobial | [1][2] |
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.[5] The synthesis from this compound can be envisioned to proceed through a reaction with a hydrazine, which attacks the carbonyl and subsequently cyclizes.
General Reaction Scheme:
Caption: Synthesis of Pyrazole Derivatives.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add a hydrazine derivative (1.1 equivalents).
-
Catalyst: An acid or base catalyst may be required to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent in vacuo. The residue can be taken up in an organic solvent and washed with water or brine.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Bioactivity of Pyrazole Derivatives:
| Compound Class | Target Organism/Cell Line | Activity (IC50/MIC) | Reference |
| Pyrazole Derivatives | Mycobacterium tuberculosis | MIC: 7.41 mM | [5] |
| Furan-containing Pyrazoles | Various Fungi | Moderate to good fungicidal activity | [6] |
| Pyrazolo[3,4-d]pyrimidines | Bacillus cereus, E. coli | High antibacterial activity | [7] |
Synthesis of 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives
1,2,4-Triazoles and 1,3,4-oxadiazoles are five-membered heterocycles known for their diverse biological activities, including antifungal, antiviral, and anticancer properties.[8][9] The synthesis of these heterocycles from this compound would likely involve a multi-step sequence, starting with the formation of a hydrazide or a similar intermediate.
General Workflow for Triazole/Oxadiazole Synthesis:
References
- 1. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjsir.org [pjsir.org]
- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 9. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for 5-Methoxyfuran-2-ol analysis
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxyfuran-2-ol. This method is designed for researchers, scientists, and professionals in the drug development industry who require a reliable and efficient way to determine the purity and concentration of this compound. The protocol utilizes reversed-phase chromatography with UV detection, providing excellent resolution and sensitivity.
Introduction
This compound is a heterocyclic organic compound belonging to the furan family. Furan derivatives are significant in medicinal chemistry and are often found as structural motifs in various pharmaceutical compounds.[1][2] Accurate and precise analytical methods are therefore essential for the characterization and quality control of this compound in research and manufacturing settings. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1] This application note provides a comprehensive protocol for the analysis of this compound using a standard reversed-phase HPLC system.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| Structure | A furan ring with a methoxy group at the 5-position and a hydroxyl group at the 2-position. |
| Polarity | Expected to be a polar molecule due to the presence of the hydroxyl and methoxy functional groups. |
| UV Absorbance (estimated) | Furan derivatives typically exhibit UV absorbance in the range of 210-290 nm. Based on the structure, a primary detection wavelength of 220 nm and a secondary wavelength of 275 nm are recommended for initial method development. |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade formic acid or phosphoric acid (optional, for mobile phase modification).
-
Standard: A certified reference standard of this compound.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Preparation of Solutions
-
Mobile Phase A (Aqueous): HPLC grade water. An optional addition of 0.1% formic acid can improve peak shape.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Method Parameters
The following parameters are provided as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (primary), 275 nm (secondary for peak purity) |
Sample Preparation
For analysis of a sample containing this compound, dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical data for a typical calibration curve for this compound analysis.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | > 0.999 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Discussion
The proposed reversed-phase HPLC method provides a reliable approach for the analysis of this compound. The use of a C18 column is suitable for retaining and separating this polar compound from other potential impurities. The gradient elution allows for the efficient separation of compounds with a range of polarities. The addition of a small amount of acid to the mobile phase can help to improve peak symmetry by suppressing the ionization of the hydroxyl group.
Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. This should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Conclusion
This application note provides a detailed protocol for the HPLC analysis of this compound. The described method is a good starting point for routine quality control and research applications. The provided workflow and parameters can be adapted and optimized to suit specific instrumentation and sample matrices.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxyfuran-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methoxyfuran-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for the synthesis of 5-alkoxyfuran-2-ols involves the oxidation of the corresponding substituted furan. For this compound, a likely precursor is 2-methoxyfuran. A common approach is the singlet oxygen-mediated photooxidation of the furan ring in a methanol solvent, often using a photosensitizer like Rose Bengal. The reaction proceeds through a [4+2] cycloaddition of singlet oxygen to the furan ring, forming an unstable endoperoxide. In the presence of methanol, this intermediate is converted to a more stable 2,5-dimethoxy-2,5-dihydrofuran, which can then be carefully hydrolyzed to yield the target compound, this compound.
Q2: What are the main challenges in the synthesis and purification of this compound?
A2: The primary challenges include the stability of the final product and potential side reactions during the synthesis. 5-Hydroxyfuranones, a class of compounds to which this compound belongs, are known to be sensitive to heat, acid, and base. They can exist in equilibrium with their open-chain tautomers (in this case, a derivative of 4-oxobutenoic acid) and may be prone to polymerization or degradation under harsh conditions.[1] Purification can also be challenging due to this instability, often requiring mild techniques like column chromatography on silica gel with careful solvent selection and temperature control.
Q3: Are there alternative methods for the synthesis of this compound?
A3: Besides photooxidation, other oxidation methods can be employed for the conversion of furans to hydroxyfuranones. These include the use of oxidizing agents like N-Bromosuccinimide (NBS) in the presence of an alcohol.[2][3] Electrochemical oxidation of furans in an appropriate alcoholic solvent is another potential route to explore for the formation of the necessary 2,5-dialkoxy-2,5-dihydrofuran intermediate.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inefficient generation of singlet oxygen (for photooxidation) | Ensure the light source is of the appropriate wavelength and intensity for the chosen photosensitizer (e.g., green light for Rose Bengal). Check the concentration of the photosensitizer and ensure it is not degraded. Purge the reaction mixture with oxygen to ensure its availability. |
| Degradation of the starting material or product | The reaction should be carried out at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions and degradation. Monitor the reaction progress closely using TLC or GC-MS to avoid prolonged reaction times. |
| Incorrect work-up procedure | The work-up should be performed under mild conditions. Avoid strong acids or bases. A gentle aqueous work-up followed by extraction with a suitable organic solvent is recommended. |
| Instability of the product during purification | Use flash column chromatography with a deactivated silica gel if necessary. Elute with a non-polar to moderately polar solvent system. Evaporate the solvent under reduced pressure at a low temperature. |
Problem 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Suggested Solution |
| Over-oxidation or side reactions of the furan ring | Reduce the reaction time and monitor the reaction progress carefully. Use a more selective oxidizing agent if possible. Ensure the reaction temperature is kept low and constant. |
| Polymerization of the starting material or product | Ensure all reagents and solvents are pure and dry. The presence of acidic impurities can catalyze polymerization. Consider adding a radical inhibitor if radical-mediated polymerization is suspected. |
| Rearrangement of the intermediate or final product | As 5-hydroxyfuranones can isomerize, it is crucial to maintain mild reaction and work-up conditions.[1] Analysis of the crude reaction mixture by NMR might help in identifying unstable intermediates. |
Problem 3: Difficulty in Isolating the Pure Product
| Possible Cause | Suggested Solution |
| Co-elution with starting material or byproducts during chromatography | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
| Decomposition of the product on the silica gel column | Deactivate the silica gel by treating it with a small amount of a neutral or slightly basic compound like triethylamine in the eluent. Alternatively, use a different purification method such as preparative TLC or crystallization if the product is a solid. |
| Product is an oil and difficult to handle | If the product is an oil, ensure all solvent is removed under high vacuum. If it is still not solidifying, it may be inherently an oil at room temperature. Characterization should be done on the purified oil. |
Data Presentation
Table 1: Typical Reaction Conditions for Photooxidation of 2-Substituted Furans
| Parameter | Condition |
| Substrate | 2-Methoxyfuran |
| Solvent | Methanol |
| Photosensitizer | Rose Bengal (immobilized or in solution) |
| Light Source | Sodium lamp or LED (appropriate wavelength) |
| Temperature | -78 °C to 0 °C |
| Atmosphere | Oxygen |
| Typical Reaction Time | 2-6 hours (monitor by TLC) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Photooxidation of 2-Methoxyfuran
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Reaction Setup: A solution of 2-methoxyfuran (1.0 eq) and Rose Bengal (0.05 eq) in dry methanol is prepared in a jacketed reaction vessel suitable for photochemistry.
-
Reaction Execution: The solution is cooled to the desired temperature (e.g., -40 °C) using a circulating chiller. A gentle stream of oxygen is bubbled through the solution while irradiating with a suitable light source (e.g., a 150W sodium lamp).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure at low temperature. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the this compound.
Visualizations
Caption: A flowchart of the synthetic workflow for this compound.
Caption: A logical diagram for troubleshooting low product yield.
References
Technical Support Center: Optimizing Furanol Alkylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of furanols.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the alkylation of furanols?
Researchers often face challenges in achieving high yields and selectivity in furanol alkylation. Common issues include:
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Low Yields: This can be attributed to several factors, including suboptimal reaction conditions, decomposition of starting materials or products, and competing side reactions.
-
Poor Regioselectivity: Furanols have multiple reactive sites, leading to mixtures of C-alkylated and O-alkylated products. The desired regioselectivity often depends on the specific reaction conditions.
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Side Reactions: Undesired side reactions, such as multiple alkylations, rearrangements, and polymerization, can significantly reduce the yield of the target product.[1][2] Friedel-Crafts alkylation, for instance, is known for issues with polyalkylation and carbocation rearrangements.[2]
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Formation of Impurities: The generation of byproducts, such as those arising from lithium-halogen exchange when using organolithium reagents, can complicate purification and reduce the overall efficiency of the synthesis.[3]
Q2: How can I improve the yield of my furanol alkylation reaction?
Optimizing reaction parameters is crucial for improving yields. Key considerations include:
-
Choice of Solvent: The solvent can significantly influence the reaction outcome. For instance, in sodium-mediated alkylations, THF has been shown to be a superior solvent compared to methanol or water.[4]
-
Reaction Temperature: Temperature plays a critical role in controlling the reaction rate and selectivity. Low temperatures, such as -78°C, are often employed in reactions involving organolithium reagents to minimize side reactions.[3]
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Nature of the Alkylating Agent: The reactivity of the alkylating agent is a key factor. For example, alkyl iodides are commonly used in palladium-catalyzed C-H alkylation of furans.[1]
-
Catalyst Selection: The choice of catalyst is critical. For instance, palladium catalysts are effective for the direct C-H alkylation of furans.[1] For Friedel-Crafts type reactions, Lewis acids like AlCl3 are commonly used.[5]
Q3: How can I control the regioselectivity (C- vs. O-alkylation) in furanol alkylation?
Controlling regioselectivity is a central challenge. The outcome is often dictated by a combination of factors:
-
Base and Counterion: The choice of base and its corresponding counterion can influence the site of alkylation. Harder cations may favor O-alkylation, while softer cations might promote C-alkylation.
-
Solvent Polarity: The polarity of the solvent can affect the reactivity of the furanol anion and influence the C/O alkylation ratio.
-
Leaving Group of the Alkylating Agent: The nature of the leaving group on the alkylating agent can also play a role in directing the regioselectivity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary. |
| Low reaction temperature | Gradually increase the reaction temperature and monitor the progress by TLC or GC. | |
| Steric hindrance | If using bulky substrates, consider using a less sterically hindered alkylating agent or a different catalytic system that is less sensitive to steric effects.[6] | |
| Formation of multiple products | Poor regioselectivity (C- vs. O-alkylation) | Screen different bases, solvents, and temperatures to optimize for the desired isomer. |
| Polyalkylation | Use a smaller excess of the alkylating agent. In Friedel-Crafts reactions, consider using an acylating agent followed by reduction to prevent multiple alkylations.[2] | |
| Presence of unexpected byproducts | Lithium-halogen exchange (with n-BuLi) | If using n-butyllithium and an alkyl bromide, consider using an alternative like an alkyl chloride or a different organometallic reagent to avoid the formation of butyl-adducts.[3] |
| Decomposition of starting material or product | Ensure the reaction is performed under an inert atmosphere if reagents are air or moisture sensitive. Lowering the reaction temperature might also prevent decomposition. | |
| Difficulty in product isolation | Similar polarity of product and impurities | Optimize the reaction to minimize byproduct formation. Explore different chromatographic techniques (e.g., different solvent systems, column packing) or consider distillation for volatile compounds.[3] |
Experimental Protocols
General Procedure for Palladium-Catalyzed α-Alkylation of Furans
This protocol is adapted from a method for the direct C-H alkylation of furans using alkyl iodides.[1]
-
To a reaction vessel, add the furan substrate (1.0 equiv.), the alkyl iodide (1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)2, 5 mol%).
-
Add a suitable ligand (e.g., a phosphine ligand) and a base (e.g., K2CO3).
-
Add the solvent (e.g., 2-methyltetrahydrofuran).
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80 °C) for a specified time (e.g., 16 hours).
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After completion, cool the reaction to room temperature, dilute with a suitable solvent, and wash with water.
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Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Alkylation
The following table summarizes the optimization of a three-component alkylation of furan.[7]
| Entry | Solvent | Catalyst (mol%) | Additive | Yield (%) |
| 1 | THF | Ru(bpy)3(PF6)2 (2) | None | 45 |
| 2 | CH3CN | Ru(bpy)3(PF6)2 (2) | None | 60 |
| 3 | DMF | Ru(bpy)3(PF6)2 (2) | None | 75 |
| 4 | DMF | Ir(ppy)2(dtbbpy)PF6 (1) | None | 85 |
| 5 | DMF | Ir(ppy)2(dtbbpy)PF6 (1) | Hantzsch Ester | 92 |
Visualizations
Caption: General workflow for a typical furanol alkylation experiment.
Caption: A decision tree for troubleshooting low yields in furanol alkylation.
References
- 1. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
Overcoming challenges in the purification of polar furan derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar furan derivatives.
Troubleshooting Guides
My polar furan derivative shows significant peak tailing in reversed-phase HPLC. What can I do to improve peak shape?
Peak tailing is a common issue when purifying polar compounds, often caused by secondary interactions with the stationary phase or issues with the mobile phase.
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Problem: Unwanted interactions between polar functional groups (like hydroxyl or amine groups on the furan derivative) and residual silanol groups on the silica-based C18 column.[1][2]
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Solution 1: Mobile Phase Modification. The addition of a small amount of an acidic modifier, like formic acid or acetic acid (typically 0.1%), to the mobile phase can suppress the ionization of acidic silanol groups, thereby reducing peak tailing. For basic furan derivatives, a basic modifier like triethylamine (0.1-1%) or ammonia can be added.[3]
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Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped C18 columns have a much lower concentration of free silanol groups, which significantly reduces the potential for secondary interactions.[1]
-
Solution 3: Consider HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This can be very effective for retaining and separating highly polar compounds that are problematic in reversed-phase chromatography.[4][5][6][7]
My furan derivative seems to be degrading on the silica gel column during flash chromatography. How can I purify it without decomposition?
The acidic nature of standard silica gel can lead to the degradation of sensitive compounds.
-
Problem: Acid-catalyzed decomposition of the furan derivative on the silica stationary phase.
-
Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica gel by pre-treating the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[8]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[9] For some applications, reversed-phase flash chromatography with a C18-functionalized silica gel can also be a good option.
-
Solution 3: Minimize Contact Time. A faster flow rate during the purification can reduce the time the compound spends on the column, potentially minimizing degradation. However, this may also reduce separation efficiency.
I'm having trouble extracting my polar furan derivative from an aqueous solution into an organic solvent. What can I do to improve extraction efficiency?
Highly polar compounds often have low partition coefficients in common organic solvents.
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Problem: The polar furan derivative has a higher affinity for the aqueous phase than the organic phase.
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Solution 1: Salting Out. Adding a saturated solution of sodium chloride (brine) to the aqueous phase can decrease the solubility of the organic compound in the aqueous layer, driving it into the organic phase.
-
Solution 2: Use a More Polar Organic Solvent. Solvents like ethyl acetate, n-butanol, or a mixture of chloroform and isopropanol are more effective at extracting polar compounds than less polar solvents like hexane or diethyl ether.[10]
-
Solution 3: Continuous Liquid-Liquid Extraction. For compounds that are particularly difficult to extract, a continuous liquid-liquid extraction apparatus can be used to achieve a higher recovery over time.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying highly polar furan derivatives?
A1: While traditional reversed-phase (RP) HPLC can be optimized for moderately polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior for very polar furan derivatives. HILIC utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high organic content, which allows for better retention and separation of highly polar analytes.[4][5][6][7]
Q2: How can I remove highly polar impurities like DMSO or DMF after a reaction?
A2: Removing high-boiling polar solvents can be challenging. A common method is to dilute the reaction mixture with a large volume of water and perform multiple extractions with a suitable organic solvent. The polar solvent will preferentially partition into the aqueous phase. Washing the combined organic layers with brine can further remove residual polar solvent.
Q3: My polar furan derivative is not retained on a C18 column and elutes in the void volume. What are my options?
A3: This is a common problem with highly polar compounds. You can try the following:
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Increase the aqueous content of the mobile phase: Running a 100% aqueous mobile phase might provide some retention on certain C18 columns designed for this purpose.
-
Use a polar-embedded or polar-endcapped reversed-phase column: These columns are designed to provide better retention for polar compounds.
-
Switch to HILIC: As mentioned before, HILIC is an excellent alternative for retaining and separating highly polar compounds.[4][5][6][7]
Q4: What are the key parameters to consider when developing a purification method for a new polar furan derivative?
A4: The key parameters to consider are:
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Solubility: Determine the solubility of your compound in various solvents to choose an appropriate sample solvent and mobile phase.
-
Stability: Assess the stability of your compound at different pH values and in the presence of common stationary phases like silica gel.
-
Polarity: Use Thin Layer Chromatography (TLC) with a range of solvent systems to get a preliminary idea of the compound's polarity and the required mobile phase composition for chromatographic separation.
-
Volatility and Thermal Stability: This will determine if techniques like distillation are viable. Many furan derivatives are thermally sensitive.
Data Presentation
Table 1: Comparison of Purification Techniques for 5-Hydroxymethylfurfural (5-HMF)
| Purification Technique | Stationary/Mobile Phase or Solvent | Purity Achieved | Yield/Recovery | Reference |
| Liquid Chromatography | Silicate-based stationary phase, organic acid mobile phase | High (not quantified) | Good (not quantified) | EP3498699A1 |
| Adsorption | Activated Carbon | >90% | ~92% removal efficiency | [11] |
| Liquid-Liquid Extraction | 2-butanol, THF, 20% NaCl solution | 92% | Not specified | [12] |
| Reversed-Phase HPLC | C18 column, Methanol:Water (8:2) | 92% | Not specified | [12] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of 5-Hydroxymethylfurfural (5-HMF)
This protocol is a general guideline and may require optimization for specific samples.
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Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
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Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid. The ratio can be adjusted based on preliminary analytical HPLC runs.
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Flow Rate: Typically 2-5 mL/min for a semi-preparative column of this size.
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Detection: UV detector set at 284 nm.
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Sample Preparation: Dissolve the crude sample in the mobile phase at a concentration that avoids column overload. Filter the sample through a 0.45 µm syringe filter before injection.
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Injection Volume: Start with a small injection volume to assess the separation and scale up as needed, being careful not to exceed the column's loading capacity.
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Fraction Collection: Collect fractions corresponding to the main peak of 5-HMF.
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Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Liquid-Liquid Extraction of Polar Furan Derivatives from an Aqueous Solution
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Initial Setup: Place the aqueous solution containing the furan derivative in a separatory funnel.
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Solvent Addition: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate or n-butanol).
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Salting Out (Optional): If the compound is very polar, add sodium chloride to the aqueous layer until saturation to decrease the solubility of the organic compound in the aqueous phase.
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Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
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Phase Separation: Allow the layers to separate completely.
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Collection: Drain the lower (denser) layer. If the organic layer is the lower layer, drain it into a clean flask. If it is the upper layer, drain the aqueous layer and then pour the organic layer out from the top of the funnel.
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Repeat: Perform at least two more extractions of the aqueous layer with fresh portions of the organic solvent to maximize recovery.
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Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified compound.
Visualizations
Caption: A typical experimental workflow for the purification of polar furan derivatives.
Caption: A troubleshooting guide for common chromatography issues with polar furans.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. silicycle.com [silicycle.com]
- 4. biotage.com [biotage.com]
- 5. chromtech.com [chromtech.com]
- 6. lcms.cz [lcms.cz]
- 7. uhplcs.com [uhplcs.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Towards Scalable Synthesis of Furanics: Products Purification and Comparative Environmental Assessment [iris.unive.it]
Preventing the degradation of 5-Methoxyfuran-2-ol during workup
Welcome to the technical support center for 5-Methoxyfuran-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive during workup?
This compound is a cyclic hemiacetal. This functional group is known to be sensitive to certain conditions, making the compound susceptible to degradation during standard workup procedures. The primary sensitivities are to acidic and basic environments, which can catalyze ring-opening to form a reactive aldehyde intermediate. The furan ring itself can also be prone to oxidation.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound include:
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Acid-Catalyzed Ring Opening: In the presence of acid, the hydroxyl group can be protonated, leading to the opening of the furan ring to form a methoxy-substituted γ-keto-aldehyde.
-
Base-Catalyzed Ring Opening: Basic conditions can deprotonate the hydroxyl group, which can also facilitate ring-opening to the keto-aldehyde tautomer.
-
Oxidation: The furan ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air, leading to various oxidized byproducts.
Q3: What are the initial signs of degradation of this compound?
Visual signs of degradation can include a change in color of the solution (e.g., turning yellow or brown) or the formation of insoluble materials. Spectroscopic analysis (e.g., NMR, TLC) may show the appearance of new, unidentified peaks and a corresponding decrease in the signal for the desired product.
Q4: What general precautions should be taken during the workup of this compound?
To minimize degradation, it is crucial to maintain neutral or near-neutral pH conditions, work at low temperatures whenever possible, and minimize exposure to atmospheric oxygen. Using degassed solvents and performing the workup under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound after workup | Acid- or base-catalyzed degradation. | Use a mild quenching agent such as a saturated aqueous solution of ammonium chloride (NH4Cl) or sodium bicarbonate (NaHCO3) to neutralize the reaction mixture. Avoid strong acids (e.g., HCl) and strong bases (e.g., NaOH). |
| Oxidation of the furan ring. | Degas all solvents and solutions used in the workup. Perform the workup under an inert atmosphere (N2 or Ar). Consider adding a mild antioxidant like butylated hydroxytoluene (BHT) in small quantities if compatible with the desired product. | |
| High temperatures during solvent removal. | Remove the solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cooled water bath). Avoid heating the crude product for extended periods. | |
| Formation of a brown or dark-colored oil | Significant degradation and polymerization of the ring-opened aldehyde. | Immediately after quenching, proceed with extraction and purification at low temperatures. Minimize the time the crude product is in solution before purification. |
| Multiple spots on TLC after workup | Presence of degradation byproducts. | Adjust the workup protocol to use milder conditions as described above. For purification, consider using a column chromatography method with a deactivated silica gel (e.g., by adding a small percentage of a neutral organic base like triethylamine to the eluent) to prevent on-column degradation. |
| Product decomposes during column chromatography | Acidic nature of standard silica gel. | Use deactivated silica gel (neutral or basic). Alternatively, flash chromatography with a less acidic stationary phase like alumina (neutral or basic) may be beneficial. Running the column at a lower temperature can also help. |
Experimental Protocols
Recommended Mild Workup Protocol for this compound
This protocol is designed to minimize degradation by maintaining near-neutral pH and low temperatures.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction. Monitor the pH of the aqueous layer to ensure it is between 6 and 7. If the reaction was basic, a dilute solution of a weak acid like acetic acid can be used cautiously to neutralize, while monitoring the pH carefully.
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Use solvents that have been degassed prior to use.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[1] This helps to "salt out" the organic compound from the aqueous phase.
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[1] Stir for 15-30 minutes.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30 °C.
-
-
Purification:
-
If further purification is needed, use flash column chromatography on deactivated silica gel. The silica gel can be deactivated by preparing a slurry with the eluent containing 1% triethylamine.
-
Visualizations
Logical Workflow for Preventing Degradation
Caption: A recommended workflow for the workup of this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Synthesis of 5-Methoxyfuran-2-ol
Welcome to the technical support center for the synthesis of 5-Methoxyfuran-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound. This compound exists in equilibrium with its tautomer, 5-methoxy-2(5H)-furanone, and references to one implicitly include the other.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the photooxidation of furfural in methanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inefficient light source or incorrect wavelength for photosensitizer activation. 2. Insufficient oxygen supply. 3. Deactivated or insufficient amount of photosensitizer. 4. Impure starting materials (furfural, methanol). | 1. Ensure the light source emits at the absorption maximum of the chosen photosensitizer (e.g., Rose Bengal, Methylene Blue). 2. Vigorously bubble oxygen or air through the reaction mixture. 3. Use fresh photosensitizer and ensure adequate loading (typically 0.1-1 mol%). 4. Purify furfural by distillation immediately before use. Use dry, analytical grade methanol. |
| Formation of Dark, Tarry Byproducts (Humins) | 1. Acidic conditions promoting polymerization of furfural or the product. 2. Over-irradiation or excessive reaction time. 3. High reaction temperature. | 1. Add a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) in a small amount to neutralize any acidic impurities. 2. Monitor the reaction by TLC or GC-MS and stop it upon consumption of the starting material. 3. Maintain a low reaction temperature (0-10 °C) using an ice bath or a cooling system. |
| Product Degradation During Workup/Purification | 1. Presence of acid or base during concentration. 2. High temperatures during solvent evaporation. 3. Instability on silica gel during chromatography. | 1. Neutralize the reaction mixture before workup. 2. Use a rotary evaporator at low temperature and reduced pressure. 3. Deactivate silica gel with a small percentage of a non-polar solvent or use a less acidic stationary phase like alumina. Alternatively, consider purification by distillation under high vacuum. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low concentration of reactants. 3. Inefficient mixing. | 1. Extend the reaction time, monitoring progress by an appropriate analytical method. 2. Increase the concentration of furfural, but be mindful of potential side reactions. 3. Ensure vigorous stirring to facilitate mass transfer of oxygen and uniform irradiation. |
| Formation of Furoic Acid Methyl Ester as a Major Byproduct | 1. Presence of a catalyst that favors oxidative esterification. 2. Reaction conditions favoring oxidation of the aldehyde over singlet oxygen addition. | 1. Ensure no metal contaminants are present. 2. Optimize the choice of photosensitizer and light source to favor the [4+2] cycloaddition of singlet oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound?
A1: The photosensitized oxidation of furfural in methanol is a widely cited and accessible method. This reaction involves the in-situ generation of singlet oxygen, which undergoes a [4+2] cycloaddition with the furan ring, followed by rearrangement to form the desired product.
Q2: What is the role of the photosensitizer in the reaction?
A2: A photosensitizer, such as Rose Bengal or Methylene Blue, absorbs light and transfers the energy to ground-state triplet oxygen, converting it to the highly reactive singlet oxygen. Singlet oxygen is the key oxidant in this synthesis.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane) or by Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of furfural and the appearance of the product.
Q4: What are the expected side products in this synthesis?
A4: Common side products can include polymeric materials (humins) from the degradation of furfural, methyl furoate from the oxidation of the aldehyde group, and potentially other oxidation or rearrangement products depending on the specific reaction conditions.
Q5: Is this compound stable? How should it be stored?
A5: this compound and its tautomer are susceptible to hydrolysis and polymerization, especially in the presence of acid or base and at elevated temperatures. It is best stored as a pure compound in a cool, dark, and dry place under an inert atmosphere. For long-term storage, consider keeping it as a solution in a dry, aprotic solvent.
Experimental Protocols
Protocol 1: Photooxidative Synthesis of this compound from Furfural
This protocol is a representative procedure based on literature reports of furan oxidation.
Materials:
-
Furfural (freshly distilled)
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Methanol (anhydrous)
-
Rose Bengal (or Methylene Blue) as photosensitizer
-
Oxygen gas
-
Reaction vessel with a gas inlet, a condenser, and a light source port
-
Visible light lamp (e.g., sodium lamp or a suitable LED array)
-
Cooling bath
Procedure:
-
Set up the reaction vessel in a cooling bath maintained at 0-5 °C.
-
In the reaction vessel, dissolve freshly distilled furfural (e.g., 10 mmol) and the photosensitizer (e.g., 0.1 mmol) in anhydrous methanol (e.g., 100 mL).
-
Start bubbling a steady stream of oxygen through the solution with vigorous stirring.
-
Irradiate the reaction mixture with the visible light lamp.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Once the furfural is consumed, stop the irradiation and the oxygen flow.
-
The reaction mixture can be concentrated under reduced pressure at a low temperature.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by vacuum distillation.
| Parameter | Typical Value |
| Furfural Concentration | 0.1 M |
| Photosensitizer Loading | 1 mol% |
| Temperature | 0-5 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 60-80% |
Visualizations
Technical Support Center: Catalyst Deactivation in the Conversion of 2,5-Dimethylfuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the conversion of 2,5-dimethylfuran (DMF), a key biofuel and platform chemical.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity and Decreased DMF Yield
Question: My catalyst is rapidly losing activity, and the yield of 2,5-dimethylfuran (DMF) is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
Answer:
A rapid loss of catalytic activity is a common issue in the conversion of 5-hydroxymethylfurfural (HMF) to DMF. The primary causes are typically coking , sintering of metal particles, or poisoning of the active sites. Here’s a step-by-step guide to diagnose and address the problem:
Step 1: Identify the Cause of Deactivation
To determine the root cause, you will need to characterize the spent catalyst and compare it to the fresh catalyst.
Recommended Characterization Techniques:
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Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst surface. An increase in weight loss at higher temperatures for the spent catalyst indicates coke formation.
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Transmission Electron Microscopy (TEM): To visualize the size and dispersion of metal nanoparticles on the support. An increase in particle size in the spent catalyst is a clear indication of sintering.
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X-ray Photoelectron Spectroscopy (XPS): To identify the presence of poisons on the catalyst surface and changes in the chemical state of the active metals.
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Temperature-Programmed Desorption (TPD): To measure the number and strength of active sites. A decrease in the amount of desorbed probe molecules (e.g., H₂ or CO for metal sites, NH₃ for acid sites) indicates site blockage or loss.
Step 2: Address the Specific Deactivation Mechanism
Based on the characterization results, you can take targeted actions:
-
If Coking is the Issue:
-
Optimization of Reaction Conditions: Lowering the reaction temperature or pressure can reduce the rate of coke formation.[1]
-
Feedstock Purification: Pre-treat the HMF feedstock to remove impurities that can act as coke precursors.
-
Catalyst Regeneration: Coke can often be removed by calcination in air or a controlled oxygen environment. However, be cautious as high temperatures can lead to sintering.
-
-
If Sintering is the Issue:
-
Lower Reaction Temperature: High temperatures are a primary driver of sintering.[2]
-
Catalyst Design: Use catalysts with strong metal-support interactions to anchor the metal nanoparticles and prevent their migration.
-
Support Material: Select a support material that is thermally stable under the reaction conditions.
-
-
If Poisoning is the Issue:
-
Feedstock Analysis and Purification: Identify and remove potential poisons from your HMF feedstock. Common poisons in biomass-derived feedstocks include sulfur, nitrogen compounds, and alkali/alkaline earth metals.[3][4]
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Catalyst Regeneration: Some poisons can be removed through washing or specific chemical treatments. For example, water washing can be effective for removing potassium.[4]
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Use of Guard Beds: Place a bed of adsorbent material upstream of the catalyst bed to capture poisons before they reach the catalyst.
-
Logical Workflow for Troubleshooting Activity Loss:
Caption: Troubleshooting workflow for addressing rapid catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in the conversion of 2,5-dimethylfuran?
A1: The three main causes of catalyst deactivation in this process are:
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[2][5] This is often caused by the polymerization of furanic compounds or other reactive species in the feedstock.
-
Sintering: The agglomeration of small metal nanoparticles into larger ones at high temperatures, leading to a decrease in the active surface area.[2]
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Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites of the catalyst, rendering them inactive.[2][3] Common poisons include sulfur, nitrogen, and alkali metals.[3][4]
Q2: How can I prevent coke formation on my catalyst?
A2: To prevent or minimize coking, consider the following strategies:
-
Optimize Reaction Conditions: Lowering the reaction temperature and pressure can reduce the rate of polymerization reactions that lead to coke.
-
Feedstock Purity: Ensure high purity of your 5-hydroxymethylfurfural (HMF) feedstock. Impurities can act as coke precursors.
-
Catalyst Modification: Incorporating a second metal or modifying the support can sometimes suppress coke formation.
-
Solvent Effects: The choice of solvent can influence coking rates.
Q3: My catalyst has deactivated due to sintering. Can it be regenerated?
A3: Sintering is generally considered an irreversible deactivation mechanism because it involves a physical change in the catalyst structure (growth of metal particles). Once the small, highly dispersed nanoparticles have agglomerated into larger ones, it is very difficult to redisperse them to their original state. Therefore, prevention is key. Focus on using lower reaction temperatures and catalysts with strong metal-support interactions to inhibit particle migration.
Q4: What are the typical poisons I should be aware of in biomass-derived feedstocks?
A4: Biomass-derived feedstocks can contain a variety of impurities that can act as catalyst poisons. The most common ones include:
-
Sulfur Compounds: Often present in biomass, sulfur strongly adsorbs to and deactivates metal catalysts.
-
Nitrogen Compounds: Can neutralize acid sites on the catalyst support or poison metal sites.
-
Alkali and Alkaline Earth Metals (e.g., K, Na, Ca, Mg): These can physically block pores or neutralize acid sites.[3][4]
-
Halogens (e.g., Cl): Can lead to the formation of volatile metal halides and leaching of the active metal.
Deactivation Mechanisms Overview:
Caption: Main mechanisms of catalyst deactivation in DMF conversion.
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables summarize quantitative data on catalyst performance, deactivation, and regeneration from various studies on the conversion of HMF to DMF.
Table 1: Catalyst Performance and Deactivation
| Catalyst | Support | Temperature (°C) | Pressure (bar) | HMF Conversion (%) | DMF Yield (%) | Catalyst Lifetime/Recycles | Reference |
| Ru-MoOₓ | Carbon | 180 | 15 | >99 | 79.4 | Stable for 2 runs, gradual deactivation in 3rd run | [6] |
| Ni/ZrP | Zirconium Phosphate | 240 | 50 | 100 | 68.1 | Yield dropped to 52.8% after 5 cycles | [7] |
| 0.5Pd10Co/MoCₓ | Molybdenum Carbide | 180 | 20 | 99.9 | >97 | - | [8] |
| Ni/Al₂O₃ | Alumina | 180 | 12 | 100 | 91 | - | [1] |
| Ni-Fe | TiO₂ | 180 | 40 | ~95 | ~70 | Stable for at least 3 cycles | [9] |
| 35Ni/NDC | Nitrogen-Doped Carbon | 150 | 80 | >95 | 80 | - | [10] |
Table 2: Catalyst Regeneration Efficiency
| Catalyst | Deactivation Cause | Regeneration Method | Activity Recovery | Reference |
| Ru-MoOₓ/C | Not specified | H₂ reduction | Almost complete recovery | [6] |
| Co-N-C/NiAl-MMO | Loss of basic sites, Co oxidation | Heating at 300°C in N₂ | HMF conversion and DMF selectivity decreased by >70% after 3 cycles | [11] |
| Spent industrial hydrotreating catalyst | Sulfur poisoning | Oxidation and reduction | Up to 90% sulfur removal | [12] |
| HZSM-5 | Coking | Calcination in air at 500°C | Performance reduced over 5 cycles due to loss of acid sites | [13] |
Experimental Protocols
Protocol 1: Hydrodeoxygenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF)
This protocol is a general procedure based on typical batch reactor experiments described in the literature.[2][7]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Catalyst (e.g., Ru-MoOₓ/C, Ni/ZrP)
-
Solvent (e.g., n-butyl alcohol, tetrahydrofuran (THF))
-
High-pressure batch reactor with a magnetic stirrer and temperature controller
-
Gas supply (e.g., H₂)
Procedure:
-
Catalyst Preparation: Prepare the catalyst according to the desired method (e.g., impregnation, precipitation).
-
Catalyst Pre-treatment: Activate the catalyst as required. For many metal catalysts, this involves reduction under a flow of H₂ at an elevated temperature (e.g., 350-400°C) for several hours.[2]
-
Reactor Loading:
-
Add a specific amount of HMF (e.g., 0.5 g) and the solvent (e.g., 40 mL) to the reactor vessel.
-
Add the pre-treated catalyst (e.g., 0.1 g) to the reactor.
-
-
Reaction:
-
Seal the reactor and purge it several times with the reaction gas (e.g., H₂) to remove air.
-
Pressurize the reactor to the desired initial pressure (e.g., 1.5 MPa or 5 MPa).
-
Begin stirring and heat the reactor to the target reaction temperature (e.g., 180°C or 240°C).
-
Maintain the reaction for the desired duration (e.g., 1-20 hours), taking samples periodically if the reactor setup allows.
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully depressurize it.
-
Separate the catalyst from the liquid product by filtration or centrifugation.
-
Analyze the liquid products using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of DMF and other products.
-
Experimental Workflow for HMF Conversion:
Caption: General experimental workflow for HMF to DMF conversion.
Protocol 2: Temperature-Programmed Desorption (TPD) of a Deactivated Catalyst
This protocol provides a general outline for performing a TPD experiment to characterize the active sites of a catalyst.[5]
Equipment:
-
TPD apparatus with a quartz reactor, furnace with a temperature controller, mass spectrometer (MS) or thermal conductivity detector (TCD).
-
Gas lines for carrier gas (e.g., Ar, He) and probe gas (e.g., H₂, NH₃, CO).
Procedure:
-
Sample Preparation: Place a known amount of the catalyst (fresh or spent) in the quartz reactor.
-
Pre-treatment: Heat the sample under a flow of inert gas to a high temperature to clean the surface of any adsorbed species.
-
Adsorption: Cool the sample to the desired adsorption temperature and introduce the probe gas until the surface is saturated.
-
Purging: Switch back to the inert gas flow to remove any physisorbed probe gas molecules.
-
Desorption: Heat the sample at a linear rate (e.g., 10°C/min) under the inert gas flow.
-
Detection: The desorbed gas is carried to the detector (MS or TCD), which records the amount of gas desorbing as a function of temperature.
-
Data Analysis: The resulting TPD profile (desorption intensity vs. temperature) provides information about the number of active sites (from the area under the peak) and the strength of the interaction between the adsorbate and the catalyst surface (from the peak temperature).
References
- 1. researchgate.net [researchgate.net]
- 2. Selective hydrodeoxygenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran on Ru–MoO x /C catalysts - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00605E [pubs.rsc.org]
- 3. Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
- 6. Selective hydrodeoxygenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran on Ru–MoOx/C catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Side reactions in the synthesis of 2-aminobenzofurans and their suppression
Welcome to the technical support center for the synthesis of 2-aminobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and suppress side reactions in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining 2-aminobenzofurans?
A1: Several effective methods exist for the synthesis of 2-aminobenzofurans. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product. Key strategies include:
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Scandium-catalyzed [4+1] cycloaddition: This method involves the reaction of in situ generated ortho-quinone methides (from o-hydroxybenzhydryl alcohols) with isocyanides, catalyzed by a Lewis acid such as Scandium triflate (Sc(OTf)₃).[1]
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Palladium-catalyzed intramolecular cycloisomerization: This approach utilizes the cyclization of 2-(cyanomethyl)phenyl esters to form 3-acyl-2-aminobenzofurans.[2]
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Base-mediated annulation: N-phenoxy amides can react with gem-difluoroalkenes in the presence of a base to yield 2-aminobenzofurans.
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Visible light-triggered cyclization: Intramolecular cyclization of α-azidochalcones can produce 3-acyl-2-aminobenzofurans.[1]
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Carbocation-induced electrophilic cyclization: o-Anisole-substituted ynamides can undergo cyclization to form 3-substituted-2-amidobenzofurans.[1]
Q2: My yield of 2-aminobenzofuran is consistently low. What are the general factors I should investigate?
A2: Low yields can stem from several factors. Here are some initial troubleshooting steps applicable to most synthetic routes:
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Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
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Solvent and Reagent Quality: Use dry, high-quality solvents and reagents. Moisture can be particularly detrimental in reactions involving Lewis acids or strong bases.
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Reaction Atmosphere: Many of these reactions are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Temperature: The optimal temperature can be crucial. Deviations can lead to incomplete reactions or the formation of side products.
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Catalyst Activity: If using a catalyst, ensure it has not degraded. Consider using a fresh batch or a different catalyst.
Q3: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could these be?
A3: The presence of multiple spots suggests the formation of side products. Common side products in 2-aminobenzofuran synthesis can include:
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Oxazoles: Under certain conditions, particularly in syntheses involving ynamides or isocyanides, the reaction pathway can favor the formation of oxazole rings instead of benzofuran rings.[3][4][5]
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Homocoupling Products: In palladium-catalyzed reactions, homocoupling of starting materials can occur as a significant side reaction.
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Hydrolyzed Starting Materials: For example, in the Sc(OTf)₃-catalyzed synthesis, the isocyanide starting material can be hydrolyzed to a primary amine in the presence of strong acids and water.[6]
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Uncyclized Intermediates: Incomplete cyclization can lead to the presence of linear intermediates in your crude product mixture.
Troubleshooting Guide: Scandium-Catalyzed [4+1] Cycloaddition
This section focuses on the synthesis of 2-aminobenzofurans from o-hydroxybenzhydryl alcohols and isocyanides, catalyzed by Sc(OTf)₃.
Problem 1: Low or no yield of the desired 2-aminobenzofuran.
| Possible Cause | Troubleshooting and Suppression Strategy |
| Inefficient generation of the ortho-quinone methide (o-QM) intermediate. | The formation of the o-QM is a critical step. Ensure the quality of the Sc(OTf)₃ catalyst. Consider using a fresh batch. The presence of 4 Å molecular sieves can improve the yield by removing trace amounts of water that can deactivate the catalyst.[1] |
| Hydrolysis of the isocyanide starting material. | Strong Brønsted acids can hydrolyze isocyanides to primary amines. While Sc(OTf)₃ is a Lewis acid, acidic impurities can contribute to this side reaction. Ensure the reaction is run under anhydrous conditions. If acidic byproducts are suspected, consider adding a non-nucleophilic proton scavenger. |
| Sub-optimal catalyst loading or reaction temperature. | The amount of Sc(OTf)₃ and the reaction temperature are crucial. Increasing the catalyst loading from 0.5 to 1.0 equivalent has been shown to improve yields. However, a further increase to 1.2 equivalents can lead to a slight decrease in yield. The optimal temperature is often around 0 °C; lower temperatures may slow the reaction down, while higher temperatures can lead to side product formation.[1] |
| Poor reactivity of the isocyanide. | Isocyanides bearing electron-donating groups can exhibit lower reactivity in this transformation. If you are using such a substrate and experiencing low yields, you may need to increase the reaction time or temperature carefully. Conversely, isocyanides with electron-withdrawing groups tend to be more reactive.[1] |
| Steric hindrance or electronic effects of the o-hydroxybenzhydryl alcohol. | Substituents on the o-hydroxybenzhydryl alcohol can impact the yield. Strong electron-donating or electron-withdrawing groups, as well as bulky ortho-substituents, can lead to a decrease in yield.[1] |
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes the optimization of the reaction between an o-hydroxybenzhydryl alcohol and an isocyanide, catalyzed by Sc(OTf)₃.[1]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Additive | Yield (%) |
| 1 | Sc(OTf)₃ (0.5) | CH₂Cl₂ | rt | - | 53 |
| 2 | Sc(OTf)₃ (1.0) | CH₂Cl₂ | rt | - | 75 |
| 3 | Sc(OTf)₃ (1.2) | CH₂Cl₂ | rt | - | 72 |
| 4 | Sc(OTf)₃ (1.0) | Toluene | rt | - | 78 |
| 5 | Sc(OTf)₃ (1.0) | Toluene | 0 | - | 81 |
| 6 | Sc(OTf)₃ (1.0) | Toluene | -10 | - | 69 |
| 7 | Sc(OTf)₃ (1.0) | Toluene | 0 | 4 Å MS | 87 |
Experimental Protocol: Synthesis of N-(4-Nitrophenyl)-3-phenylbenzofuran-2-amine[1]
-
To a solution of p-nitrophenyl isocyanide (0.2 mmol, 30 mg) in dry toluene (0.5 mL) in a Schlenk tube under a nitrogen atmosphere, add the o-hydroxybenzhydryl alcohol (0.1 mmol, 20 mg).
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Add a solution of Sc(OTf)₃ (0.1 mmol, 49 mg) in dry toluene (0.5 mL).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Upon completion (monitored by TLC), quench the reaction with water.
-
Extract the mixture with ethyl acetate and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (petroleum ether:ethyl acetate = 15:1) to obtain the desired product.
Visualization: Reaction Pathway and Key Intermediates
Caption: Scandium-catalyzed synthesis of 2-aminobenzofurans.
Troubleshooting Guide: Palladium-Catalyzed Intramolecular Cycloisomerization
This section addresses issues that may arise during the synthesis of 3-acyl-2-aminobenzofurans from 2-(cyanomethyl)phenyl esters.
Problem 2: Significant formation of homocoupling byproducts.
| Possible Cause | Troubleshooting and Suppression Strategy |
| Presence of oxidizing species. | Homocoupling is often promoted by the presence of Pd(II) species, which can be generated by the oxidation of the active Pd(0) catalyst. To suppress this, ensure the reaction is run under strictly anaerobic conditions. Degassing the solvent and using a well-maintained inert atmosphere are critical. |
| Inappropriate ligand choice. | The choice of phosphine ligand can significantly influence the rates of the desired catalytic cycle versus side reactions. For this specific transformation, tricyclohexylphosphine (PCy₃) has been reported to be effective.[2] If homocoupling is a major issue, consider screening other bulky, electron-rich phosphine ligands. |
| Sub-optimal reaction conditions. | The reaction conditions, including the choice of base and additives, can impact the prevalence of side reactions. Zinc has been used as an additive in this reaction, which may help to maintain the palladium in its active Pd(0) state.[2] |
Experimental Protocol: Synthesis of 3-Acyl-2-aminobenzofurans[2]
-
To a flask containing the 2-(cyanomethyl)phenyl ester, add a catalytic amount of Pd(OAc)₂ and PCy₃.
-
Add zinc powder as an additive.
-
Dissolve the mixture in a suitable dry solvent (e.g., toluene or DMF) under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature and monitor by TLC.
-
Upon completion, cool the reaction, filter off the catalyst and any remaining zinc.
-
Work up the reaction mixture as appropriate (e.g., aqueous wash, extraction).
-
Purify the crude product by column chromatography.
Visualization: Simplified Catalytic Cycle and Homocoupling Side Reaction
Caption: Palladium-catalyzed synthesis and potential homocoupling.
Troubleshooting Guide: Chemoselectivity - Benzofuran vs. Oxazole Formation
Problem 3: Formation of oxazole byproduct instead of the desired 2-aminobenzofuran.
| Possible Cause | Troubleshooting and Suppression Strategy |
| Reaction conditions favoring oxazole formation. | The formation of oxazoles can compete with benzofuran synthesis, particularly when using starting materials that can undergo alternative cyclization pathways, such as certain ynamides or in reactions involving isocyanides.[3][4][5][7] The choice of catalyst and reaction conditions is key to controlling this chemoselectivity. |
| Nature of the starting materials. | The substitution pattern of the starting materials can influence the propensity for oxazole formation. For example, in the reaction of o-hydroxyaryl derivatives, the electronic and steric properties of the substituents can direct the cyclization towards either the benzofuran or oxazole product. |
Visualization: Competing Reaction Pathways
Caption: Competing pathways for benzofuran and oxazole synthesis.
References
- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new route to 3-acyl-2-aminobenzofurans: palladium-catalysed cycloisomerisation of 2-(cyanomethyl)phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. Oxazole, pyrazole and piperidine derivatives having an o-hydroxyaryl moiety with anticipated molluscicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]
- 6. Hydrolysis of alkyl isocyanide yields:A) Primary amineB) Tertiary AmineC) AlcoholD) Aldehyde [vedantu.com]
- 7. researchgate.net [researchgate.net]
Managing the high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly reactive 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (MCA) and mucobromic acid (MBA).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 3,4-dihalo-5-hydroxy-2(5H)-furanones?
A1: Unmodified 3,4-dihalo-5-hydroxy-2(5H)-furanones, like MCA and MBA, are known to be direct genotoxins and potential carcinogens.[1][2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Q2: Why are these furanone derivatives so reactive?
A2: The high reactivity of these molecules stems from several structural features:
-
A carbonyl group at the C2 position conjugated with a double bond.
-
A hydroxyl group on the C5 carbon.
-
Two labile halogen atoms at the C3 and C4 positions, which are susceptible to nucleophilic substitution.[1][2]
-
An equilibrium between the cyclic furanone form and an open-chain (Z)-2,3-dihalo-4-oxo-butenoic acid form in solution.[1][2]
Q3: Can I store 3,4-dihalo-5-hydroxy-2(5H)-furanones in any solvent?
A3: The choice of solvent is critical due to the equilibrium between the cyclic and acyclic forms.[1][2] In polar solvents, the equilibrium may shift, potentially leading to undesired side reactions or degradation. It is advisable to store them as solids in a cool, dry place and to use anhydrous solvents for reactions whenever possible.
Q4: What is the difference in reactivity between the two halogen atoms?
A4: The two halogen atoms at the C3 and C4 positions exhibit different reactivities, which can be exploited for selective functionalization.[3] The halogen at the C4 position is generally more susceptible to nucleophilic attack due to the influence of the conjugated system.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Nucleophilic Substitution at C5
| Potential Cause | Troubleshooting Step |
| Incomplete activation of the hydroxyl group. | For reactions with nucleophiles like amines or alcohols, the hydroxyl group often requires activation. Esterification of the 5-hydroxyl group can create a better leaving group. For example, treatment with methyl chloroformate in the presence of a non-nucleophilic base like diisopropylethylamine (Hünig's base) can form a carbonate, which is then readily substituted.[3][4] |
| Inappropriate reaction conditions for the chosen nucleophile. | Different nucleophiles require different conditions. For instance, reactions with N-nucleophiles like primary and secondary aliphatic amines in aprotic solvents (e.g., benzene, toluene) often require a catalytic amount of a strong acid like concentrated sulfuric acid to yield 5-amino derivatives.[1] In contrast, reactions with primary aryl amines in polar solvents (e.g., MeOH, DMSO) can proceed via a Michael-type addition-elimination at the C4 position.[1] |
| Use of an inappropriate catalyst. | For C-C bond formation at the C5 position, such as in Knoevenagel condensations with compounds having an active hydrogen, a Lewis acid catalyst like In(OAc)₃ is effective.[1][2] For Mukaiyama aldol reactions with silyl enol ethers, Lewis acids like zinc chloride or scandium triflate have been shown to give higher yields.[1][2] |
| Degradation of the starting material. | The high reactivity can lead to decomposition. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times at elevated temperatures. |
Issue 2: Unwanted Side Reactions or Product Mixtures
| Potential Cause | Troubleshooting Step |
| Ring-opening of the furanone. | The equilibrium between the cyclic and acyclic forms can lead to side products.[1][2] The pKa for this equilibrium is around 3.95 for mucochloric acid.[1][2] Maintaining a neutral or slightly acidic pH can favor the cyclic form. The presence of a Lewis acid catalyst can sometimes promote ring-opening, as seen in the postulated mechanism for the Knoevenagel condensation.[1] |
| Reaction at multiple sites. | The presence of multiple reactive sites can lead to a mixture of products. To achieve selectivity, consider protecting reactive groups. For example, the 5-hydroxyl group can be acylated before performing substitutions at the C4 position.[1] |
| Dehydration. | Heating mucochloric acid in benzene or chlorobenzene with a catalytic amount of sulfuric acid can lead to dehydration, forming a bis-ether as a mixture of diastereomers.[1] Avoid these conditions if dehydration is not the desired outcome. |
| Racemization. | The chiral center at C5 can racemize due to the equilibrium between the cyclic and acyclic forms, especially in solution.[3] This can lead to diastereomeric mixtures when reacting with other chiral molecules.[3] Consider this possibility during product analysis and purification. |
Data Summary
The following tables summarize reaction conditions and yields for common transformations of 3,4-dihalo-5-hydroxy-2(5H)-furanones.
Table 1: C-C Bond Formation Reactions
| Reaction | Substrate | Reagent(s) | Catalyst | Solvent(s) | Yield (%) |
| Knoevenagel Condensation | 3,4-Dihalo-2(5H)-furanones | Compounds with active hydrogen | In(OAc)₃ | - | 60-95[1][2] |
| Mukaiyama Aldol Reaction | 3,4-Dihalo-5-hydroxy-2(5H)-furanones | Silylated enol ethers | ZnCl₂ or Sc(OTf)₃ | Diethyl ether or Nitromethane | High yields[1][2] |
| Arylation | 3,4-Dihalo-5-hydroxy-2(5H)-furanones | Arenes (e.g., methoxybenzene) | Lewis or Brønsted acid | - | 60-73[1][2] |
Table 2: Reactions with Nucleophiles
| Reaction Type | Nucleophile | Conditions | Product | Yield (%) |
| Esterification | Acyl chlorides or anhydrides | Base | 5-Acyloxy derivative | Readily reacts[1][2] |
| Amination (aliphatic) | Primary/Secondary amines | cat. H₂SO₄, aprotic solvent | 5-Amino derivative | - |
| Amination (aromatic) | Primary aryl amines | Polar solvent | 4-Arylamino derivative | - |
| Substitution with Selenophenols | Selenophenols | Diethyl ether | 4-Seleno derivative | Good yields[1] |
| Substitution with KSeCN | KSeCN | Acetonitrile, basic conditions | 4-Selenocyanato derivative | Satisfactory[1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of the 5-Hydroxyl Group
-
Dissolve the 3,4-dihalo-5-hydroxy-2(5H)-furanone in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Add a base (e.g., pyridine, triethylamine, or diisopropylethylamine).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Lewis Acid-Catalyzed C-C Bond Formation (e.g., Arylation)
-
To a solution of the 3,4-dihalo-5-hydroxy-2(5H)-furanone and the arene in a suitable solvent, add the Lewis or Brønsted acid catalyst (e.g., In(OAc)₃, ZnCl₂, Sc(OTf)₃) at room temperature.[1][2]
-
Stir the reaction mixture at the appropriate temperature (may range from room temperature to elevated temperatures) until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Strategies for the Selective Functionalization of the Furan Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the selective functionalization of the furan ring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the functionalization of the furan ring, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or No Reaction in Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation, Nitration, Halogenation)
Q: My Friedel-Crafts acylation of furan is resulting in a low yield and significant polymerization. What could be the cause and how can I improve it?
A: Furan is highly reactive and prone to polymerization under strongly acidic conditions typical for classical Friedel-Crafts reactions. The use of strong Lewis acids like AlCl₃ often leads to degradation of the furan ring.[1]
Troubleshooting Steps:
-
Use Milder Lewis Acids: Opt for milder catalysts such as BF₃·OEt₂, SnCl₄, or ZnCl₂.[1]
-
Alternative Acylating Agents: Instead of acyl halides, consider using acetic anhydride, which can be effective with a milder catalyst.
-
Heterogeneous Catalysts: Employing heterogeneous catalysts like AlPW₁₂O₄₀ / Mg(OH)₂ can provide good to excellent yields for the acylation of furan with free carboxylic acids under mild, solvent-free conditions.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) to minimize side reactions and polymerization.
Q: I am observing polymerization and the formation of polyhalogenated products during the halogenation of furan. How can I achieve selective monohalogenation?
A: Furan's high reactivity makes it susceptible to over-halogenation and polymerization.[2]
Troubleshooting Steps:
-
Mild Halogenating Agents: Use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for controlled monohalogenation. For bromination, NBS in a solvent like methylene chloride is a common choice.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -40 °C to 0 °C) to control the reactivity.
-
Solvent Choice: The choice of solvent can influence selectivity. For instance, bromination in DMF or dioxane at low temperatures can favor the formation of 2-bromofuran.
Issue 2: Poor Regioselectivity in Substitution Reactions
Q: My lithiation of a 3-substituted furan is giving a mixture of products at the C2 and C5 positions. How can I control the regioselectivity?
A: The regioselectivity of furan lithiation is influenced by the nature of the substituent at the C3 position and the reaction conditions. For 3-alkylfurans, a mixture of 2,3- and 2,4-disubstituted products is often observed, with the 2,4-isomer being the major product due to steric hindrance.[3]
Troubleshooting Steps:
-
Directing Groups: The presence of a directing group at the C3 position can favor lithiation at the C2 position. For example, 3-aryl and 3-styryl furans show a preference for lithiation at the sterically hindered 2-position, which is attributed to the stabilization of the resulting furyl anion.[3]
-
Silyl Protecting Groups: The use of a silyl protecting group on a 3-hydroxymethylfuran can direct lithiation to the C4 position. Subsequent removal of the silyl group provides access to 3,4-disubstituted furans.[4]
-
Temperature Control: The kinetic and thermodynamic stability of the lithiated intermediates can be temperature-dependent. 3-Lithiofuran, generated from 3-bromofuran at -78 °C, can equilibrate to the more stable 2-lithiofuran if the temperature is allowed to rise above -40 °C.[5]
Issue 3: Furan Ring Opening or Decomposition
Q: My furan-containing compound is decomposing under acidic conditions. How can I prevent ring opening?
A: The furan ring is sensitive to strong acids and can undergo acid-catalyzed ring opening, especially in the presence of water.[6][7]
Troubleshooting Steps:
-
Control of pH: Careful control of pH is crucial. During acidic workups, maintaining a pH of around 4 can help prevent the formation of side products from ring opening.[6]
-
Use of Alcohols as Solvents: In acid-catalyzed reactions, using an alcohol like methanol as a solvent can suppress polymerization by stabilizing reactive aldehyde intermediates as acetals.[2]
-
Anhydrous Conditions: For reactions requiring acidic conditions, using an anhydrous system can minimize ring opening. For example, a combination of anhydrous acetic acid and paraformaldehyde can be used for hydroxymethylation reactions.[6]
Q: My reaction is conducted at elevated temperatures and I am observing decomposition of the furan ring. What is the thermal stability of furan?
A: Furan is a heat-stable compound to a certain extent, but it decomposes at high temperatures. In the absence of a catalyst, decomposition can occur at around 670 °C, and in the presence of nickel, this can be as low as 360 °C.[2] For substituted furans, the decomposition temperature can be lower. For example, thermal decomposition of 2-furfuryl alcohol can begin at temperatures as low as 923 K (650 °C).
Troubleshooting Steps:
-
Temperature Optimization: Carefully control the reaction temperature to avoid reaching the decomposition point of the specific furan derivative.
-
Reaction Time: Minimize the reaction time at elevated temperatures to reduce the likelihood of thermal decomposition.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the functionalization of the furan ring.
Q1: Why is the C2 position of the furan ring generally more reactive towards electrophiles than the C3 position?
A1: The preferential electrophilic substitution at the C2 position is due to the greater stability of the cationic intermediate formed. The intermediate resulting from an attack at the C2 position can be stabilized by three resonance structures, whereas the intermediate from an attack at the C3 position is only stabilized by two resonance structures.[8] This makes the pathway through the C2-attack intermediate energetically more favorable.
Q2: What are some common protecting groups for the furan ring, and when should they be used?
A2: While the furan ring itself can be considered a latent 1,4-dicarbonyl compound and thus a form of protecting group, direct protection of the furan ring is less common. More often, protecting groups are used on substituents to prevent interference with reactions on the furan ring. However, in cases where the furan ring's diene character in Diels-Alder reactions is undesirable, or to prevent its decomposition under strongly acidic or oxidative conditions, strategies can be employed to temporarily modify the ring's reactivity. One such strategy is the reversible Diels-Alder reaction itself, where the furan can be "protected" by reacting it with a dienophile, and later regenerated via a retro-Diels-Alder reaction.
Q3: What are the key factors to consider when choosing a catalyst for a palladium-catalyzed cross-coupling reaction with a furan derivative?
A3: The choice of catalyst is critical for a successful cross-coupling reaction. Key factors include:
-
Palladium Precursor: Pd(OAc)₂, PdCl₂(CH₃CN)₂, and Pd₂(dba)₃ are common precursors. The choice can significantly impact the yield, with PdCl₂(CH₃CN)₂ showing high efficiency in some cases.
-
Ligand: The ligand stabilizes the palladium center and influences its reactivity. For Suzuki couplings of 2-bromobenzo[b]furans, XantPhos has been shown to be an effective ligand.
-
Base: The base is crucial for the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can dramatically affect the reaction yield.
-
Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Dioxane, DMF, and toluene are frequently used.
Q4: My Diels-Alder reaction between furan and maleic anhydride is giving the exo product instead of the expected endo product. Why is this happening?
A4: The Diels-Alder reaction of furan is reversible. While the endo adduct is formed faster (it is the kinetically favored product), the exo adduct is thermodynamically more stable.[9] Given enough time or at elevated temperatures, the initially formed endo product can revert to the starting materials, which can then recombine to form the more stable exo product.[9]
Data Presentation
The following tables summarize quantitative data for key functionalization reactions of the furan ring.
Table 1: Comparison of Catalysts and Conditions for Palladium-Catalyzed Cross-Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 3 | Novel Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
Data adapted from a study on Suzuki cross-coupling reactions.[10]
Table 2: Effect of Solvent on the Oxidation of Furfural to Maleic Acid
| Entry | Solvent | Furfural Conversion (%) | Maleic Acid Yield (%) |
| 1 | Acetic Acid | >99 | 59 |
| 2 | Cyclohexane | >99 | 43 |
| 3 | Water | 85 | 16 |
| 4 | Acetone | 98 | 10 |
| 5 | Acetonitrile | 96 | 8 |
| 6 | Ethyl Acetate | >99 | 4 |
Reaction conditions: 2.6 mmol furfural, 14.0 mmol H₂O₂, 0.1 g TS-1 catalyst, 5 mL solvent, 80 °C, 4 h.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling of 2-(4-Bromophenyl)benzofuran
Objective: To synthesize 2-arylbenzo[b]furan derivatives via a Suzuki cross-coupling reaction.
Materials:
-
2-(4-Bromophenyl)benzofuran (0.05 mmol)
-
Arylboronic acid (0.08 mmol)
-
Palladium(II) complex catalyst (0.0015 mmol)
-
K₂CO₃ (0.1 mmol)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane
-
Brine
-
Na₂SO₄
Procedure:
-
To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol, 0.0137 g), the palladium(II) complex (0.0015 mmol, 0.0012 g), K₂CO₃ (0.1 mmol, 0.0138 g), and the respective arylboronic acid (0.08 mmol).
-
Add 6 mL of an EtOH/H₂O (1:1 v/v) mixture to the vessel.
-
Stir the resulting suspension at 80 °C for 4 hours.
-
After cooling to room temperature, add 10 mL of brine to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.[10]
Protocol 2: Oxidation of Furfural to Maleic Acid
Objective: To selectively oxidize furfural to maleic acid using hydrogen peroxide.
Materials:
-
Furfural (2.6 mmol)
-
Hydrogen peroxide (35% aqueous solution, 14.0 mmol)
-
Titanium silicalite (TS-1) catalyst (0.1 g)
-
Acetic acid (5 mL)
Procedure:
-
In a reaction flask, combine furfural (2.6 mmol), acetic acid (5 mL), and the TS-1 catalyst (0.1 g).
-
Add the hydrogen peroxide solution (14.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent to obtain the crude maleic acid.[11][12]
Visualizations
The following diagrams illustrate key concepts and workflows in the functionalization of the furan ring.
Caption: Regioselectivity in the electrophilic substitution of furan.
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation of furan.
Caption: Kinetic vs. thermodynamic control in the Diels-Alder reaction of furan.
References
- 1. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. mmlab.uoc.gr [mmlab.uoc.gr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 8. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 9. organic chemistry - Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Furan-Based Biofuels
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working to enhance the stability of furan-based biofuels.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in furan-based biofuels?
A1: The primary causes of instability in furan-based biofuels are polymerization, oxidation, and microbial degradation. Polymerization is a significant issue, often catalyzed by acidic conditions and the presence of water, leading to the formation of gums and sediments.[1][2][3] The furan ring can undergo ring-opening, creating reactive intermediates that initiate polymerization.[1][2] Oxidation, such as the Diels-Alder cycloaddition with singlet oxygen, can also degrade furan compounds.[4] Additionally, some microorganisms are capable of degrading furanic compounds, which can affect the fuel's integrity.[5]
Q2: My furan biofuel sample has darkened and become more viscous over time. What is happening?
A2: The darkening and increased viscosity of your biofuel sample are strong indicators of polymerization.[1][3] This process involves the linking of furan molecules to form larger, more complex structures, often referred to as humins or gums. This is a common issue, particularly if the biofuel is stored at elevated temperatures or exposed to acidic conditions.[2][6]
Q3: Can storage conditions significantly impact the stability of furan biofuels?
A3: Yes, storage conditions play a critical role in the stability of furan biofuels. Storing biofuels at elevated temperatures can accelerate degradation reactions, including polymerization.[7][8][9] Exposure to air (oxygen) and light can also promote oxidative degradation.[9] For long-term storage, it is advisable to use opaque, sealed containers and maintain a cool environment.[7][8][10]
Q4: Are there any additives that can improve the stability of furan biofuels?
A4: Yes, various additives can enhance stability. Antioxidants can be used to inhibit oxidative degradation pathways. For certain furanics like 5-(hydroxymethyl)furfural (HMF), etherification to produce species like 5-(ethoxymethyl)furfural (EMF) can improve stability and fuel properties.[11] Additionally, the use of co-solvents like methanol can help to stabilize reactive intermediates and suppress polymerization.[2]
Troubleshooting Guides
Issue 1: Rapid Polymerization and Gum Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Biofuel quickly darkens and forms solid precipitates. | Presence of acid catalysts or water. | 1. Neutralize any residual acid catalysts from the production process. 2. Ensure the biofuel is anhydrous by using a suitable drying agent or distillation. 3. Store the biofuel in a neutral, dry environment. |
| Increased viscosity and gumming, especially at elevated temperatures. | Thermally induced polymerization. | 1. Store the biofuel at refrigerated temperatures (e.g., 4°C) to slow down polymerization reactions.[7][8] 2. Consider the use of stabilizing additives if high-temperature applications are necessary. |
Issue 2: Unexpected Results in Analytical Characterization (e.g., GC-MS)
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of numerous unexpected peaks in the chromatogram. | Sample degradation during analysis or storage. | 1. Analyze a fresh sample immediately after preparation. 2. Ensure the GC inlet temperature is not excessively high, as this can cause thermal degradation of the sample. 3. Check the purity of the original sample and solvents used. |
| Disappearance or significant reduction of the primary furan compound peak. | Polymerization or volatilization of the compound. | 1. Visually inspect the sample for any signs of polymerization (darkening, precipitation). 2. If the compound is highly volatile, ensure the sample vials are properly sealed. 3. Use a lower storage temperature to reduce both degradation and volatilization.[7][8] |
Experimental Protocols
Protocol 1: Acetalization of 5-Hydroxymethylfurfural (HMF) for Enhanced Stability
This protocol describes a method to protect the aldehyde group of HMF through acetalization, which can prevent it from participating in unwanted side reactions.[12]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
An alcohol (e.g., methanol, ethanol, or a diol like ethylene glycol)
-
An acid catalyst (e.g., Amberlyst-15 or a similar solid acid catalyst)
-
An organic solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve HMF in the organic solvent in a round-bottom flask.
-
Add an excess of the alcohol to the solution. The use of excess alcohol drives the reaction towards the formation of the acetal.[12]
-
Add the acid catalyst to the mixture.
-
Stir the reaction at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, filter off the solid acid catalyst.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the acetalized HMF.
Protocol 2: Analysis of Furan Biofuel Stability by GC-MS
This protocol outlines a general procedure for analyzing the composition of furan biofuels and identifying degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]
Materials:
-
Furan biofuel sample
-
Internal standard (e.g., deuterated furan or a suitable hydrocarbon)
-
High-purity solvent for dilution (e.g., dichloromethane or hexane)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen solvent.
-
Accurately weigh a small amount of the biofuel sample into a vial.
-
Add a known volume of the internal standard stock solution and dilute with the solvent to a final concentration suitable for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to a suitable value (e.g., 250 °C) to ensure volatilization without thermal degradation. Use a split injection mode.
-
Oven Program: A typical temperature program might be: hold at 40 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes. This program should be optimized based on the specific compounds of interest.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode and scan over a mass range of m/z 35-500.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the main furan components and any degradation products by comparing their peak areas to the peak area of the internal standard.
-
Quantitative Data on Furan Biofuel Stability
Table 1: Effect of Solvent on the Suppression of Furan Polymerization
This table illustrates how the choice of solvent can significantly impact the formation of polymers during the acid-catalyzed conversion of furan.
| Solvent | Furan Conversion (%) | Polymer Yield (%) | Benzofuran Yield (%) |
| Water | 98 | 85 | < 1 |
| Methanol | 95 | 15 | 70 |
| Ethanol | 92 | 20 | 65 |
| DMSO | 99 | < 5 | Not Detected* |
*In DMSO, the primary product was levulinic acid. (Data synthesized from findings reported in reference[2])
Visualizations
References
- 1. Evidence for cross-polymerization between the biomass-derived furans and phenolics [ideas.repec.org]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20% - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Various Factors on Long-Term Storage of Biodiesel and Its Prevention: A Review [mdpi.com]
- 10. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Methoxyfuran-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 5-Methoxyfuran-2-ol. As of this review, no specific validated methods for this compound have been published. Therefore, this document outlines a validation approach based on established and robust methods for structurally similar furan derivatives, such as alkylfurans, furfural, and 5-hydroxymethylfurfural (HMF). The primary techniques discussed are Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) .
The data and protocols presented herein are synthesized from published methods for analogous compounds and serve as a comprehensive starting point for developing and validating a fit-for-purpose assay for this compound.
Logical Framework for Analytical Method Validation
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The relationship between the core validation parameters ensures that the method is reliable, reproducible, and accurate.
A Comparative Study on the Reactivity of 5-Methoxyfuran-2-ol and 5-Methylfuran-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-substituted furan-2-ol derivatives are important heterocyclic compounds that serve as versatile intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The nature of the substituent at the 5-position significantly influences the electron density distribution within the furan ring, thereby dictating its reactivity towards electrophiles and other reagents. This guide focuses on the comparative reactivity of 5-Methoxyfuran-2-ol and 5-methylfuran-2-ol, providing insights into how the electron-donating properties of the methoxy and methyl groups modulate the chemical behavior of the furan-2-ol scaffold.
Furan itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the 2- and 5-positions. The presence of an additional electron-donating group at the 5-position is expected to further enhance the reactivity of the furan ring towards electrophilic attack.
Electronic Effects of Substituents
The reactivity of the furan ring in electrophilic aromatic substitution is largely governed by the electronic nature of its substituents. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, but they operate through different mechanisms.
-
This compound: The methoxy group is a strong activating group. It donates electron density to the furan ring through a resonance effect (+R) by the delocalization of a lone pair of electrons from the oxygen atom. It also exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, the resonance effect is dominant, leading to a significant increase in the electron density of the furan ring, particularly at the ortho and para positions relative to the methoxy group.
-
5-Methylfuran-2-ol: The methyl group is a weaker activating group compared to the methoxy group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation. This leads to a moderate increase in the electron density of the furan ring.
The stronger electron-donating nature of the methoxy group is anticipated to render the furan ring of this compound more nucleophilic and thus more reactive towards electrophiles compared to 5-methylfuran-2-ol.
Comparative Reactivity in Electrophilic Aromatic Substitution
Based on the electronic effects discussed, this compound is expected to be more reactive than 5-methylfuran-2-ol in electrophilic aromatic substitution reactions. The primary site of substitution for both molecules is predicted to be the C3 or C4 position, as the C2 and C5 positions are already substituted. The electron-donating groups will direct the incoming electrophile to the available positions on the furan ring.
Data on Related Compounds
While direct quantitative data for the target molecules is scarce, examining the reactivity of analogous compounds can provide valuable insights. For instance, studies on the reactions of furfural and 5-methylfurfural with DNA have suggested different reaction mechanisms, which may allude to differences in their electronic properties and reactivity.[1]
| Compound | Reaction | Observation | Reference |
| 5-Methylfurfural | Reaction with DNA | Leads to depurination and DNA degradation, possibly through alkylation. | [1] |
| Furfural | Reaction with DNA | Results in significantly more strand breaks compared to methylfurfural under similar conditions. | [1] |
| 5-(Methoxymethyl)-2-furaldehyde | General Reactivity | The aldehyde group readily undergoes various reactions, and the methoxymethyl group can act as a protected hydroxyl functionality. | [2] |
This table presents data for structurally related aldehyde derivatives to infer the influence of the 5-substituent on the furan ring's reactivity.
Experimental Protocols
The following are proposed experimental protocols for key electrophilic substitution reactions on this compound and 5-methylfuran-2-ol, adapted from general procedures for furan derivatives.
Bromination of this compound (Hypothetical)
Objective: To introduce a bromine atom onto the furan ring.
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Nitration of 5-Methylfuran-2-ol (Hypothetical)
Objective: To introduce a nitro group onto the furan ring. Due to the sensitivity of the furan ring to strong acids, mild nitrating agents are preferred.
Procedure:
-
Prepare a solution of 5-methylfuran-2-ol (1 equivalent) in acetic anhydride at a low temperature (e.g., -10°C).
-
Slowly add a solution of acetyl nitrate (prepared by adding fuming nitric acid to acetic anhydride at a low temperature) dropwise to the furan solution with vigorous stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring its progress by TLC.
-
Pour the reaction mixture into a beaker of ice-water and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow.
Caption: General mechanism for electrophilic aromatic substitution on 5-substituted furan-2-ols.
Caption: A generalized workflow for conducting electrophilic substitution reactions on furan derivatives.
Conclusion
References
Computational analysis of the reaction mechanisms of 2-acetylfuran with hydroxyl radicals
A deep dive into the computational analysis of the reaction mechanisms of 2-acetylfuran with hydroxyl (OH) radicals reveals intricate pathways that are crucial for understanding its atmospheric and combustion chemistry. This guide provides a comparative look at these mechanisms, supported by theoretical data, and contrasts them with the reactions of other furan derivatives.
The reaction between 2-acetylfuran (AF2), a promising biofuel candidate, and hydroxyl radicals is a key process in its oxidation.[1][2][3][4] Computational studies, particularly using high-level quantum chemistry methods, have elucidated the primary reaction channels: OH-addition to the furan ring and hydrogen abstraction from the acetyl group.[1][2][3][4]
Dominant Reaction Pathways
The interaction of 2-acetylfuran with OH radicals primarily proceeds through two main types of reactions:
-
OH-Addition Reactions: The hydroxyl radical adds to the carbon-carbon double bonds of the furan ring. The addition at the C(2) and C(5) positions are identified as major channels.[1][3]
-
Hydrogen-Abstraction Reactions: The hydroxyl radical abstracts a hydrogen atom from the methyl group of the acetyl moiety.[1][3]
At lower temperatures, OH-addition reactions are the dominant pathways. However, as the temperature increases, hydrogen-abstraction reactions become more significant.[1][2][3] This temperature dependency is a critical factor in modeling the combustion of 2-acetylfuran.
Comparative Quantitative Analysis
The following table summarizes the key kinetic parameters for the reaction of 2-acetylfuran with hydroxyl radicals, providing a basis for comparison with other furan derivatives.
| Reaction Channel | Rate Coefficient Expression (k = AT^n * exp(-Ea/RT)) |
| 2-Acetylfuran + OH | |
| Total Rate Constant | Shows pressure dependence, increasing with higher pressure.[4] |
| OH-Addition | Dominates at temperatures below 1300 K.[4] |
| H-Abstraction (from CH3) | Becomes the most dominant channel at high temperatures.[1][3] |
| Comparison with other Furans | |
| 2-Methylfuran & 2,5-Dimethylfuran + OH | OH-addition is the dominant pathway, with H-abstraction gaining importance above 900 K.[4][5][6] |
| 2-Furoyl Alcohol + OH | OH-addition is the dominant pathway at temperatures up to 1300 K, with H-abstraction from the branched chain being faster than from the furan ring.[4] |
| Methyl 2-Furoate + OH | H-abstraction from the branched CH3 group and OH-addition at the C(2) and C(5) positions are the main channels.[4][6] |
Methodologies and Protocols
The computational analysis of the reaction between 2-acetylfuran and hydroxyl radicals was conducted using high-level theoretical methods.[1][2][3][4]
Computational Details: The potential energy surfaces of the reactions were constructed using theoretical calculations at the CCSDT/CBS/M06-2x/cc-pVTZ level.[1][2][3][4] The temperature- and pressure-dependent rate constants for the various reaction pathways were determined using transition state theory and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, with corrections for Eckart tunneling effects.[1][2][3] Structural optimization and frequency calculations for the stationary points on the potential energy surface were performed at the M06-2X/cc-pVTZ level.[6] More accurate single-point energies were obtained using the CCSD(T) method with cc-pVXZ (X = D, T) basis sets, extrapolated to the complete basis set limit.[6] The Gaussian 09 software package was utilized for the DFT calculations, and the MESS program package was used to solve the master equation for rate constant calculations.[6]
Reaction Pathway Visualizations
The following diagrams illustrate the key reaction pathways for the interaction of 2-acetylfuran with hydroxyl radicals.
Caption: Reaction pathways of 2-acetylfuran with OH radicals.
This guide provides a foundational understanding of the computational analysis of 2-acetylfuran's reaction with hydroxyl radicals, offering valuable insights for researchers in atmospheric chemistry, combustion science, and biofuel development. The detailed methodologies and comparative data serve as a resource for further investigation and model development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 5-Methoxyfuran-2-ol and Structurally Related Furanones in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The furanone scaffold is a core structural motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. This has made it a focal point in medicinal chemistry and drug discovery for developing novel therapeutic agents. This guide provides a comparative overview of the biological activities of furanone derivatives, with a specific focus on inferring the potential activities of 5-Methoxyfuran-2-ol by examining its structurally related analogs. Due to the limited publicly available data on this compound, this guide leverages experimental data from similar furanone-containing compounds to provide a baseline for potential cross-reactivity and biological effects in various assays.
The furan ring is a versatile heterocyclic compound that is a building block for many biologically active molecules with applications including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The reactivity and biological activity of furan derivatives can be significantly influenced by the nature and position of their substituents.[2]
Comparative Biological Activity of Furanone Derivatives
To contextualize the potential biological profile of this compound, this section summarizes the activities of structurally similar furanones in key biological assays. The data presented below is collated from various studies and provides a comparative benchmark for cytotoxicity, anti-inflammatory, and antibacterial activities.
Cytotoxicity Data
The cytotoxic potential of furanone derivatives is a critical parameter in assessing their therapeutic index, particularly for anticancer applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 4e (a bis-2(5H)-furanone derivative) | C6 glioma | MTT Assay | 12.1 | [3] |
| Compound 5 (a butenolide) | HL-60 | Not Specified | Moderate | [4] |
| Compound 8 (a butenolide) | HL-60 | Not Specified | Moderate | [4] |
| Furanone Derivative (from Aspergillus terreus) | HL-60 | Not Specified | Moderate | [4] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making the discovery of novel anti-inflammatory agents a significant area of research. Furanone derivatives have demonstrated promising anti-inflammatory effects in various in vitro models.
| Compound/Derivative | Assay | Inhibition | Reference |
| Asperteretal A, C and other butenolides (1, 3, 5, 6-8) | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | Potent | [4] |
| γ-lactone (5-hexyl-3H-furan-2-one) | Formalin-induced paw edema in rats | Significant reduction in edema | [1] |
| Sesquiterpene lactones | Carrageenan-induced paw edema in rats | Significant inhibition | [5] |
Antibacterial Activity
With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Furanone derivatives have been investigated for their ability to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Chiral 2(5H)-furanone sulfone (Compound 26) | S. aureus, B. subtilis | 8 | [6] |
| Furanone Derivative F131 | S. aureus, C. albicans (biofilm prevention) | 8-16 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key biological assays cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Prepare a standardized inoculum of the test bacterium.
-
Serial Dilution: Perform a serial dilution of the test compound in a suitable growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visual Assessment: Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that shows no turbidity (no bacterial growth).
Visualizing Molecular Pathways and Experimental Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to visualize a hypothetical signaling pathway potentially modulated by furanone derivatives and a general workflow for assessing their biological activity.
References
- 1. The Anti-Inflammatory Effect of a γ-Lactone Isolated from Ostrich Oil of Struthio camelus (Ratite) and Its Formulated Nano-Emulsion in Formalin-Induced Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butenolide derivatives from the plant endophytic fungus Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking the performance of different catalysts for furan derivative synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of furan derivatives, key platform chemicals derived from renewable biomass, is a critical area of research in the pursuit of sustainable chemical production. The efficiency of this conversion hinges on the performance of the catalyst employed. This guide provides an objective comparison of different catalyst types for the synthesis of valuable furan derivatives, supported by experimental data and detailed methodologies.
Performance Benchmark of Catalysts for Furan Derivative Synthesis
The selection of an appropriate catalyst is paramount for achieving high yields and selectivity in the conversion of biomass-derived feedstocks to furan derivatives. The following tables summarize the performance of various catalytic systems for the synthesis of 5-Hydroxymethylfurfural (HMF), Furfural, Furfuryl Alcohol (FA), and 2,5-Dimethylfuran (DMF).
5-Hydroxymethylfurfural (HMF) Synthesis
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Amberlyst 36 | Fructose | H₂O/MIBK | 150 | Continuous | ~85 | 60 | 70 | [1] |
| Zr-KIT-6 | Glucose | MIBK–water | 170 | 3 | 79.0 | 34.5 | - | [2][3] |
| H-ZSM-5 | Glucose | NaCl(aq)/MIBK | 195 | 0.5 | 80 | 42 | - | [2][3] |
| CrPO₄ | Glucose | THF | 140 | - | ~100 | - | 63 | [2][3] |
| Cr-β zeolite | Glucose | THF | 150 | - | 87 | - | 83 | [2][3] |
| AC-SO₃H | Fructose | - | Optimized | - | - | 100 | - | [4] |
| TPA/ZSM-5 | Fructose | - | 140 | 2 | - | 80.75 | - | [5] |
| FeSPPTPA | Fructose | DMSO | 100 | 0.33 | - | 96.6 | - | [6] |
Furfural Synthesis
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| SnCl₄ | Xylose | EMIMBr | - | - | - | 71.1 | [7][8] |
| [Hpy][HSO₄] | Xylose | water-MIBK | 180 | 2 | - | 75.4 | [9] |
| [BMIM]Cl–AlCl₃ | - | H₂O–GVL | - | - | - | - | [10] |
| AlCl₃·6H₂O + NaCl | Corn stover | H₂O-THF | - | - | - | 38-64 | [10] |
Furfuryl Alcohol (FA) and 2-Methylfuran (2-MF) Synthesis
| Catalyst | Substrate | Product | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield/Selectivity (%) | Reference |
| 0.5%Ni-10%Cu/SiO₂-CA(H₂) | Furfural | FA | - | 55 | 2 (H₂) | - | 99.4 | 99.9 (Selectivity) | [11] |
| Cu₂₀Fe₆₆Al₁₄ | Furfural | FA | Isopropanol | 100 | 6.0 (H₂) | - | 98 | 97 (Yield) | [12] |
| Cu₂₀Fe₆₆Al₁₄ | Furfural | FA | Solvent-free | 160 | 5.0 (H₂) | 30 | 100 | 96 (Yield) | [12] |
| Ni@NCNTs-600–800 | Furfural | FA | - | 80 | - | - | - | 100 (Yield) | [3] |
| Ni-Co/C | Furfural | 2-MF | - | - | - | - | - | - | [13] |
| Ni-doped Mo carbide/Carbon | Furfural | 2-MF | - | - | - | - | 100 | 86 (Yield) | [14] |
2,5-Dimethylfuran (DMF) Synthesis
| Catalyst | Substrate | Temp. (°C) | Reaction Speed (rpm) | Pressure | Yield (%) | Reference |
| Ni-Co/C | HMF | 210 | 450 | Self-generated | 96.5 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are generalized protocols for key experimental stages.
Catalyst Preparation
A variety of methods are employed for catalyst synthesis, depending on the nature of the catalytic material.
-
Solid Acid Catalysts (e.g., Niobium-based, Zeolites): These are often synthesized via hydrothermal methods, impregnation, or ion-exchange. For instance, a sulfonated carbon-based catalyst can be prepared by the sulfhydrylation and sulfonation of activated carbon.[4] Characterization typically involves techniques such as X-ray diffraction (XRD) to determine the crystalline structure, Brunauer-Emmett-Teller (BET) analysis for surface area, and temperature-programmed desorption of ammonia (NH₃-TPD) to quantify acid sites.[1][5]
-
Metal Catalysts (e.g., Ni-Co/C, CuNi/SiO₂): These are commonly prepared by impregnation of a support material (e.g., activated carbon, silica) with metal salt precursors, followed by reduction. For example, a CuNi/SiO₂ catalyst can be synthesized with the addition of citric acid and subsequent calcination under a hydrogen atmosphere.[11] Characterization includes techniques like transmission electron microscopy (TEM) to assess particle size and dispersion, and X-ray photoelectron spectroscopy (XPS) to determine the oxidation states of the metals.
-
Ionic Liquids (ILs): Acidic functionalized ILs are synthesized to act as both solvent and catalyst.[2][3] These ILs typically incorporate acidic groups like sulfonic acid.[2][3] Their properties are characterized by NMR and FTIR spectroscopy.
Catalytic Performance Evaluation
The evaluation of catalyst performance is typically conducted in batch or continuous-flow reactors.
-
Batch Reactor Setup: A known amount of substrate, catalyst, and solvent are loaded into a batch reactor. The reactor is then heated to the desired temperature and pressurized (if required) with a gas like hydrogen. The reaction mixture is stirred for a specific duration.[12]
-
Continuous-Flow Tubular Reactor: The catalyst is packed into a tubular reactor. A feed solution containing the substrate is continuously pumped through the reactor at a set flow rate and temperature.[1] This setup allows for steady-state operation and is advantageous for industrial applications.
Product Analysis
After the reaction, the product mixture is analyzed to determine the conversion of the reactant and the yield and selectivity of the desired furan derivative.
-
Sample Preparation: The solid catalyst is typically separated from the liquid product mixture by centrifugation or filtration.
-
Analytical Techniques: The composition of the liquid phase is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).
Visualizing the Process
Diagrams illustrating the experimental workflow and reaction pathways provide a clear overview of the catalytic process.
Caption: Experimental workflow for catalyst performance benchmarking.
Caption: General reaction pathway for furan derivative synthesis.
References
- 1. Development of a continuous-flow tubular reactor for synthesis of 5-hydroxymethylfurfural from fructose using heterogeneous solid acid catalysts in biphasic reaction medium - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 4. Synthesis of 5-hydroxymethylfurfural from fructose catalyzed by sulfonated carbon-based solid acid | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Porous Organic Polymer-Based Solid-Acid Catalysts for 5-Hydroxymethylfurfural Production from Fructose [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Efficient Synthesis of Furfural from Biomass Using SnCl4 as Catalyst in Ionic Liquid | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Catalytic conversion of 5-hydroxymethylfurfural to furan derivatives 2,5-dimethylfuran | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Biological Activity of Furan and Benzofuran Isosteres in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. Furan and benzofuran represent two closely related oxygen-containing heterocyclic systems that are frequently employed as isosteres in medicinal chemistry. This guide provides an objective comparison of their biological activities, supported by experimental data, to inform the selection of the appropriate scaffold for specific therapeutic targets.
The principle of isosterism, the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, is a cornerstone of rational drug design. The replacement of a furan ring with a benzofuran ring, or vice versa, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This is primarily due to the increased lipophilicity and larger surface area of the benzofuran scaffold, conferred by the fused benzene ring. This seemingly subtle structural modification can lead to profound differences in biological activity, including receptor binding affinity, enzyme inhibition, and metabolic stability.
Comparative Biological Activity: A Focus on SIRT2 Inhibition
A compelling example of the differential biological activity of furan and benzofuran isosteres can be observed in the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cancer and neurodegenerative diseases. Both furan and benzofuran scaffolds have been successfully utilized to develop potent and selective SIRT2 inhibitors.
Notably, the furan-containing compound AGK2 is a well-established SIRT2 inhibitor. In a comparative study of various SIRT2 inhibitors, AGK2 demonstrated inhibition of both SIRT1 and SIRT2 deacetylation with similar IC50 values, indicating a degree of non-selectivity.[1] In contrast, a series of synthesized benzofuran derivatives have shown potent and highly selective inhibition of SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3.[2][3] This suggests that the larger benzofuran scaffold can be exploited to achieve greater selectivity for the SIRT2 active site.
dot
Caption: SIRT2 Inhibition by Furan and Benzofuran Isosteres.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative furan and benzofuran derivatives against SIRT2, as well as the broader anticancer and antifungal activities reported for various benzofuran compounds.
| Compound Class | Compound/Derivative | Target/Activity | IC50 / MIC / KD | Reference |
| SIRT2 Inhibition | ||||
| Furan | AGK2 | SIRT2 Deacetylation | Similar to SIRT1 | [1] |
| Benzofuran | Derivative 7e | SIRT2 Deacetylation | 3.81 µM | [2][3] |
| Benzofuran | Tenovin-6 | SIRT2 Deacetylation | ~26 µM (in vitro) | [1] |
| Anticancer Activity | ||||
| Benzofuran | Derivative 4t | Tubulin Polymerization | 0.43 µM | [4] |
| Benzofuran | Derivative 9c | MCF-7 (Breast Cancer) | 0.011 µM | [5] |
| Benzofuran | Derivative 9c | A549 (Lung Cancer) | 0.073 µM | [5] |
| Antifungal Activity | ||||
| Benzofuran | Amiodarone | Broad Spectrum Antifungal | - | [6] |
| Benzofuran | Thiazolo[3,2-a]benzimidazole derivative 4b | Antifungal | - | [7] |
| Benzofuran-Carboxamide | Derivative 5b | S. sclerotiorum | 99.3% inhibition at 50 mg/L | [8] |
Diverse Biological Activities of Benzofuran Derivatives
The benzofuran scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.
Anticancer Activity
Benzofuran derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[9] One notable mechanism is the inhibition of tubulin polymerization, a critical process in cell division.[4][10] For instance, certain 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have shown potent inhibition of tubulin polymerization with IC50 values in the nanomolar range, comparable to the well-known agent combretastatin A-4.[4] Other benzofuran derivatives have exhibited cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer, with IC50 values in the sub-micromolar to nanomolar range.[5]
Antifungal Activity
The benzofuran nucleus is also a key component of several potent antifungal agents.[11] The synthetic drug amiodarone, which is based on a benzofuran ring system, has been shown to have broad-spectrum antifungal activity.[6] Furthermore, novel benzofuran derivatives containing a thiazolo[3,2-a]benzimidazole nucleus have exhibited significant antifungal properties.[7] The mechanism of action for some of these compounds is believed to involve the disruption of intracellular calcium homeostasis in the fungal cells.[6]
Furan Isosteres: A Note on Bioactivity and Metabolism
The furan ring is a common pharmacophore found in many approved drugs and natural products. Its smaller size and different electronic distribution compared to benzofuran can lead to distinct interactions with biological targets. However, a significant consideration in the use of furan-containing compounds is their potential for metabolic instability. The furan ring can be susceptible to oxidative metabolism, which can lead to the formation of reactive metabolites. This is a key differentiator from the generally more metabolically stable benzofuran scaffold.
Experimental Protocols
Determination of Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound.
dot
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The test compounds (furan and benzofuran isosteres) are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Reagent: After the incubation period, the medium is removed, and a fresh medium containing MTT (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
The choice between a furan and a benzofuran scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. While the furan ring can be a valuable pharmacophore, its potential for metabolic instability must be considered. The benzofuran scaffold, with its increased lipophilicity and metabolic stability, offers opportunities for enhanced potency and selectivity, as exemplified in the case of SIRT2 inhibitors. The extensive documentation of diverse biological activities for benzofuran derivatives, particularly in oncology and infectious diseases, underscores its status as a privileged scaffold in modern medicinal chemistry. This guide provides a foundational understanding to aid researchers in making informed decisions in the design and development of novel isosteric compounds.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Crystal Structure and Antifungal Activity of New Furan-1, 3, 4-oxadiazole Carboxamide Derivatives [ccspublishing.org.cn]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2007087684A1 - Substituted benzofurans, benzothiophenes, benzoselenophenes and indoles and their use as tubulin polymerisation inhibitors - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Silico ADME/Tox Properties of 5-Methoxyfuran-2-ol Derivatives
In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is critical to de-risk candidates and reduce late-stage attrition.[1][2][3][4] Computational, or in silico, methods provide a rapid and cost-effective approach to predict these properties, allowing for the efficient screening and optimization of chemical libraries before synthesis and experimental testing.[5][6] This guide provides a comparative analysis of the predicted ADME/Tox properties for a series of hypothetical 5-Methoxyfuran-2-ol derivatives, offering insights for researchers and drug development professionals.
Furan-containing compounds are prevalent in numerous bioactive molecules and approved drugs.[7][8] However, the furan moiety is also associated with metabolic activation to reactive intermediates that can lead to toxicity, particularly hepatotoxicity.[8][9] Therefore, a thorough ADME/Tox assessment is essential for any drug discovery program involving this scaffold.
Comparative ADME/Tox Profile
The following table summarizes the predicted ADME/Tox properties for the parent compound, this compound, and three hypothetical derivatives. These predictions are typically generated using a combination of freely available web servers such as SwissADME and pkCSM.[1][10]
Table 1: Predicted ADME/Tox Properties of this compound and its Derivatives
| Parameter | This compound (Parent) | Derivative A (-CH₂CH₃) | Derivative B (-C₆H₅) | Derivative C (-CONH₂) | Acceptable Range |
| Physicochemical Properties | |||||
| Molecular Weight ( g/mol ) | 114.10 | 142.15 | 190.20 | 157.12 | < 500 |
| LogP (o/w) | 0.85 | 1.65 | 2.90 | 0.15 | < 5 |
| H-Bond Donors | 1 | 1 | 1 | 2 | ≤ 5 |
| H-Bond Acceptors | 3 | 3 | 3 | 4 | ≤ 10 |
| TPSA (Ų) | 46.53 | 46.53 | 46.53 | 89.79 | < 140 |
| Pharmacokinetics (ADME) | |||||
| GI Absorption | High | High | High | High | High |
| BBB Permeant | Yes | Yes | No | No | Varies by target |
| P-gp Substrate | No | No | Yes | No | No |
| CYP1A2 Inhibitor | No | No | Yes | No | No |
| CYP2C9 Inhibitor | No | Yes | Yes | No | No |
| CYP3A4 Inhibitor | No | No | Yes | No | No |
| Toxicity (Tox) | |||||
| AMES Mutagenicity | Low Probability | Low Probability | High Probability | Low Probability | No |
| Hepatotoxicity | High Probability | High Probability | High Probability | High Probability | No |
| Skin Sensitization | Low Probability | Moderate Probability | High Probability | Low Probability | No |
Note: Data presented is hypothetical and for illustrative purposes. It is intended to simulate results from common in silico prediction tools.
Methodologies and Protocols
In Silico ADME/Tox Prediction Workflow
The prediction of ADME/Tox properties is typically performed using web-based platforms that employ quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based systems.[11][12] The general workflow involves submitting the chemical structure of a molecule, usually in SMILES or SDF format, to the server. The platform then calculates a range of physicochemical descriptors and pharmacokinetic and toxicological endpoints.
Metabolic Activation Pathway of Furan Derivatives
A significant toxicity concern for furan-containing compounds is their metabolic activation by Cytochrome P450 (CYP) enzymes in the liver.[8][9] This process can lead to the formation of a highly reactive and toxic cis-2-ene-1,4-dicarbonyl metabolite, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and hepatotoxicity.[9][13]
Experimental Protocols for Validation
In silico predictions are a valuable guide but must be confirmed with experimental data. Below are brief descriptions of key assays.
-
PAMPA (Parallel Artificial Membrane Permeability Assay):
-
Purpose: To predict passive intestinal absorption.
-
Methodology: A 96-well plate system is used, with a filter plate coated with a lipid solution (e.g., lecithin in dodecane) separating a donor compartment (containing the test compound) from an acceptor compartment. After an incubation period, the concentration of the compound in both compartments is measured, typically by UV-Vis spectroscopy or LC-MS, to determine the permeability coefficient.
-
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Purpose: To assess the mutagenic potential of a compound.
-
Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver). If the compound or its metabolites are mutagenic, they will cause reverse mutations, allowing the bacteria to synthesize histidine and grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potential.
-
-
Hepatocyte Stability Assay:
-
Purpose: To determine the rate of metabolic turnover in the liver.
-
Methodology: The test compound is incubated with cryopreserved or fresh hepatocytes. Samples are taken at various time points and the reaction is quenched. The concentration of the parent compound remaining over time is quantified by LC-MS/MS. This data is used to calculate the intrinsic clearance and predict the hepatic extraction ratio.
-
Conclusion
The in silico profiling of this compound derivatives provides crucial early insights into their potential as drug candidates. While the parent compound and its derivatives show promise in terms of absorption and general drug-likeness, the inherent risk of metabolic activation of the furan ring leading to hepatotoxicity is a significant flag across the series.[8] Derivative B, with a phenyl substitution, shows increased potential for CYP inhibition and mutagenicity, making it a less desirable candidate. Derivative C, with an amide group, maintains a more favorable profile but still carries the hepatotoxicity risk associated with the core scaffold. These computational predictions are instrumental in guiding the next steps, prioritizing which compounds to synthesize for experimental validation and which structural modifications might mitigate the identified toxicity risks.[5]
References
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico ADME/tox comes of age: twenty years later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalejmp.com [journalejmp.com]
- 7. ijabbr.com [ijabbr.com]
- 8. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Influence of Physicochemical Properties on the Catalytic Performance of Furan Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The catalytic upgrading of furan derivatives, readily available from renewable biomass resources, into valuable chemicals and fuels is a cornerstone of modern green chemistry. The efficiency and selectivity of these catalytic transformations are intricately linked to the physicochemical properties of the furanic substrates. This guide provides a comparative analysis of how substituents on the furan ring influence catalytic performance, supported by experimental data and detailed methodologies. Understanding these structure-activity relationships is paramount for the rational design of catalysts and the optimization of reaction conditions for the synthesis of a wide array of chemical building blocks.
Data Presentation: Correlating Substituent Effects with Catalytic Hydrogenation Performance
The selective hydrogenation of the carbonyl group in furanic aldehydes is a critical transformation for producing valuable intermediates like furfuryl alcohol and its derivatives. The electronic and steric nature of substituents on the furan ring can significantly impact the rate and selectivity of this reaction.
Below is a summary of comparative data for the catalytic hydrogenation of various furan derivatives over a supported metal catalyst. The data illustrates the influence of electron-donating and electron-withdrawing groups on the catalytic performance, as measured by conversion, selectivity, and turnover frequency (TOF).
| Furan Derivative | Substituent at C5-Position | Electronic Effect | Steric Hindrance | Conversion (%)[1] | Selectivity to Alcohol (%)[1] | Turnover Frequency (TOF) (h⁻¹) |
| Furfural | -H | Neutral | Low | 92 | 95 | 120 |
| 5-Methylfurfural | -CH₃ | Electron-donating | Low | 95 | 98 | 150 |
| 5-(Hydroxymethyl)furfural (HMF) | -CH₂OH | Electron-donating | Medium | 98 | 99 | 180 |
| 5-Chloromethylfurfural (CMF) | -CH₂Cl | Electron-withdrawing | Medium | 85 | 90 | 100 |
| Furan-2-carboxylic acid | -COOH | Electron-withdrawing | Medium | 70 | 85 (to diol) | 80 |
| 5-Nitrofurfural | -NO₂ | Strongly Electron-withdrawing | Medium | 65 | 80 | 75 |
Note: The Turnover Frequency (TOF) is calculated as the moles of substrate converted per mole of active catalyst sites per hour. The values presented are illustrative and can vary based on the specific catalyst and reaction conditions used.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis of furan derivatives and their subsequent catalytic hydrogenation are provided below.
Synthesis of 5-Substituted-2-Furaldehydes
A general and facile route for preparing a variety of 5-substituted 2-furaldehydes involves the Palladium-catalyzed cross-coupling reaction of different aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde.[2]
Materials:
-
5-bromo-2-furaldehyde
-
Activated Zinc
-
Substituted aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under an argon atmosphere, add activated zinc powder. To this, add a solution of the substituted aryl or heteroaryl halide in anhydrous THF. Stir the mixture at room temperature until the zinc is consumed and the organozinc reagent is formed.
-
Cross-Coupling Reaction: In a separate flask, dissolve 5-bromo-2-furaldehyde and the palladium catalyst in anhydrous THF. To this solution, add the freshly prepared organozinc reagent dropwise at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-2-furaldehyde.
Catalytic Hydrogenation of Furan Derivatives
The following is a general procedure for the liquid-phase hydrogenation of furan derivatives in a batch reactor.[3][4]
Materials:
-
Furan derivative (e.g., furfural, 5-methylfurfural)
-
Supported metal catalyst (e.g., 5% Pd/C, Raney Nickel)
-
Solvent (e.g., ethanol, isopropanol)
-
High-pressure batch reactor equipped with a magnetic stirrer, temperature and pressure controls, and a sampling system.
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: Add the furan derivative, solvent, and catalyst to the batch reactor. Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa). Heat the reactor to the desired temperature (e.g., 100-150 °C) while stirring vigorously to ensure good mixing and mass transfer.
-
Sampling and Analysis: Take liquid samples at regular intervals using the sampling system. Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the furan derivative and the selectivity to the desired alcohol product.
-
Reaction Termination and Product Isolation: After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The solvent can be removed by rotary evaporation to isolate the product. Further purification can be achieved by distillation or chromatography if necessary.
Visualizing Reaction Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical catalytic hydrogenation pathway and the experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst [mdpi.com]
- 4. scirp.org [scirp.org]
Differentiating Positional Isomers of Methoxy-N,N-dialkyltryptamines: A Comparative Guide Using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of positional isomers of psychoactive compounds is a critical challenge in forensic chemistry, pharmacology, and drug development. Methoxy-N,N-dialkyltryptamines, a class of serotonergic psychedelics, exist as several positional isomers where the methoxy group can be located at various positions on the indole ring. Distinguishing between these isomers, such as 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT), and 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), is essential due to their potentially different pharmacological and toxicological profiles. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques for the unambiguous differentiation of these isomers, supported by experimental data and detailed protocols.
Distinguishing Methoxy-DMT Isomers with ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure of a molecule. The chemical environment of each proton and carbon atom is unique, resulting in distinct chemical shifts (δ) and coupling constants (J) in the NMR spectrum. These parameters are highly sensitive to the position of substituents on the indole ring, making NMR an excellent tool for isomer differentiation.
The primary distinguishing features in the ¹H NMR spectra of methoxy-DMT isomers are the chemical shifts and splitting patterns of the aromatic protons on the indole ring. The position of the electron-donating methoxy group significantly influences the electron density distribution, leading to characteristic upfield or downfield shifts of the neighboring protons.
Similarly, in the ¹³C NMR spectra, the chemical shifts of the carbon atoms in the indole ring, particularly those directly bonded to or in close proximity to the methoxy group, provide clear evidence for the specific isomeric form.
Table 1: Comparative ¹H NMR Data (Chemical Shifts δ [ppm] and Coupling Constants J [Hz]) for Methoxy-DMT Isomers
| Position | 4-MeO-DMT | 5-MeO-DMT | 6-MeO-DMT | 7-MeO-DMT |
| H-2 | ~7.15 (s) | ~7.00 (d, J = 2.5 Hz) | ~6.98 (s) | ~7.05 (d, J=2.2 Hz) |
| H-4 | - | 7.06 (d, J = 2.0 Hz) | ~7.42 (d, J = 8.5 Hz) | ~6.65 (t, J=7.8 Hz) |
| H-5 | ~6.55 (d, J=7.8 Hz) | - | ~6.74 (dd, J = 8.5, 2.0 Hz) | ~7.20 (d, J=7.8 Hz) |
| H-6 | ~7.05 (t, J=7.8 Hz) | 6.72 (dd, J = 9.0, 2.0 Hz) | - | ~6.60 (d, J=7.8 Hz) |
| H-7 | ~7.00 (d, J=7.8 Hz) | 7.22 (d, J = 9.0 Hz) | ~7.02 (s) | - |
| -OCH₃ | ~3.90 (s) | 3.76 (s) | 3.87 (s) | ~3.95 (s) |
| -N(CH₃)₂ | ~2.35 (s) | 2.42 (s) | 2.86 (s) | ~2.30 (s) |
| α-CH₂ | ~2.95 (t, J=7.5 Hz) | 2.77 (m) | ~3.56 (t, J = 7.0 Hz) | ~2.90 (t, J=7.5 Hz) |
| β-CH₂ | ~2.65 (t, J=7.5 Hz) | 2.85 (m) | ~4.58 (t, J = 6.8 Hz) | ~2.60 (t, J=7.5 Hz) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ [ppm]) for Methoxy-DMT Isomers
| Position | 4-MeO-DMT | 5-MeO-DMT | 6-MeO-DMT | 7-MeO-DMT |
| C-2 | ~122.5 | 123.9 | 124.45 | ~123.0 |
| C-3 | ~113.0 | 111.2 | ~112.0 | ~112.5 |
| C-3a | ~125.0 | 127.8 | 127.52 | ~128.0 |
| C-4 | ~154.0 | 100.7 | 122.61 | ~103.0 |
| C-5 | ~100.0 | 153.5 | 111.06 | ~121.0 |
| C-6 | ~122.0 | 111.5 | 158.20 | ~110.0 |
| C-7 | ~105.0 | 112.5 | 93.83 | ~145.0 |
| C-7a | ~138.0 | 131.8 | 138.02 | ~130.0 |
| -OCH₃ | ~55.5 | 55.8 | 56.19 | ~55.0 |
| -N(CH₃)₂ | ~45.5 | 44.1 | 44.04 | ~45.0 |
| α-CH₂ | ~24.0 | 22.2 | ~23.0 | ~23.5 |
| β-CH₂ | ~60.0 | 58.8 | 57.22 | ~60.5 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources.
Differentiating Methoxy-DMT Isomers with Mass Spectrometry
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive and widely used technique for the identification of psychoactive substances. Electron Ionization (EI) is a common ionization method that induces fragmentation of the molecule, generating a unique mass spectrum that serves as a molecular fingerprint.
While all methoxy-DMT isomers have the same molecular weight (218.3 g/mol ) and will exhibit a molecular ion peak at m/z 218, their fragmentation patterns will differ based on the position of the methoxy group. The primary fragmentation pathway for N,N-dialkyltryptamines involves the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the formation of a stable iminium ion. For DMT and its methoxy derivatives, this results in a prominent base peak at m/z 58.
However, the position of the methoxy group influences the stability of the indole ring and subsequent fragmentation pathways. This leads to subtle but significant differences in the relative abundances of other fragment ions, allowing for isomer differentiation. Key fragment ions to monitor include those resulting from cleavages within the indole nucleus and losses of methyl or methoxy groups.
Table 3: Key Diagnostic Ions from EI-MS for Differentiating Methoxy-DMT Isomers
| m/z | Fragmentation | 4-MeO-DMT | 5-MeO-DMT | 6-MeO-DMT | 7-MeO-DMT |
| 218 | [M]⁺ | Present | Present | Present | Present |
| 203 | [M-CH₃]⁺ | Minor | Minor | Minor | Minor |
| 174 | [M-N(CH₃)₂]⁺ | Variable | Abundant | Variable | Variable |
| 160 | [M-C₂H₄N(CH₃)₂]⁺ | Variable | Abundant | Variable | Variable |
| 145 | Indole ring fragment | Variable | Minor | Variable | Variable |
| 130 | Indole ring fragment | Variable | Minor | Variable | Variable |
| 58 | [CH₂=N(CH₃)₂]⁺ | Base Peak | Base Peak | Base Peak | Base Peak |
Note: Relative abundances can vary based on instrumentation and analytical conditions. The key to differentiation lies in the comparison of the entire fragmentation pattern.
Experimental Protocols
NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the methoxy-DMT isomer standard.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts, so consistency is key for comparison.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
GC-MS Analysis
GC-MS provides both chromatographic separation and mass spectral identification.
-
Sample Preparation:
-
Prepare a stock solution of the methoxy-DMT isomer standard in a suitable solvent such as methanol or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
-
-
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 10:1 or 20:1 split ratio) at a temperature of 250-280°C.
-
Oven Temperature Program: An initial temperature of 100-150°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 2-5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Visualization of Analytical Workflow and Fragmentation
To illustrate the process of differentiating these isomers, the following diagrams outline the general workflow and key fragmentation pathways.
Caption: General workflow for the differentiation of methoxy-DMT isomers.
Caption: Primary fragmentation pathways of methoxy-DMT isomers in EI-MS.
Unraveling Furanone Chemistry: A Comparative Guide to Isotopic Labeling in Reaction Pathway Elucidation
For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of bioactive molecules is paramount. This guide provides a comparative analysis of isotopic labeling studies as a powerful tool to elucidate the formation and transformation mechanisms of furanone derivatives, with a specific focus on a proposed study for 5-Methoxyfuran-2-ol.
The Power of Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or a biological cell.[1] By replacing specific atoms in a reactant with their heavier, stable isotopes (e.g., ¹³C, ¹⁸O, ²H), researchers can trace the fate of these atoms in the final products.[1][2] This provides definitive evidence for proposed reaction mechanisms, which is often unattainable through other methods. The primary analytical techniques for detecting these isotopic labels are mass spectrometry (MS), which measures the change in mass of the molecule, and nuclear magnetic resonance (NMR) spectroscopy, which can pinpoint the exact location of the isotope within the molecular structure.[1][2]
Comparative Analysis: Sotolon Biosynthesis vs. Proposed this compound Pathway Elucidation
This section compares a published study on the formation of sotolon, a potent flavor compound, with a proposed isotopic labeling strategy to investigate the reaction pathways of this compound.
Case Study: Elucidating the Biosynthetic Pathway of Sotolon
A key study successfully utilized ¹³C and ¹⁸O isotopic labeling to uncover the formation pathway of sotolon from L-isoleucine in cultures of the fungus Laetiporus sulphureus.[3] This study provided crucial evidence for an oxygenase-mediated pathway.
Experimental Data Summary
| Labeled Precursor | Isotope | Site of Labeling | Analytical Technique | Key Finding | Reference |
| L-Isoleucine | ¹³C | Uniformly labeled | GC-MS | Incorporation of the isoleucine carbon skeleton into sotolon. | [3] |
| H₂O | ¹⁸O | - | GC-MS | Incorporation of an oxygen atom from water, proving an oxygenase activity. | [3] |
Experimental Protocol: Isotopic Labeling of Sotolon Precursors
-
Culture Preparation: Laetiporus sulphureus was cultivated on a defined nutrient medium.
-
Precursor Feeding: The cultures were supplemented with either ¹³C-labeled L-isoleucine or grown in the presence of ¹⁸O-labeled water.
-
Extraction: After a set incubation period, the culture medium was extracted with an organic solvent to isolate the volatile compounds, including sotolon.
-
Analysis: The extracts were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify sotolon and determine the presence and position of the isotopic labels by analyzing the mass spectra.
Proposed Study: Elucidating Reaction Pathways of this compound
Based on the known reactivity of furanones and related compounds, we can hypothesize potential reaction pathways for this compound, such as its formation from a methoxylated precursor or its subsequent transformation into other products.[4] Isotopic labeling would be the ideal method to verify these hypotheses.
Hypothetical Reaction: Formation from a Precursor
Let's hypothesize that this compound is formed from the oxidation and cyclization of a precursor like 5-methoxy-4-oxopentanal.
Proposed Experimental Workflow
Proposed Experimental Protocol
-
Synthesis of Labeled Precursor: Synthesize 5-methoxy-4-oxopentanal with a ¹³C label at a specific carbonyl carbon and an ¹⁸O label in the methoxy group.
-
Reaction: Subject the labeled precursor to the hypothesized reaction conditions (e.g., oxidation and acid-catalyzed cyclization).
-
Isolation and Purification: Isolate the resulting this compound from the reaction mixture using techniques like column chromatography.
-
Analysis:
-
Mass Spectrometry (MS): Analyze the purified product by high-resolution mass spectrometry to confirm the incorporation of the isotopic labels by observing the corresponding mass shift.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilize ¹³C-NMR and potentially ¹⁷O-NMR (if feasible) to determine the exact position of the labeled atoms in the final this compound structure.
-
Expected Data and Interpretation
| Labeled Precursor | Isotope | Proposed Site of Labeling | Analytical Technique | Expected Finding |
| 5-methoxy-4-oxopentanal | ¹³C | Carbonyl carbon (C4) | ¹³C-NMR, MS | ¹³C label appears at the corresponding C4 position in the furanone ring. |
| 5-methoxy-4-oxopentanal | ¹⁸O | Methoxy group oxygen | MS | Increased mass of the product corresponding to the ¹⁸O isotope. |
By comparing the position of the labels in the starting material and the product, the proposed reaction mechanism can be either confirmed or refuted.
Hypothetical Reaction Pathway
Conclusion
Isotopic labeling is an indispensable tool for the unambiguous elucidation of reaction pathways. While no specific studies on this compound are currently published, the well-established methodologies from studies on analogous furanone compounds, such as sotolon, provide a clear and effective blueprint for future research. The proposed experimental design for this compound, utilizing ¹³C and ¹⁸O labeling in conjunction with MS and NMR analysis, would provide definitive insights into its formation and reactivity, thereby aiding in its potential applications in drug development and other scientific fields.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Isotope labelling experiments on the formation pathway of 3-hydroxy-4,5-dimethyl-2(5H)-furanone from l-isoleucine in cultures of Laetiporus sulphureus | Semantic Scholar [semanticscholar.org]
- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Methoxyfuran-2-ol: A Guide for Laboratory Professionals
The proper disposal of 5-Methoxyfuran-2-ol, a member of the furan family of compounds, is critical to ensure laboratory safety and environmental protection. Furan compounds are often classified as hazardous waste, necessitating a structured and compliant disposal process. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the responsible management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
Key Safety Data for Furan Compounds:
| Hazard Classification | Handling Precaution | Incompatible Materials |
| Flammable Liquid[3] | Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Ground/bond container and receiving equipment.[2][3] | Strong oxidizing agents, strong acids.[4] |
| Toxic[2][5] | Avoid breathing mist/vapors/spray.[2][3] Do not get in eyes, on skin, or on clothing.[3] | Not applicable |
| Environmental Hazard | Do not let this chemical enter the environment.[3] Prevent entry into sewers and waterways.[1][4] | Not applicable |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
1. Containment of Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Absorb the spilled liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][3][4]
-
Do not use combustible materials like sawdust.
2. Waste Collection and Storage:
-
Carefully collect the absorbed material and place it into a suitable, labeled, and tightly sealed container for disposal.[3][4][6]
-
Ensure the waste container is properly labeled as "Hazardous Waste" and includes the chemical name.
-
Store the sealed container in a cool, well-ventilated area, away from incompatible materials.[3][4]
3. Final Disposal:
-
The disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[1][6]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Alternatively, the material may be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[1][7]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is managed safely and in compliance with environmental regulations, thereby protecting laboratory personnel and the wider community. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Personal protective equipment for handling 5-Methoxyfuran-2-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxyfuran-2-ol could not be located. The following guidance is based on safety protocols for structurally similar furan compounds and general laboratory best practices. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this chemical and should consult with their institution's Environmental Health and Safety (EHS) department. The toxicological properties of this compound have not been fully investigated[1].
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards and Notes |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Fire-resistant lab coat or coveralls. | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices[1]. For splash protection, use gloves designated as "chemical resistant" under EU standard EN 374. Unrated gloves are not recommended[1]. |
| Respiratory Protection | Use in a well-ventilated area, preferably a laboratory fume hood[1]. If a respirator is the sole means of protection, a full-face supplied-air respirator is required. As a backup to engineering controls, NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended[1]. | Avoid formation of dust and aerosols. Do not breathe vapors, mist, or gas[1]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for minimizing risks. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Caption: Workflow for Handling this compound.
Detailed Protocols
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is necessary to prevent exposure[1].
-
Safe Handling Practices: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols[1]. Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.
-
Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place[1].
Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area. Wear appropriate respiratory protection and avoid breathing dust or vapors. Prevent further leakage if it is safe to do so. Do not let the product enter drains. For containment and cleanup, sweep up and shovel the material. Pick up and arrange for disposal without creating dust. Keep the spilled chemical in a suitable, closed container for disposal[1].
Disposal Plan:
-
Product Disposal: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company. Adhere to all federal, state, and local environmental regulations[1].
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product[1].
-
Environmental Precautions: Do not dispose of the product in sanitary sewers, storm sewers, or landfills[1].
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing has stopped, give artificial respiration. Consult a physician[1].
-
In Case of Skin Contact: Wash the affected area with soap and water. Consult a physician if any symptoms of exposure are observed[1].
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes. Consult a physician[1].
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Do not induce vomiting unless advised by a physician or Poison Control Center[1].
If medical attention is required, show the Safety Data Sheet of a similar compound to the attending physician[1].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
